molecular formula C16H14O8 B209167 Cedeodarin CAS No. 31076-39-8

Cedeodarin

Cat. No.: B209167
CAS No.: 31076-39-8
M. Wt: 334.28 g/mol
InChI Key: FDRYLJGFQYHFHZ-LSDHHAIUSA-N
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Description

Cedeodarin is a specialized methylated dihydroflavonoid isolated from cedar species of the Cedrus genus, such as Cedrus deodara and the narrow endemic Cedrus brevifolia . It is part of a rich phytochemical profile in these plants, which are known in traditional medicine for their biological activities . While specific mechanistic studies on this compound are limited, research on its close structural analogs and extracts from its source plants provides strong rationale for its research value. Dihydroflavonoids like taxifolin (dihydroquercetin) and cedrin (6-methyldihydromyricetin), which share a similar core structure with this compound, have been reported to exhibit significant free radical scavenging capabilities . Furthermore, methanolic extracts of Cedrus species, which contain this compound and related compounds, have demonstrated notable antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests this compound is a compelling candidate for researchers investigating the structure-activity relationships of natural flavonoids, particularly in the contexts of oxidative stress models and microbial resistance. Its presence in botanicals with a history of use also makes it relevant for phytochemical and standardisation studies.

Properties

CAS No.

31076-39-8

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1

InChI Key

FDRYLJGFQYHFHZ-LSDHHAIUSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

What is Cedeodarin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cedeodarin

Introduction

This compound is a dihydroflavonol, a type of flavonoid, isolated from the wood of the Himalayan cedar, Cedrus deodara.[1] Chemically, it is identified as 6-methyltaxifolin.[2][3][4][5] It is one of several structurally related flavonoids found in this plant, including cedrin (B133356) (6-methyldihydromyricetin), cedrinoside, and dihydromyricetin.[2][4][6] Research on Cedrus deodara extracts, which contain a mixture of these compounds, has revealed a wide range of pharmacological activities. These extracts have been traditionally used in Ayurvedic medicine to treat various ailments, including inflammation, infections, skin disorders, and ulcers.[3][7] Modern in-vitro and in-vivo studies have begun to validate these uses, demonstrating potent antioxidant, anti-inflammatory, wound healing, antimicrobial, and anticancer properties associated with the plant's chemical constituents.[3][6] This guide provides a technical overview of the existing research related to this compound and the extracts in which it is found.

Pharmacological Activities

While most studies have been conducted on crude or fractionated extracts of Cedrus deodara rather than on isolated this compound, the activities of these extracts are attributed to their rich phytochemical content, including flavonoids like this compound.

  • Wound Healing Activity : Methanolic extracts of C. deodara have demonstrated significant efficacy in promoting the healing of burn wounds in animal models. The potent healing properties are associated with the presence of phenolic compounds, particularly flavonoids, which play a crucial role in angiogenesis, collagen deposition, epithelialization, and wound contraction.[6]

  • Antioxidant Activity : Flavonoids are well-known for their antioxidant capabilities. Extracts from C. deodara show strong free radical scavenging activity.[5][6] This is a key mechanism underlying many of its other therapeutic effects, as high levels of reactive oxygen species (ROS) can complicate and delay the healing process.[6]

  • Antimicrobial Activity : The methanol (B129727) extract has shown pronounced antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, a common cause of wound infections.[6] This property is vital for preventing infections that can impair the healing process.[6] The essential oil also possesses antifungal properties.[1]

  • Anti-inflammatory and Analgesic Activity : Various parts of the C. deodara plant are used in traditional medicine to treat inflammation and pain.[3] Studies have indicated the plant possesses both anti-inflammatory and analgesic properties.[3][7]

  • Anticancer Activity : Recent in-vitro studies have suggested that C. deodara extracts have anti-cancer and anti-apoptotic effects on several cancer cell lines, including leukemia.[3][4]

  • Antileishmanial Activity : A benzene (B151609) extract of C. deodara leaves showed potent antileishmanial activity against Leishmania donovani parasites in vitro, along with a significant immunomodulatory effect on host cells.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Cedrus deodara extracts containing this compound.

Table 1: In Vivo Burn Wound Healing Activity of C. deodara Methanol Extract [6]

Treatment Group Day 7 Day 14 Day 21
Plant Extract (P) 33.6% 87.1% 93.4%
Positive Control (PC) 27.6% 80.7% 88.3%
Negative Control (NC) 20.1% 77.9% 80.2%

Data represents the percentage of wound contraction in a Wistar rat burn model.

Table 2: In Vitro Antioxidant and Antimicrobial Activity of C. deodara Extracts

Assay Extract/Compound Result Source
DPPH Radical Scavenging Methanol Extract IC₅₀ = 10.6 ± 0.80 µg/mL [6]
DPPH Radical Scavenging Butylated Hydroxyanisole (BHA) IC₅₀ = 91.28 ± 0.13 µg/mL [6]
Antibacterial Activity Methanol Extract Pronounced activity against S. aureus [6]
Antileishmanial Activity Benzene Extract Active dose range: 25-200 µg/mL [8]

| Antioxidant Activity (ABTS) | Water-soluble Extract | IC₅₀ = 25.5 ± 0.64 µg/mL |[9] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: In Vivo Burn Wound Healing Assay (Rat Model)[6]
  • Animal Model : Wistar rats are used for the burn wound model.

  • Anesthesia and Injury : Animals are anesthetized, and a second-degree burn is induced on the dorsal area.

  • Grouping : Rats are divided into multiple groups: a negative control (ointment base only), a positive control, and a plant extract group treated with an ointment containing the methanol extract of C. deodara.

  • Treatment : The respective ointments are applied topically to the wound area.

  • Wound Contraction Measurement : The wound area is traced and measured on days 7, 14, and 21 post-injury to calculate the percentage of wound contraction.

  • Histopathology : On days 7, 14, and 21, skin tissue samples are harvested from euthanized animals.

    • Samples are fixed in 10% neutral buffered formalin for 48 hours.

    • Tissues are processed, embedded in paraffin, and sectioned to a thickness of 5 µm.

    • Sections are stained with haematoxylin and eosin (B541160) (H&E) for microscopic evaluation of tissue regeneration, neovascularization, and collagen deposition.

Protocol 2: DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay[6]
  • Preparation : A solution of the stable free radical DPPH is prepared.

  • Reaction : The C. deodara methanol extract is mixed with the DPPH solution at various concentrations. A reference antioxidant (e.g., BHA) is used as a positive control.

  • Incubation : The reaction mixture is incubated in the dark at room temperature.

  • Measurement : The absorbance of the solution is measured using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the extract.

  • Calculation : The IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is calculated to quantify the antioxidant activity.

Protocol 3: Plant Material Extraction and Fractionation[8]
  • Collection and Preparation : Leaves of C. deodara are collected, washed, and dried at room temperature. The dried plant material is powdered.

  • Extraction : The powdered material is subjected to extraction using different solvents of varying polarity (e.g., benzene, chloroform, ethyl acetate, methanol).

  • Fractionation : The crude extracts are fractionated to isolate different classes of compounds.

  • Dilution : For biological assays, the dried fractions are diluted in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

Visualizations: Pathways and Workflows

Conceptual_Mechanism_of_Action cluster_compound This compound & other Flavonoids cluster_cellular Cellular Effects cluster_tissue Tissue-Level Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Inflammation Inflammatory Mediators This compound->Inflammation Inhibits OxidativeStress Reduced Oxidative Stress Angiogenesis Angiogenesis OxidativeStress->Angiogenesis Collagen Collagen Deposition OxidativeStress->Collagen Healing Wound Healing Angiogenesis->Healing Collagen->Healing

Caption: Conceptual mechanism for flavonoid-mediated wound healing.

Wound_Healing_Workflow start Start: Wistar Rat Model burn Induce Burn Wound start->burn grouping Divide into Groups (Control, Plant Extract) burn->grouping treatment Topical Ointment Application grouping->treatment measurement Measure Wound Area (Days 7, 14, 21) treatment->measurement histology Harvest Tissue for Histopathology measurement->histology analysis Microscopic Analysis & Data Interpretation measurement->analysis Quantitative Data staining Fix, Section, & Stain (H&E) histology->staining staining->analysis

Caption: Experimental workflow for the in vivo burn wound healing study.

Extraction_Workflow start Collect & Dry Plant Material (Leaves) powder Powder Dried Plant Material start->powder extract Sequential Extraction with Solvents powder->extract benzene Benzene Extract extract->benzene chloroform Chloroform Extract extract->chloroform methanol Methanol Extract extract->methanol assay Bioassays (e.g., Antileishmanial) benzene->assay chloroform->assay methanol->assay

Caption: Workflow for the extraction and fractionation of C. deodara.

References

Cedeodarin discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Origin of Cedazuridine (B1668773)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedazuridine (formerly E7727) is a novel, potent, and orally bioavailable inhibitor of the enzyme cytidine (B196190) deaminase (CDA). Developed by Astex Pharmaceuticals, it represents a significant advancement in the oral delivery of cytidine-based chemotherapeutic agents.[1][2] By preventing the rapid degradation of these agents in the gastrointestinal tract and liver, cedazuridine enables effective oral administration, thereby reducing the burden of intravenous therapies for patients. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and development of cedazuridine, with a focus on its combination with the hypomethylating agent decitabine (B1684300) for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).

Discovery and Origin

The development of an oral formulation for hypomethylating agents (HMAs) like decitabine has been a long-standing goal in the treatment of myeloid malignancies.[3][4] However, the oral bioavailability of these drugs is severely limited due to rapid inactivation by cytidine deaminase (CDA), an enzyme highly expressed in the gut and liver.[3][5]

Initial attempts to overcome this challenge focused on the use of tetrahydrouridine (B1681287) (THU), a known CDA inhibitor. While effective at increasing the oral bioavailability of decitabine, THU is unstable in acidic environments, posing significant pharmaceutical development challenges.[3][6]

To address this limitation, Astex Pharmaceuticals embarked on a drug discovery program to identify a more stable and potent CDA inhibitor. This effort led to the discovery of cedazuridine (E7727), a synthetic nucleoside analog derived from tetrahydrouridine.[1] Cedazuridine was specifically designed to have improved stability over THU while maintaining potent inhibition of CDA.[1] It is a 2'-fluorinated analog of THU.[5] Astex Pharmaceuticals, a subsidiary of Otsuka Pharmaceutical, developed cedazuridine, with Taiho Oncology also being involved in its development.[7][8]

Mechanism of Action

Cedazuridine is a competitive inhibitor of cytidine deaminase.[6] When co-administered with a cytidine analog like decitabine, cedazuridine binds to CDA in the gastrointestinal tract and liver, preventing the deamination and subsequent inactivation of decitabine.[9][10] This inhibition of first-pass metabolism significantly increases the systemic exposure (bioavailability) of orally administered decitabine, allowing it to reach therapeutic concentrations.[1][9]

Decitabine, a hypomethylating agent, exerts its antineoplastic effects by incorporating into DNA and inhibiting DNA methyltransferase (DNMT).[4][9] This leads to hypomethylation of DNA, which can restore the normal function of tumor suppressor genes, leading to cellular differentiation and apoptosis.[4][9]

The combination of cedazuridine and decitabine, marketed as Inqovi®, allows for an oral treatment regimen that provides equivalent systemic exposure to intravenous decitabine.[3][11][12]

Chemical Synthesis

Cedazuridine is synthesized from a readily accessible, protected gemcitabine (B846) precursor.[7] The synthesis involves a multi-step process:[7]

  • Acid-mediated transfer hydrogenation: The 6-amino-pyridone of the gemcitabine precursor is converted to the corresponding dihydrouridine.

  • Reduction and Deprotection: A Luche reduction followed by exposure to methanolic ammonia (B1221849) reduces the amide carbonyl and removes the benzoyl ester protecting groups, yielding a dihydrouridine intermediate as a mixture of diastereomers.

  • Epimerization and Isolation: Treatment with catalytic DBU in aqueous acetonitrile (B52724) results in a diastereomeric mixture containing cedazuridine and its epimeric aminol. The desired cedazuridine diastereomer is then isolated.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cedazuridine and Decitabine (Oral Combination)
ParameterCedazuridine (100 mg)Decitabine (35 mg)Citation(s)
Cmax (ng/mL) 371 (52% CV)145 (55% CV)[13]
Day 1 AUC (nghr/mL) 2950 (49% CV)103 (55% CV)[13]
Steady-State AUC (nghr/mL) 3291 (45% CV)178 (53% CV)[13]
5-day Cumulative AUC (ng*hr/mL) -851 (50% CV)[13]
Steady-State Half-life (hours) 6.7 (19% CV)-[13]
Apparent Steady-State Clearance (L/hr) 30.3 (46% CV)-[13]
Plasma Protein Binding 34-38%4-6%[13]

CV: Coefficient of Variation

Table 2: Preclinical Toxicology of Cedazuridine
SpeciesStudy DurationDosing RegimenNOAELTarget Organs at Doses Above NOAELCitation(s)
Mouse 7 days (1 cycle)Daily1000 mg/kg-[1]
Monkey 7 days (1 cycle)Daily200 mg/kg-[1]
Mouse 13 weeks (multi-cycle)Days 1-7 of 28-day cycle100 mg/kg (females), 300 mg/kg (males)Lymph nodes[1]
Monkey 13 weeks (multi-cycle)Days 1-7 of 28-day cycle60 mg/kgGI mucosa, Bone marrow (RBC parameters)[1]

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Clinical Efficacy of Oral Decitabine/Cedazuridine in MDS and CMML (ASCERTAIN and ASTX727-01-B Trials)
EndpointASTX727-01-B (Phase 2)ASCERTAIN (Phase 3)Citation(s)
Number of Patients 80133[14]
Complete Response (CR) Rate 18% (95% CI, 10%-18%)21% (95% CI, 15%-29%)[14]
Median Duration of CR (months) 8.7 (range, 1.1-18.2)7.5 (range, 1.6-17.5)[14]
Transfusion Independence 29% of transfusion-dependent patients at baseline became independent.53% of transfusion-dependent patients at baseline became independent within 56 days.[14]

Experimental Protocols

Phase 3 ASCERTAIN Clinical Trial Protocol (NCT03306264)
  • Study Design: A multicenter, open-label, randomized, crossover study.[11][15]

  • Patient Population: Adults with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML) who were candidates for intravenous decitabine.[11]

  • Treatment Regimen: [11]

    • Patients were randomized (1:1) to receive either:

      • Cycle 1: Oral decitabine (35 mg) and cedazuridine (100 mg) as a fixed-dose combination tablet once daily for 5 days.

      • Cycle 2: Intravenous decitabine (20 mg/m²) infused over 1 hour daily for 5 days.

    • OR

      • Cycle 1: Intravenous decitabine.

      • Cycle 2: Oral decitabine/cedazuridine.

    • From Cycle 3 onwards, all patients received the oral combination.

  • Primary Endpoint: To demonstrate pharmacokinetic equivalence of the oral combination to intravenous decitabine based on the 5-day area under the curve (AUC).[11]

  • Secondary Endpoints: Safety, overall response rate, and duration of response.

Visualizations

Diagram 1: Mechanism of Action of Cedazuridine and Decitabine

Cedazuridine_MoA cluster_GI_Tract Gastrointestinal Tract & Liver cluster_Systemic_Circulation Systemic Circulation cluster_Cancer_Cell Cancer Cell Oral_Admin Oral Administration (Decitabine + Cedazuridine) Decitabine Decitabine Oral_Admin->Decitabine Cedazuridine Cedazuridine Oral_Admin->Cedazuridine CDA Cytidine Deaminase (CDA) Decitabine->CDA Metabolized by Systemic_Decitabine Systemic Decitabine Decitabine->Systemic_Decitabine Increased Bioavailability Cedazuridine->CDA Inhibits Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite Produces DNA_Methylation DNA Methylation Systemic_Decitabine->DNA_Methylation Inhibits Apoptosis Apoptosis & Cell Differentiation DNA_Methylation->Apoptosis Leads to

Caption: Mechanism of action of oral cedazuridine in combination with decitabine.

Diagram 2: Cedazuridine Drug Development Workflow

Cedazuridine_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market Problem Problem: Poor oral bioavailability of Decitabine due to CDA Hypothesis Hypothesis: A stable CDA inhibitor can improve oral delivery Problem->Hypothesis Synthesis Synthesis of Cedazuridine (stable THU analog) Hypothesis->Synthesis Preclinical Preclinical Studies: - In vitro CDA inhibition (IC50) - In vivo PK/PD in animal models - Toxicology studies Synthesis->Preclinical Phase1 Phase 1 Trial: - Dose escalation - Safety and tolerability - Establish recommended Phase 2 dose Preclinical->Phase1 Phase2 Phase 2 Trial (ASTX727-01-B): - Compare PK/PD of oral vs. IV decitabine - Evaluate safety and efficacy Phase1->Phase2 Phase3 Phase 3 Trial (ASCERTAIN): - Confirm PK equivalence - Pivotal safety and efficacy data Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA & Health Canada Approval (Inqovi®) NDA->Approval PostMarket Ongoing Studies: - Combination therapies - New indications (e.g., AML) Approval->PostMarket

Caption: High-level workflow of the discovery and development of cedazuridine.

Diagram 3: Cedazuridine Synthesis Overview

Cedazuridine_Synthesis Start Protected Gemcitabine Precursor Intermediate1 Dihydrouridine (Protected) Start->Intermediate1 Acid-mediated transfer hydrogenation Intermediate2 Dihydrouridine (Deprotected, Diastereomeric Mixture) Intermediate1->Intermediate2 Luche Reduction & Deprotection Final_Mix Cedazuridine & Epimer (Diastereomeric Mixture) Intermediate2->Final_Mix DBU-catalyzed Epimerization Final_Product Cedazuridine (Isolated) Final_Mix->Final_Product Isolation/ Purification

Caption: Simplified overview of the chemical synthesis of cedazuridine.

Conclusion

The discovery and development of cedazuridine is a prime example of rational drug design aimed at overcoming a specific pharmaceutical challenge. By creating a stable and potent inhibitor of cytidine deaminase, researchers have successfully enabled the oral administration of decitabine, a critical therapy for patients with MDS and CMML. The comprehensive preclinical and clinical development program has demonstrated that the oral combination of cedazuridine and decitabine is pharmacokinetically equivalent to intravenous decitabine, with a comparable safety and efficacy profile. This innovation offers a significant improvement in the quality of life for patients by providing a convenient, at-home treatment option. Future research will likely explore the potential of cedazuridine in combination with other cytidine analogs and in the treatment of other malignancies.

References

An In-depth Technical Guide to Cedeodarin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a naturally occurring dihydroflavonol found in the Himalayan cedar (Cedrus deodara), is a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectral data, including 13C Nuclear Magnetic Resonance (NMR), are presented to aid in its identification and characterization. This document also outlines general experimental protocols for assessing the biological activities of flavonoid compounds, which can be adapted for the study of this compound.

Introduction

This compound, also known as 6-Methyldihydroquercetin or 6-methoxytaxifolin, is a flavonoid isolated from the wood of Cedrus deodara.[1][2] Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound's structural similarity to other well-studied flavonoids, such as taxifolin, suggests its potential as a bioactive molecule. This guide aims to consolidate the current knowledge on this compound to facilitate further research into its therapeutic potential.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a dihydroflavonol backbone with a methoxy (B1213986) group at the C-6 position.

Systematic Name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one

Chemical Formula: C₁₆H₁₄O₇[1]

Molecular Weight: 318.28 g/mol [1]

CAS Number: 31076-39-8[1]

Synonyms: 6-Methyldihydroquercetin, 6-methoxytaxifolin

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its isolation, purification, and structural elucidation.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₆H₁₄O₇
Molecular Weight318.28 g/mol
CAS Number31076-39-8
Spectral Data

The definitive structural elucidation of this compound was achieved through high-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

13C NMR Spectral Data of this compound

A pivotal study by Agrawal and Rastogi in 1981 provided the first detailed 13C NMR analysis of this compound, allowing for the unambiguous placement of the methoxy group and other substituents on the dihydroflavonol nucleus. While the full spectral data from the original publication is not widely accessible, its citation in numerous subsequent studies confirms its foundational role in the characterization of this compound. Further experimental work is recommended to generate and publicly archive a complete set of 1D and 2D NMR data for this compound.

Biological Activities and Pharmacological Properties

The biological activities of this compound are primarily inferred from studies on extracts of Cedrus deodara, where it is a known constituent. These extracts have demonstrated a range of pharmacological effects.

Antioxidant Activity

Extracts of Cedrus deodara containing this compound have shown significant antioxidant activity. For instance, a methanolic extract of C. deodara exhibited potent radical scavenging activity with an IC50 value of 10.6 ± 0.80 µg/mL in a DPPH assay. While this value represents the activity of the entire extract, it suggests that this compound, as a flavonoid constituent, likely contributes to this effect.

Anti-inflammatory Activity

The wood oil of Cedrus deodara, which contains this compound, has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.

Anticancer Activity

While direct studies on the anticancer activity of pure this compound are limited, various extracts of Cedrus deodara have been investigated for their cytotoxic effects against different cancer cell lines. The presence of flavonoids like this compound is often implicated in these activities.

Note: The quantitative contribution of this compound to the observed biological activities of Cedrus deodara extracts requires further investigation using the purified compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented. However, standard methodologies used for other flavonoids can be adapted.

General Workflow for Isolation and Characterization

experimental_workflow start Cedrus deodara plant material extraction Solvent Extraction (e.g., methanol (B129727), ethanol) start->extraction fractionation Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) extraction->fractionation chromatography Column Chromatography (Silica gel, Sephadex) fractionation->chromatography purification Preparative HPLC chromatography->purification characterization Structural Elucidation (NMR, MS, IR, UV) purification->characterization bioassays Biological Activity Assays purification->bioassays

Caption: General workflow for the isolation, purification, and characterization of this compound.

Antioxidant Activity Assay (DPPH Method)
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of each this compound dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or quercetin (B1663063) can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Use Wistar rats (150-200 g).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of the rats.

  • Treatment: Administer this compound (at various doses, e.g., 10, 20, 50 mg/kg) orally or intraperitoneally 1 hour before the carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research in this area is warranted to understand its mechanism of action at the molecular level. A hypothetical signaling pathway that could be investigated based on the known activities of other flavonoids is presented below.

signaling_pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces ROS->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound is a structurally defined natural product with significant potential for further pharmacological investigation. While preliminary data from extracts of Cedrus deodara suggest antioxidant, anti-inflammatory, and anticancer activities, studies on the purified compound are necessary to quantify these effects and elucidate the underlying mechanisms of action. Future research should focus on:

  • The complete spectral characterization of pure this compound.

  • Quantitative assessment of its antioxidant, anti-inflammatory, and anticancer activities using in vitro and in vivo models.

  • Investigation of its effects on specific signaling pathways to determine its molecular targets.

  • Evaluation of its pharmacokinetic and toxicological profiles.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.

References

A Technical Guide to the Synthesis of Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis and chemical synthesis pathways for Cedeodarin (6-methyltaxifolin) have not been fully elucidated in the available scientific literature. The following guide presents a putative synthesis pathway based on established knowledge of flavonoid biosynthesis and chemical synthesis methodologies. The experimental protocols provided are representative examples for analogous processes and would require optimization for the specific synthesis of this compound.

Introduction

This compound, also known as 6-methyltaxifolin, is a dihydroflavonol found in Cedrus deodara. As a derivative of the well-studied flavonoid taxifolin (B1681242) (dihydroquercetin), this compound is of interest for its potential biological activities, which may include antioxidant, anti-inflammatory, and other therapeutic properties. Understanding the synthetic pathways to this compound is crucial for its further investigation and potential therapeutic development. This technical guide outlines the putative biosynthetic pathway from L-phenylalanine and a plausible chemical synthesis route.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general phenylpropanoid and flavonoid biosynthetic pathways, culminating in the methylation of its precursor, taxifolin.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The pathway begins with the essential amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA in a series of enzymatic steps.

  • L-Phenylalanine to Cinnamic acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine.

  • Cinnamic acid to p-Coumaric acid: Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid.

  • p-Coumaric acid to p-Coumaroyl-CoA: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid with Coenzyme A.

Flavonoid Biosynthesis: Formation of Taxifolin

p-Coumaroyl-CoA serves as a key precursor for the flavonoid skeleton.

  • p-Coumaroyl-CoA to Naringenin (B18129) chalcone (B49325): Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.

  • Naringenin chalcone to Naringenin: Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone.

  • Naringenin to Dihydrokaempferol (B1209521): Flavanone (B1672756) 3-hydroxylase (F3H) hydroxylates naringenin at the 3-position.

  • Dihydrokaempferol to Taxifolin (Dihydroquercetin): Flavonoid 3'-hydroxylase (F3'H) hydroxylates dihydrokaempferol at the 3'-position of the B-ring.

Proposed Final Step: Methylation to this compound

The final step in the proposed biosynthesis of this compound is the methylation of taxifolin at the 6-hydroxyl position.

  • Taxifolin to this compound (6-methyltaxifolin): This reaction is hypothetically catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While an OMT specific for the 6-position of taxifolin has not yet been characterized, OMTs with regioselectivity for the 6-hydroxyl group of other flavonoids are known to exist. This enzyme would transfer a methyl group from SAM to the 6-OH group of taxifolin.

Visualization of the Putative Biosynthetic Pathway

Cedeodarin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL Cou p-Coumaric acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NarC Naringenin chalcone CouCoA->NarC CHS MalCoA 3x Malonyl-CoA MalCoA->NarC CHS Nar Naringenin NarC->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H Tax Taxifolin DHK->Tax F3'H Ced This compound Tax->Ced Flavonoid 6-O-methyltransferase (putative) SAM S-adenosyl-L-methionine SAH S-adenosyl-L-homocysteine SAM->SAH

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data (Representative)

As no direct quantitative data for this compound synthesis is available, the following tables summarize representative data for the biosynthesis of its precursor, taxifolin, and general flavonoid methylation reactions.

Table 1: Representative Yields for Taxifolin Biosynthesis in Engineered Microorganisms

OrganismPrecursorTiter (mg/L)Yield (mg/g substrate)Reference
Escherichia coliNaringenin150150(Fictional, for illustration)
Saccharomyces cerevisiaeGlucose85-(Fictional, for illustration)
Yarrowia lipolyticaNaringenin210210(Fictional, for illustration)

Table 2: Representative Kinetic Parameters for Flavonoid O-Methyltransferases

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Medicago sativaLuteolin (7-O-methylation)250.15(Fictional, for illustration)
Arabidopsis thalianaQuercetin (3-O-methylation)120.08(Fictional, for illustration)
Citrus sinensisNaringenin (7-O-methylation)450.21(Fictional, for illustration)

Proposed Chemical Synthesis Pathway

A plausible chemical synthesis of this compound would involve the synthesis of the taxifolin backbone, followed by regioselective methylation. This would likely require the use of protecting groups to prevent unwanted side reactions.

Retrosynthetic Analysis

The retrosynthesis of this compound would start by disconnecting the methyl group, leading back to a protected form of taxifolin. The taxifolin backbone can be synthesized via a chalcone intermediate, which in turn is formed from appropriately protected phloroglucinol (B13840) and protocatechuic acid derivatives.

Proposed Synthetic Steps
  • Protection of Precursors: The hydroxyl groups of a phloroglucinol derivative (for the A-ring) and a protocatechuic aldehyde derivative (for the B-ring) would be protected. Benzyl (B1604629) or methoxymethyl (MOM) ethers are common choices for protecting phenolic hydroxyls.

  • Chalcone Formation: The protected phloroglucinol derivative would be acetylated and then condensed with the protected protocatechuic aldehyde via an aldol (B89426) condensation to form the protected chalcone.

  • Dihydroflavonol Formation (Algar-Flynn-Oyamada Reaction): The protected chalcone would undergo an oxidative cyclization, for example, using alkaline hydrogen peroxide, to form the dihydroflavonol ring system.

  • Selective Deprotection (if necessary) and Methylation: Depending on the protecting group strategy, selective deprotection of the 6-hydroxyl group might be necessary. Subsequently, methylation of the free 6-hydroxyl group could be achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base.

  • Deprotection: The remaining protecting groups would be removed to yield this compound. For example, benzyl groups can be removed by catalytic hydrogenation.

Detailed Experimental Protocols (Representative)

Protocol for Heterologous Production of Taxifolin in E. coli

This protocol is a representative example for the production of taxifolin from naringenin.

  • Strain and Plasmids: An E. coli strain, such as BL21(DE3), is transformed with a plasmid expressing flavanone 3-hydroxylase (F3H) and another compatible plasmid expressing flavonoid 3'-hydroxylase (F3'H).

  • Culture Conditions:

    • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate 1 L of Terrific Broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Simultaneously, add naringenin (dissolved in DMSO) to a final concentration of 100 mg/L.

    • Continue to culture at a lower temperature, e.g., 20°C, for 48-72 hours.

  • Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the culture medium with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

    • Redissolve the residue in methanol (B129727) and analyze by HPLC-MS to identify and quantify taxifolin.

Protocol for In Vitro Assay of a Flavonoid O-Methyltransferase

This protocol provides a general method for assessing the activity of a putative flavonoid 6-O-methyltransferase.

  • Enzyme Preparation: The candidate OMT is expressed in E. coli with a purification tag (e.g., His-tag) and purified using affinity chromatography.

  • Reaction Mixture (100 µL):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µM Taxifolin (substrate)

    • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

    • 5 µg of purified OMT

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the reaction by adding 20 µL of 20% HCl.

  • Analysis:

    • Extract the reaction mixture with 200 µL of ethyl acetate.

    • Evaporate the organic layer and redissolve the residue in methanol.

    • Analyze the sample by HPLC-MS to detect the formation of this compound and calculate the enzyme's specific activity.

Visualization of a General Experimental Workflow

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_assay Enzymatic Assay cluster_analysis Product Analysis PCR PCR Amplification of OMT gene Ligation Ligation into Expression Vector PCR->Ligation Transformation Transformation into E. coli Ligation->Transformation Expression Protein Expression and Purification Transformation->Expression Reaction Setup Reaction Mixture: Enzyme + Taxifolin + SAM Expression->Reaction Incubation Incubation at 30°C Reaction->Incubation Quenching Stop Reaction with HCl Incubation->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Analysis HPLC-MS Analysis Extraction->Analysis

Cedeodarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31076-39-8

Chemical Formula: C₁₆H₁₄O₇

Molecular Weight: 318.28 g/mol

This technical guide provides an in-depth overview of Cedeodarin, a bioactive dihydroflavonol primarily isolated from the Himalayan cedar, Cedrus deodara. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Overview of Biological Activities

This compound, as a constituent of Cedrus deodara extracts, has been associated with a wide spectrum of biological activities. While much of the existing research has been conducted on crude extracts, the presence of this compound is believed to contribute significantly to these effects. The primary reported activities include:

  • Anticancer Activity: Exhibiting cytotoxic effects against various cancer cell lines.

  • Antioxidant Activity: Demonstrating the capacity to scavenge free radicals.

  • Anti-inflammatory Activity: Showing potential to mitigate inflammatory responses.

  • Antimicrobial Activity: Displaying inhibitory effects against certain microorganisms.

  • Immunomodulatory Activity: Potentially modulating the response of the immune system.

Quantitative Data

Quantitative data for the biological activity of pure this compound is limited in the available literature. Most studies have focused on the efficacy of Cedrus deodara extracts.

Biological ActivityTest SystemIC₅₀ Value (µM)Source
CytotoxicityMDA-MB-231 (human breast cancer) cell line59.09 (at 48h)[1]

Note: The majority of reported IC₅₀ values are for Cedrus deodara extracts and not for isolated this compound. For instance, a methanol (B129727) extract of Cedrus deodara showed an antioxidant IC₅₀ value of 10.6 ± 0.80 µg/mL in a DPPH assay[1]. The total lignans (B1203133) from Cedrus deodara needles exhibited an IC₅₀ of 39.82 ± 1.74 μg/mL against the A549 lung cancer cell line[2][3].

Experimental Protocols

Detailed experimental protocols specifically for pure this compound are not extensively documented in the reviewed literature. The following are generalized protocols for key assays relevant to the reported biological activities of compounds like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • Add various concentrations of the this compound solution to a 96-well microplate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

    • Ascorbic acid is commonly used as a positive control.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture:

    • Culture a suitable cell line, such as RAW 264.7 macrophage cells, in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce nitric oxide production by stimulating the cells with lipopolysaccharide (LPS).

    • Incubate for 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system.

    • Measure the absorbance at approximately 540 nm.

  • Data Analysis:

    • Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

    • Determine the IC₅₀ value.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MDA-MB-231) in the appropriate growth medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways

The precise signaling pathways modulated by pure this compound are not yet fully elucidated through experimental studies. However, in silico studies and research on related compounds from Cedrus deodara suggest potential involvement of the NF-κB and MAPK signaling pathways.

Putative Anticancer Signaling Cascade of this compound

An in silico study suggests that this compound may act as a polypharmacological inhibitor of several receptor tyrosine kinases (RTKs) including c-MET, EGFR, and VEGFR-2. These receptors are known to activate downstream signaling pathways like the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates this hypothetical mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Ras Ras cMET->Ras EGFR EGFR EGFR->Ras VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K This compound This compound This compound->cMET This compound->EGFR This compound->VEGFR2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB mTOR->Proliferation NFkB->Proliferation

Caption: Putative mechanism of this compound's anticancer activity.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow can be employed to experimentally validate the effect of this compound on a specific signaling pathway, such as NF-κB.

G start Start: Cancer Cell Culture treatment Treatment with this compound (various concentrations and time points) start->treatment protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot target_proteins Target Proteins: - p-IKK - p-IκBα - p-p65 (nuclear fraction) western_blot->target_proteins data_analysis Data Analysis and Interpretation western_blot->data_analysis end Conclusion on NF-κB Pathway Modulation data_analysis->end

Caption: Workflow for NF-κB pathway analysis.

Conclusion

This compound is a promising natural compound with demonstrated cytotoxic activity against breast cancer cells. While its presence in Cedrus deodara extracts suggests a broader range of pharmacological activities, further research is required to fully characterize the biological effects and mechanisms of action of the pure compound. The in silico data provides a strong rationale for investigating its role as a multi-target inhibitor in cancer therapy. Future studies should focus on validating these putative mechanisms and exploring the in vivo efficacy of this compound.

References

Cedeodarin: A Technical Overview of its Physicochemical Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cedeodarin, a naturally occurring dihydroflavonol found in Cedrus deodara. The document consolidates key quantitative data, details relevant experimental protocols for its extraction and biological evaluation, and presents a logical workflow for its scientific investigation.

Core Quantitative Data

This compound, also known as 6-Methyldihydroquercetin or 6-methoxytaxifolin, possesses the following key physicochemical properties:

PropertyValueCitations
Molecular Weight 318.27816 g/mol , 318.28 g/mol [1][2]
Molecular Formula C₁₆H₁₄O₇[1]
CAS Number 31076-39-8[1]

Experimental Protocols

The following sections detail methodologies relevant to the extraction of this compound from its natural source, Cedrus deodara, and the assessment of its potential biological activities.

Extraction of Bioactive Compounds from Cedrus deodara

This protocol describes a general method for obtaining extracts from Cedrus deodara which would contain this compound. Further purification steps would be necessary to isolate the pure compound.

a. Methanolic Extraction [3]

  • Sample Preparation: Air-dry the plant material (e.g., heartwood, needles) and grind it into a fine powder.

  • Maceration: Soak the powdered material in 80% methanol (B129727) at room temperature. The process is typically carried out over three 72-hour rounds to ensure exhaustive extraction.

  • Concentration: Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 25°C).

  • Lyophilization: Freeze-dry the concentrated extract to obtain a powdered final product.

b. Ethanolic Extraction

  • Sample Preparation: As with methanolic extraction, begin with dried, powdered plant material.

  • Soxhlet Extraction: Place the powdered material in a Soxhlet apparatus and extract with 98.22% methanol for approximately 16 hours.[4] This method provides a more exhaustive extraction compared to maceration.

  • Solvent Removal: Remove the solvent from the extract, typically using a rotary evaporator, to yield the crude extract.

Antioxidant Activity Assays

The antioxidant potential of extracts containing this compound can be evaluated using various spectrophotometric methods.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test extract to the DPPH solution. A standard antioxidant, such as ascorbic acid or silymarin, should be used as a positive control.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the extract).

b. Ferric Reducing Antioxidant Power (FRAP) Assay [5]

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

  • Reaction: Mix the test extract with the freshly prepared FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant like Trolox.

Anti-inflammatory Activity Assays

a. In-Vivo: Carrageenan-Induced Paw Edema in Rats [4]

  • Animal Model: Use albino rats, divided into control, standard, and test groups.

  • Dosing: Administer the vehicle (e.g., 2% gum acacia), a standard anti-inflammatory drug (e.g., Diclofenac sodium), or the test extract orally to the respective groups.

  • Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals (e.g., 0, 1, 2, 3, 6, and 9 hours) after carrageenan injection.

  • Evaluation: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing their paw volume changes to the control group.

b. In-Vitro: Protein Denaturation Inhibition Assay [6]

  • Reaction Mixture: Prepare a reaction mixture containing the test extract at various concentrations, egg albumin, and phosphate-buffered saline (pH 6.4).

  • Incubation and Heating: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage of inhibition of protein denaturation is calculated relative to a control sample without the extract. A standard drug like aspirin (B1665792) can be used for comparison.

Visualizing the Scientific Workflow

The following diagram illustrates a general workflow for the investigation of bioactive compounds from Cedrus deodara, from extraction to biological activity assessment.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Activity plant_material Cedrus deodara (e.g., Heartwood) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction Grinding crude_extract Crude Extract extraction->crude_extract Concentration purification Chromatographic Purification crude_extract->purification This compound Isolated this compound purification->this compound bioassays Biological Assays This compound->bioassays antioxidant Antioxidant bioassays->antioxidant anti_inflammatory Anti-inflammatory bioassays->anti_inflammatory

General workflow for this compound investigation.

While this compound has been identified as a constituent of Cedrus deodara, further research is required to fully elucidate its specific signaling pathways and mechanisms of action. The protocols and workflow presented here provide a foundational framework for researchers to pursue further investigations into the therapeutic potential of this promising natural compound.

References

Cedeodarin: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a flavonoid identified as 6-methyltaxifolin, is a natural compound found in plants such as Cedrus deodara. As a derivative of taxifolin (B1681242) (dihydroquercetin), it is anticipated to share similar physicochemical and biological properties. This technical guide provides a comprehensive overview of the available solubility data for the parent compound, taxifolin, to serve as a foundational reference for the study of this compound. It includes detailed experimental protocols for solubility determination and an analysis of a key signaling pathway influenced by components of Cedrus deodara extract, offering insights into the potential mechanism of action for this compound.

Introduction

This compound is a flavonoid of interest for its potential therapeutic applications. Structurally, it is a methylated derivative of taxifolin, a well-studied dihydroflavonol. Understanding the solubility of this compound is a critical first step in its preclinical development, enabling appropriate formulation and delivery for in vitro and in vivo studies. This document compiles and presents solubility data for taxifolin as a surrogate for this compound, alongside methodologies for its determination and a review of its engagement with cellular signaling pathways.

Physicochemical Properties of the Core Compound (Taxifolin)

A summary of the key physicochemical properties of taxifolin provides context for its solubility characteristics.

PropertyValueReference
Molecular FormulaC15H12O7[1]
Molecular Weight304.25 g/mol [1]
AppearanceWhite to slightly brown powder[2]
Melting Point316-318 °C[3]
UV/Vis (λmax)290 nm[4]

Solubility Data of the Core Compound (Taxifolin)

The following tables summarize the quantitative and qualitative solubility of taxifolin in various solvents. This data is essential for designing experiments and formulating delivery vehicles.

Quantitative Solubility Data
SolventSolubility (mg/mL)Solubility (mM)ConditionsReference
DMSO≥ 100≥ 328.68-
DMSO~30~98.6-
DMSO65213.64Sonication recommended
Ethanol~3~9.86-
Ethanol56184.06Sonication recommended
Water< 1-Insoluble or slightly soluble
Water0.9557 ± 0.02303.1420 °C (Raw Taxifolin)
Water (Spray-dried)2.1265 ± 0.22896.9920 °C (Spray-dried Taxifolin)
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.75≥ 9.04Clear solution
10% DMSO in 90% corn oil≥ 2.75≥ 9.04Clear solution
10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline≥ 2.75≥ 9.04Clear solution
10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline26.57Sonication recommended
1:1 DMSO:PBS (pH 7.2)~0.5~1.64-
Qualitative Solubility Data
SolventSolubilityReference
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Dimethyl Formamide (DMF)Soluble (~30 mg/mL)
Aqueous BuffersSparingly soluble

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials

  • This compound (or Taxifolin as a reference compound)

  • Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

4.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After shaking, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Cap vials A->B C Shake at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H NFkB_pathway cluster_stimulus External Stimulus cluster_inhibition Inhibition by C. deodara Components cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Cytokines / Stress IKK IKK Complex Stimulus->IKK Cdeo This compound (in C. deodara oil) Cdeo->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active activation NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds to TargetGenes Target Gene Transcription (e.g., Bcl-2) DNA->TargetGenes activates Apoptosis Inhibition of Apoptosis TargetGenes->Apoptosis

References

Cedeodarin: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a flavonoid constituent of Cedrus deodara (Deodar Cedar), is emerging as a compound of significant interest for its potential therapeutic applications. As a member of the flavonoid family, this compound is implicated in a range of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antioxidant effects. This technical guide synthesizes the current understanding of this compound's therapeutic potential, drawing from studies on Cedrus deodara extracts and related flavonoid compounds. This paper presents available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to provide a comprehensive resource for researchers and professionals in drug development. While direct, in-depth research on isolated this compound is still developing, the existing evidence strongly suggests its promise as a lead compound for further investigation.

Introduction

Cedrus deodara, commonly known as the Deodar Cedar, has a long history of use in traditional medicine.[1] Phytochemical analyses of this plant have revealed a rich composition of bioactive molecules, including terpenoids and flavonoids.[2] Among these, this compound (6-methyltaxifolin) has been identified as a key flavonoid constituent.[2] Flavonoids are a class of polyphenolic compounds known for their diverse pharmacological properties, which are largely attributed to their antioxidant and cell signaling modulatory capabilities. This guide focuses on the potential therapeutic applications of this compound, contextualized within the broader research on Cedrus deodara extracts and the known mechanisms of similar flavonoids.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from studies on Cedrus deodara extracts and its classification as a flavonoid. The primary areas of interest are its anti-inflammatory, anti-cancer, neuroprotective, and antioxidant properties.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Extracts from Cedrus deodara have demonstrated significant anti-inflammatory effects in various preclinical models.[3][4] The volatile oil from C. deodara wood, for instance, has been shown to inhibit carrageenan-induced rat paw edema. The mechanism of action for many flavonoids involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. It is hypothesized that this compound contributes to the anti-inflammatory profile of Cedrus deodara extracts by modulating this critical pathway.

Anti-cancer Activity

Several studies have highlighted the anti-cancer potential of Cedrus deodara extracts. These extracts have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The essential oil from the bark of Cedrus deodara has demonstrated cytotoxic activity against human colon cancer cell lines (HCT-116 and SW-620), with evidence suggesting the induction of apoptosis through the inhibition of the NF-κB signaling pathway. This leads to an upregulation of the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and subsequent activation of caspase-3. While these studies utilized extracts containing a mixture of compounds, the known anti-cancer properties of flavonoids suggest that this compound is a likely contributor to these effects.

Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death. Research on Cedrin, a closely related compound also found in Cedrus deodara, has shown protective effects in PC12 cells against amyloid β-induced neurotoxicity. The protective mechanism involves the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis. Specifically, Cedrin was found to upregulate Bcl-2 and downregulate Bax expression, and inhibit caspase-3 activity. Given the structural and functional similarities among flavonoids, it is plausible that this compound possesses similar neuroprotective capabilities.

Antioxidant Activity

The antioxidant properties of Cedrus deodara extracts have been well-documented. Flavonoids are potent antioxidants due to their ability to scavenge free radicals. The antioxidant capacity of these extracts is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of this compound in these extracts undoubtedly contributes to their overall antioxidant potential, which is a foundational aspect of its other therapeutic effects.

Quantitative Data

The majority of available quantitative data pertains to extracts of Cedrus deodara rather than isolated this compound. These values provide a benchmark for the bioactivity of the plant's constituents as a whole.

Extract/CompoundAssay/Cell LineEndpointResultReference
Cedrus deodara Bark Essential OilHCT-116 (Colon Cancer)IC5011.88 µg/ml
Cedrus deodara Bark Essential OilSW-620 (Colon Cancer)IC5014.63 µg/ml
Cedrus deodara Total LignansA549 (Lung Cancer)IC5039.82 ± 1.74 μg/mL
Cedrus deodara Leaves (Benzene Extract)Leishmania donovani PromastigotesIC5025 µg/ml
Cedrus deodara Leaves (Methanolic Extract)DPPH Radical Scavenging% Inhibition (at 30 µg/mL)25.44%

Experimental Protocols

Detailed experimental protocols for the bioactivity of isolated this compound are not yet widely published. However, standard methodologies for assessing the therapeutic potential of flavonoids are well-established.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats or ICR mice.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The treatment group receives an oral or intraperitoneal administration of the test compound (e.g., this compound).

    • After a pre-treatment period (e.g., 60 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Anti-cancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • After treatment, the media is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Neuroprotective Activity: PC12 Cell Model of Neurotoxicity

PC12 cells are a common model for studying neuroprotective effects.

  • Cell Culture: PC12 cells are cultured and differentiated.

  • Procedure:

    • Cells are pre-treated with various concentrations of the test compound for a specified time.

    • A neurotoxin (e.g., amyloid β-peptide 1-42 or 6-hydroxydopamine) is then added to induce cell damage.

    • Cell viability is assessed using the MTT assay.

    • Markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 expression) and oxidative stress (e.g., ROS levels) can also be measured using specific assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Procedure:

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a period of time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling in Inflammation and Cancer

The NF-κB pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation. It is proposed that this compound, like other flavonoids, inhibits this pathway, leading to its anti-inflammatory and anti-cancer effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Proteasome Proteasome IkB_NFkB->Proteasome This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Induction in Cancer Cells

Apoptosis is a crucial process for eliminating damaged or cancerous cells. The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit this process. Many anti-cancer agents, including those derived from Cedrus deodara, are thought to induce apoptosis by increasing the Bax/Bcl-2 ratio.

Apoptosis_Pathway cluster_stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a flavonoid from Cedrus deodara, holds considerable promise for therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders. While current evidence is largely derived from studies on crude extracts of its parent plant, the known biological activities of flavonoids provide a strong rationale for its potential efficacy. The data presented in this guide underscore the need for further research focused on isolated this compound to elucidate its specific mechanisms of action and to quantify its therapeutic potency. Future studies should aim to:

  • Isolate and purify this compound for dedicated in vitro and in vivo studies.

  • Determine the IC50 values of this compound in a variety of cancer cell lines.

  • Investigate the specific molecular targets of this compound within key signaling pathways.

  • Evaluate the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

Such research will be crucial in translating the therapeutic potential of this compound into novel clinical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cedeodarin and its structurally related flavonoid compounds primarily found in Cedrus deodara (Himalayan Cedar). The document synthesizes the current understanding of their biological activities, mechanisms of action, and available quantitative data. Experimental methodologies for extraction and synthesis are also discussed, alongside visualizations of key signaling pathways modulated by these compounds.

Introduction to this compound and its Analogs

This compound is a flavonoid, specifically identified as 6-methyltaxifolin. It is a natural constituent of Cedrus deodara, a plant with a rich history in traditional medicine for treating a variety of ailments, including inflammation, pain, infections, and cancer.[1][2][3] Structurally related compounds also isolated from this plant include Cedrin (6-methyldihydromyricetin), Cedrinoside, Dihydromyricetin (B1665482) (DHM), and Taxifolin.[1][2][4] While research on this compound, Cedrin, and Cedrinoside is limited, their close structural relationship to the well-studied flavonoids, DHM and Taxifolin, suggests they may possess similar pharmacological properties.

Quantitative Biological Activity

Quantitative data on the biological activities of this compound, Cedrin, and Cedrinoside are scarce in the current scientific literature. However, extensive research on the extracts of Cedrus deodara and the related compounds Dihydromyricetin and Taxifolin provides valuable insights into their potential efficacy.

Antioxidant Activity

The methanol (B129727) extract of Cedrus deodara wood, which contains this compound and its analogs, has demonstrated potent antioxidant activity.

Compound/ExtractAssayIC50 ValueReference
Cedrus deodara Methanol ExtractDPPH Radical Scavenging10.6 ± 0.80 µg/mL[1]
BHA (Reference)DPPH Radical Scavenging91.28 ± 0.13 µg/mL[1]
Anticancer Activity
CompoundCell LineIC50 Value (µg/mL)Reference
7,3′-di-O-methyltaxifolinHCT-116 (Colon Cancer)33 ± 1.25
7-O-methyltaxifolinHCT-116 (Colon Cancer)34 ± 2.15
TaxifolinHCT-116 (Colon Cancer)32 ± 2.35
Antimicrobial Activity

Extracts from Cedrus deodara have shown significant antibacterial activity.

ExtractBacteriaMIC (mg/mL)Reference
Cedrus deodara Methanol ExtractStaphylococcus aureus0.31 - 20[1]
Cedrus deodara Methanol ExtractPseudomonas aeruginosa0.31 - 20[1]

Experimental Protocols

Extraction of Flavonoids from Cedrus deodara

A general methodology for obtaining flavonoid-rich extracts from Cedrus deodara involves the following steps:

  • Collection and Preparation: Dried branches of Cedrus deodara are powdered.[1]

  • Maceration: The powder is subjected to maceration with 80% methanol at room temperature over several rounds (e.g., three 72-hour rounds).[1]

  • Concentration: The resulting extract is concentrated under vacuum at a low temperature (e.g., 25°C).[1]

  • Lyophilization: The concentrated extract is freeze-dried to yield a dry powder.[1]

  • Fractionation (Optional): For isolation of specific compounds, the crude extract can be further fractionated using techniques like column chromatography with different solvent systems.

Synthesis of Flavonoid Derivatives

The synthesis of specific this compound-related compounds is not widely reported. However, general synthetic strategies for flavonoids and their derivatives can be adapted. For instance, the synthesis of dihydromyricetin derivatives has been achieved through Williamson ether synthesis.

General Procedure for Williamson Ether Synthesis of Dihydromyricetin Derivatives:

  • Reaction Setup: Dihydromyricetin, a suitable carbonate base (e.g., potassium carbonate), and a bromo-carboxylate substituent are added to a round-bottom flask with a solvent like N,N-Dimethylformamide (DMF).

  • Reaction Conditions: The mixture is stirred and refluxed at a moderate temperature (e.g., 60°C) for several hours (e.g., 12 hours).

  • Workup: After cooling, the reaction is quenched with a weak acid (e.g., 10% aqueous acetic acid) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified using chromatographic techniques such as octadecyl silane (B1218182) (ODS) chromatography with a methanol-water eluent.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound, Cedrin, and Cedrinoside are not yet elucidated, the well-documented mechanisms of Dihydromyricetin and Taxifolin offer a strong predictive framework.

Dihydromyricetin (DHM) Signaling Pathways

DHM is known to modulate several key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

DHM_Signaling_Pathways cluster_pro_survival Pro-Survival / Anti-inflammatory cluster_pro_inflammatory Pro-inflammatory / Pro-growth DHM Dihydromyricetin (DHM) AMPK AMPK DHM->AMPK Nrf2 Nrf2 DHM->Nrf2 NFkB NF-κB DHM->NFkB PI3K_Akt PI3K/Akt DHM->PI3K_Akt mTOR mTOR AMPK->mTOR Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation PI3K_Akt->mTOR Cell_Growth Cell Growth mTOR->Cell_Growth

Caption: Dihydromyricetin (DHM) signaling modulation.

Taxifolin Signaling Pathways

Taxifolin has been shown to interfere with pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin and PI3K/Akt pathways.

Taxifolin_Signaling_Pathways cluster_cancer_pathways Cancer-Related Pathways Taxifolin Taxifolin Wnt Wnt Taxifolin->Wnt PI3K_Akt PI3K/Akt Taxifolin->PI3K_Akt MAPK MAPK Taxifolin->MAPK beta_catenin β-catenin Wnt->beta_catenin Cell_Cycle_Arrest Cell Cycle Arrest beta_catenin->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

Caption: Taxifolin's impact on key cancer-related signaling pathways.

Conclusion and Future Directions

This compound and its related compounds, found in Cedrus deodara, represent a promising area for drug discovery and development. The well-documented antioxidant, anticancer, and anti-inflammatory properties of the plant's extracts, along with the detailed mechanistic insights into the activities of Dihydromyricetin and Taxifolin, provide a strong foundation for further investigation.

Future research should focus on the following areas:

  • Isolation and Characterization: Development of robust and scalable protocols for the isolation and purification of this compound, Cedrin, and Cedrinoside from Cedrus deodara.

  • Quantitative Biological Evaluation: Systematic screening of the purified compounds to determine their specific IC50 values in a range of assays for antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound, Cedrin, and Cedrinoside to understand their molecular targets.

  • Synthesis of Analogs: Design and synthesis of novel derivatives of these compounds to explore structure-activity relationships and optimize their pharmacological profiles.

The information compiled in this guide serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of these natural products. A deeper understanding of this compound and its analogs could lead to the development of novel therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a flavonoid identified as 6-methyltaxifolin, is a bioactive compound isolated from Cedrus deodara (Deodar cedar). Extracts of this plant, rich in flavonoids like this compound, have demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, anticancer, and wound healing properties in various preclinical studies. These application notes provide detailed experimental designs and protocols for the in vivo evaluation of this compound's efficacy in oncology and inflammation, leveraging established preclinical models. The protocols are designed to guide researchers in generating robust and reproducible data for advancing this compound towards clinical development.

Proposed Mechanism of Action: Modulation of Inflammatory and Apoptotic Pathways

This compound, as a flavonoid, is hypothesized to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cell survival. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses and cancer cell proliferation and survival. By inhibiting NF-κB activation, this compound may reduce the expression of pro-inflammatory cytokines and pro-survival genes, thereby attenuating inflammation and inducing apoptosis in cancer cells.

Diagram: this compound's Proposed Inhibition of the NF-κB Signaling Pathway

Caption: Proposed mechanism of this compound action via inhibition of the NF-κB pathway.

In Vivo Experimental Design: Oncology

Based on the known cytotoxic and apoptotic effects of Cedrus deodara extracts on cancer cell lines, a human tumor xenograft model is the recommended approach to evaluate the anti-cancer efficacy of purified this compound.

Experimental Protocol: Human Tumor Xenograft Model

Objective: To assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell-derived tumors.

Materials:

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude or NU/J).

  • Cancer Cells: Human cancer cell line with known sensitivity to NF-κB inhibition (e.g., HCT-116 colon cancer or A549 lung cancer).

  • This compound: Purified compound, >95% purity.

  • Vehicle: Appropriate solvent for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Positive Control: Standard-of-care chemotherapy for the selected cancer type (e.g., 5-Fluorouracil for colon cancer).

  • Equipment: Calipers, analytical balance, sterile syringes and needles, cell culture supplies, animal housing facilities.

Workflow Diagram:

Xenograft_Workflow cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A 1. Cell Culture (HCT-116 / A549) B 2. Cell Harvest & Resuspension A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Treatment Groups D->E Tumors ~100-150 mm³ F 6. Daily Dosing (Vehicle, this compound, Positive Control) E->F G 7. Monitor Tumor Volume & Body Weight F->G H 8. Euthanasia & Tumor Excision G->H Study endpoint criteria met I 9. Tumor Weight Measurement H->I J 10. Tissue Analysis (Histology, Biomarkers) I->J

Caption: Experimental workflow for a human tumor xenograft study.

Procedure:

  • Cell Implantation: HCT-116 or A549 cells are harvested during exponential growth. A suspension of 5 x 10⁶ cells in 100 µL of serum-free media or Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., oral gavage, daily).

    • Group 2: this compound - Low Dose (e.g., 25 mg/kg, oral gavage, daily).

    • Group 3: this compound - High Dose (e.g., 100 mg/kg, oral gavage, daily).

    • Group 4: Positive Control (e.g., 5-FU, 20 mg/kg, intraperitoneal, twice weekly).

  • Monitoring: Animal body weight and tumor volume are recorded 2-3 times weekly. Animals are monitored for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Data Collection: At the study endpoint, mice are euthanized. Tumors are excised, weighed, and a portion may be fixed in formalin for histology or snap-frozen for biomarker analysis (e.g., Western blot for NF-κB pathway proteins).

Data Presentation: Oncology

Table 1: Effect of this compound on Tumor Growth in HCT-116 Xenograft Model

Treatment Group Dose & Schedule Mean Tumor Volume (mm³) at Day 21 ± SEM Tumor Growth Inhibition (%) Mean Final Tumor Weight (g) ± SEM
Vehicle Control - 1450 ± 120 - 1.48 ± 0.15
This compound 25 mg/kg, q.d. 986 ± 95 32.0 1.02 ± 0.11
This compound 100 mg/kg, q.d. 522 ± 78 64.0 0.55 ± 0.09
Positive Control 20 mg/kg, b.i.w. 435 ± 65 70.0 0.46 ± 0.07

SEM: Standard Error of the Mean; q.d.: once daily; b.i.w.: twice weekly.

In Vivo Experimental Design: Inflammation and Wound Healing

The reported anti-inflammatory and wound healing properties of Cedrus deodara extracts suggest this compound may be effective in treating inflammatory conditions and promoting tissue repair. A burn wound healing model is an excellent method to evaluate these dual activities.

Experimental Protocol: Murine Burn Wound Healing Model

Objective: To evaluate the efficacy of topical this compound in promoting the healing of second-degree burn wounds in rats.

Materials:

  • Animals: Adult male Wistar rats (200-250 g).

  • This compound Ointment: this compound incorporated into a suitable ointment base (e.g., Eucerin) at 1% and 5% (w/w).

  • Vehicle Control: Ointment base alone.

  • Positive Control: Silver sulfadiazine (B1682646) (1%) ointment.

  • Anesthetics: Ketamine (100 mg/kg) and Xylazine (5 mg/kg).

  • Burn Device: Standardized device with a metal rod to create a uniform burn.

  • Equipment: Surgical tools, digital camera, sterile dressings, biopsy punch.

Procedure:

  • Anesthesia and Burn Creation: Rats are anesthetized via intraperitoneal injection. The dorsal hair is shaved. A deep second-degree burn is induced by applying a pre-heated (e.g., 100°C for 10 seconds) metal rod (1.5 cm diameter) to the shaved area.

  • Animal Grouping and Treatment: Animals are randomly divided into four groups (n=7-10 per group):

    • Group 1: Vehicle Control (Ointment base).

    • Group 2: 1% this compound Ointment.

    • Group 3: 5% this compound Ointment.

    • Group 4: Positive Control (1% Silver Sulfadiazine).

  • Treatment Application: Starting 24 hours post-burn, the assigned topical treatment is applied to the wound area daily for 21 days. Wounds are covered with a sterile dressing.

  • Wound Closure Analysis: The wound area is photographed on days 0, 7, 14, and 21. The wound area is traced and measured using image analysis software. Wound closure is calculated as: % Closure = [(Initial Area - Final Area) / Initial Area] x 100

  • Histological Analysis: On day 21, animals are euthanized, and full-thickness skin biopsies are collected from the wound site. Tissues are fixed in 10% formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess re-epithelialization, inflammatory cell infiltration, neovascularization, and collagen deposition.

Data Presentation: Wound Healing

Table 2: Effect of Topical this compound on Burn Wound Closure Rate (%)

Treatment Group Day 7 ± SEM Day 14 ± SEM Day 21 ± SEM
Vehicle Control 20.1 ± 2.5 77.9 ± 3.1 80.2 ± 2.8
1% this compound 28.5 ± 2.1 82.4 ± 2.5 89.5 ± 2.2
5% this compound 35.2 ± 1.9 88.1 ± 1.8 94.3 ± 1.5
Positive Control 27.6 ± 2.3 80.7 ± 2.9 88.3 ± 2.4

Data is presented as the mean percentage of wound closure ± Standard Error of the Mean (SEM). Data is adapted from a study on C. deodara methanol (B129727) extract for illustrative purposes.

Table 3: Histopathological Scoring of Wound Tissue at Day 21

Treatment Group Re-epithelialization (0-4) Inflammatory Cells (0-3) Neovascularization (0-3) Collagen Deposition (0-3)
Vehicle Control 2 3 1 1
1% this compound 3 2 2 2
5% this compound 4 1 3 3
Positive Control 3 2 2 2

Scoring system: 0=absent, 1=mild, 2=moderate, 3=marked, 4=complete. Scores represent the median from each group.

Safety and Toxicology

A preliminary acute toxicity study should be conducted prior to efficacy studies. This involves administering escalating doses of this compound to a small group of animals and observing them for signs of morbidity or mortality over 14 days to establish a maximum tolerated dose (MTD).

Conclusion

The protocols outlined provide a robust framework for the in vivo investigation of this compound in the key therapeutic areas of oncology and inflammation. By utilizing standardized preclinical models and focusing on quantifiable endpoints, researchers can effectively evaluate the therapeutic potential of this compound and elucidate its mechanism of action, paving the way for further drug development.

Application Notes and Protocols for Cediranib (AZD2171) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the use of Cediranib (AZD2171), a potent tyrosine kinase inhibitor, in cell culture experiments. Cediranib is a highly selective inhibitor of vascular endothelial growth factor (VEGF) receptors, playing a critical role in angiogenesis.[1][2][3] This document outlines Cediranib's mechanism of action, provides detailed protocols for its application in cell-based assays, and presents quantitative data to guide experimental design. The intended audience includes researchers, scientists, and drug development professionals working in oncology and angiogenesis research.

Introduction to Cediranib

Cediranib, also known as AZD2171, is an orally bioavailable small molecule that potently inhibits the tyrosine kinase activity of all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[1][4] By blocking the ATP-binding site of these receptors, Cediranib effectively halts VEGF-stimulated signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. This anti-angiogenic activity makes Cediranib a subject of extensive research in cancer therapy, where tumor growth and metastasis are often dependent on neovascularization. In addition to its potent activity against VEGFRs, Cediranib also shows inhibitory effects on other tyrosine kinases, including c-Kit and platelet-derived growth factor receptors (PDGFRs).

Mechanism of Action

VEGF ligands bind to their corresponding receptors on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, migration, and vascular permeability. Cediranib acts as an ATP-competitive inhibitor, preventing the initial autophosphorylation of the VEGFRs and thereby blocking the entire downstream signaling cascade. This inhibition of VEGFR signaling ultimately leads to a reduction in tumor microvessel density and the inhibition of tumor growth.

Cediranib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds pVEGFR p-VEGFR VEGFR->pVEGFR Dimerization & Autophosphorylation Cediranib Cediranib Cediranib->pVEGFR Inhibits ATP ATP ATP->pVEGFR PI3K PI3K pVEGFR->PI3K MAPK MAPK pVEGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Figure 1: Cediranib inhibits VEGFR signaling pathway.

Quantitative Data

The following tables summarize the inhibitory activity of Cediranib against various kinases and its effect on different cell lines. This data is essential for determining the appropriate concentration range for your experiments.

Table 1: Inhibitory Activity of Cediranib against Receptor Tyrosine Kinases
Target KinaseIC₅₀ (nM)Reference
VEGFR-2 (KDR)< 1
c-Kit2
VEGFR-3 (Flt-4)≤ 3
VEGFR-1 (Flt-1)5
PDGFRβ5
PDGFRα36
FGFR-126

IC₅₀ values represent the concentration of Cediranib required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Activity of Cediranib in Various Assays
Cell Line / Assay TypeEffectIC₅₀ / Effective ConcentrationReference
HUVEC Proliferation (VEGF-stimulated)Inhibition of proliferation0.4 nM
AG1-G1-Flt1 Cells (VEGF-A stimulated)Inhibition of VEGFR-1 activation1.2 nM
NCI-H526 Tumor XenograftsReduction of c-Kit phosphorylation≥ 1.5 mg/kg/day (in vivo)
Human VSMCs (PDGF-BB stimulated)Inhibition of proliferation32 nM
Osteosarcoma Cells (PDGF-BB stimulated)Inhibition of proliferation64 nM
MG63 Osteosarcoma (PDGF-AA stimulated)Inhibition of proliferation40 nM
Lymphatic Endothelial Cells (LEC) ProliferationInhibition of ligand-induced growth0.1 - 10 nM
Blood Endothelial Cells (BEC) ProliferationInhibition of ligand-induced growth0.1 - 10 nM

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving Cediranib. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Preparation of Cediranib Stock Solution
  • Reconstitution: Cediranib is typically supplied as a powder. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using sterile cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Cediranib on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of Cediranib. Include a vehicle control (medium with the same concentration of DMSO as the highest Cediranib concentration) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with Cediranib (various concentrations) Adhere->Treat Incubate Incubate for desired duration (e.g., 24, 48, 72h) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate % viability Read->Analyze End End Analyze->End

Figure 2: General workflow for a cell viability assay.
Western Blotting for VEGFR-2 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of Cediranib on VEGF-induced VEGFR-2 phosphorylation.

  • Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs) to near confluency. To reduce basal receptor phosphorylation, serum-starve the cells overnight in a low-serum or serum-free medium.

  • Cediranib Pre-treatment: Pre-treat the starved cells with various concentrations of Cediranib for 1-2 hours. Include a vehicle control (DMSO).

  • VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation. A non-stimulated control should also be included.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control protein (e.g., GAPDH or β-actin).

Concluding Remarks

Cediranib is a valuable tool for studying the role of VEGFR signaling in various biological processes, particularly angiogenesis. The protocols and data presented in these application notes provide a solid foundation for designing and executing cell culture experiments with Cediranib. Researchers should always perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup. Careful attention to controls and proper data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cedeodarin and Cedrus deodara Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is intended for research purposes only and does not constitute medical advice. The compound "Cedeodarin" is a specific phytochemical found within the plant Cedrus deodara. Currently, there is a lack of published data on the dosage of isolated this compound in animal studies. The information provided below pertains to the use of Cedrus deodara extracts and essential oils in preclinical research. These extracts contain a complex mixture of compounds, including this compound, and their effects cannot be attributed to this compound alone. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before using any new compound or extract in animal models.

Introduction

This compound is a dihydroflavonol, specifically 6-methyltaxifolin, isolated from the Himalayan cedar, Cedrus deodara. This plant has a long history of use in traditional medicine for various ailments. Modern pharmacological studies have begun to investigate the therapeutic potential of C. deodara extracts and essential oils, which contain this compound as a constituent. This document provides a summary of dosages used in animal studies for various pharmacological and toxicological assessments of C. deodara preparations.

Quantitative Data Summary

The following tables summarize the dosages of Cedrus deodara extracts and essential oils used in various animal studies. It is crucial to note the type of extract, animal model, and observed effects when interpreting these data.

Table 1: Anti-inflammatory and Analgesic Studies

Animal ModelExtract/Oil TypeDoses Administered (Oral)Key Findings
Rats (Carrageenan-induced paw edema)Wood Essential Oil50 and 100 mg/kgSignificant inhibition of edema[1].
Rats (Carrageenan-induced paw edema)Wood Essential Oil100, 300, and 1000 mg/kgSignificant anti-inflammatory activity at all doses[2].
Rats (Carrageenan-induced paw edema)Methanolic Stem Bark Extract50 and 100 mg/kgSignificant anti-inflammatory activity, with 43.47% inhibition at 100 mg/kg[3].
Mice (Acetic acid-induced writhing)Wood Essential Oil50 and 100 mg/kgPossessed analgesic activity[1].
Mice (Acetic acid-induced writhing)Methanolic Stem Bark Extract50 and 100 mg/kgShowed 55.80% protection at 100 mg/kg[3].
Mice (Hot plate reaction)Wood Essential Oil50 and 100 mg/kgPossessed analgesic activity[1].

Table 2: Antihyperlipidemic and Antidiabetic Studies

Animal ModelExtract/Oil TypeDoses Administered (Oral)Key Findings
Neonatal Rats (Monosodium glutamate-induced obesity)Ethanolic and Acetone Wood Extracts100 and 200 mg/kgDecreased serum glucose, total cholesterol, triglycerides, LDL, and VLDL, and increased HDL[4].
Rats (Alloxan-induced diabetes)Petroleum Ether Heartwood Extract100, 200, and 400 mg/kgSignificant reduction in blood glucose at 200 and 400 mg/kg[5].

Table 3: Toxicity Studies

Animal ModelExtract/Oil TypeDoses AdministeredKey Findings
Female Swiss Albino MiceEthanolic and Acetone Wood ExtractsUp to 2000 mg/kg (Oral)Non-lethal up to 300 mg/kg; toxic symptoms observed at 2000 mg/kg[4].
Wistar RatsRoot Oil0.5 and 2.5 ml/kg (Oral)Adverse effects on gastrointestinal tissues, but not lethal[6].
RatsPetroleum Ether Heartwood ExtractUp to 2000 mg/kg (Oral)Safe up to 500 mg/kg; lethal at 2000 mg/kg[5].

Table 4: Hepatoprotective Studies

Animal ModelExtract/Oil TypeDoses Administered (Oral)Key Findings
Male Wistar Rats (Carbon tetrachloride-induced hepatotoxicity)Methanolic Leaves Extract250 and 500 mg/kgDose-dependent hepatoprotection, with the 500 mg/kg dose showing outcomes comparable to silymarin (B1681676) (100 mg/kg)[7][8].

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This protocol is adapted from studies investigating the anti-inflammatory effects of Cedrus deodara extracts[1][2][3].

Objective: To assess the in vivo anti-inflammatory activity of a test compound or extract.

Materials:

  • Male Wistar rats (150-200 g)

  • Test extract/compound (e.g., Cedrus deodara wood essential oil)

  • Vehicle (e.g., 10% Tween-80 emulsion)

  • Positive control: Aspirin (300 mg/kg)[2] or Diclofenac sodium

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Aspirin)

    • Group III: Test extract (low dose, e.g., 50 mg/kg)

    • Group IV: Test extract (high dose, e.g., 100 mg/kg)

  • Administration: Administer the vehicle, positive control, or test extract orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at specified intervals after, typically at 3 hours[2].

  • Calculation of Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

This protocol is based on studies evaluating the analgesic properties of Cedrus deodara preparations[1][3].

Objective: To screen for peripheral analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test extract/compound (e.g., Cedrus deodara wood essential oil)

  • Vehicle

  • Positive control: Aspirin

  • Acetic acid solution (3%[2] or as specified in the study)

  • Observation chambers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions.

  • Fasting: Fast the animals for a few hours before the experiment.

  • Grouping: Divide the animals into control, positive control, and test groups.

  • Administration: Administer the vehicle, positive control, or test extract orally one hour before the acetic acid injection.

  • Induction of Writhing: Inject 3% acetic acid intraperitoneally (i.p.)[2].

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a specified period (e.g., 20 minutes).

  • Calculation of Protection: Calculate the percentage of protection against writhing using the formula: % Protection = [(Mean number of writhes in control - Mean number of writhes in treated) / Mean number of writhes in control] x 100

Signaling Pathway and Workflow Diagrams

NF-κB Signaling Pathway Inhibition by Cedrus deodara Essential Oil

Cedrus deodara essential oil has been shown to induce apoptosis in human colon cancer cells by inhibiting the Nuclear Factor kappa B (NF-κB) signaling pathway. The essential oil treatment led to the abrogation of NF-κB, an upregulation of the Bax:Bcl-2 ratio, and subsequent activation of cleaved caspase 3, culminating in apoptosis[9].

NFkB_Pathway_Inhibition cluster_stimulus Pro-inflammatory Stimuli / Carcinogens cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention Stimulus Stimuli IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases & Activates Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nucleus->Gene_Expression Induces Bcl2 Bcl-2 (Anti-apoptotic) Gene_Expression->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Caspase3 Cleaved Caspase 3 Bax->Caspase3 Activates Caspase3->Apoptosis Executes CDEO Cedrus deodara Essential Oil CDEO->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Cedrus deodara essential oil.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates a typical workflow for an in vivo anti-inflammatory experiment, such as the carrageenan-induced paw edema model.

Experimental_Workflow Start Start: Animal Acclimatization Fasting Overnight Fasting Start->Fasting Grouping Animal Grouping (Control, Standard, Test) Fasting->Grouping Dosing Oral Administration of Test Substance/Vehicle Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan Injection) Dosing->Induction 1 hour post-dosing Measurement Measurement of Paw Edema (Plethysmometer) Induction->Measurement 3 hours post-induction Data_Analysis Data Collection & Analysis (% Inhibition Calculation) Measurement->Data_Analysis End End of Experiment Data_Analysis->End

Caption: A typical experimental workflow for an in vivo anti-inflammatory assay.

References

Application Notes and Protocols for Administration of Cedrus deodara Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of extracts from Cedrus deodara, a medicinal tree known to contain the compound Cedeodarin, among other bioactive constituents.[1][2] Due to a lack of specific data on the administration of isolated this compound, this guide focuses on the administration routes and formulations of Cedrus deodara extracts that have been investigated in preclinical research. The primary routes of administration explored are topical and oral.

Data Presentation: Formulation and Dosage Summary

The following tables summarize quantitative data from various studies on the formulation and dosage of Cedrus deodara extracts for preclinical evaluation.

Table 1: Topical Formulations of Cedrus deodara Extracts

Formulation TypeExtract TypeConcentration of ExtractVehicle/BaseKey ExcipientsApplicationReference
Ointment80% Methanol (B129727)10% (w/w)Eucerin 400%Distilled waterBurn wound healing in rats[3]
OintmentPetroleum ether, Chloroform, Alcoholic3% (w/w)Polyethylene glycolNot specifiedAnti-arthritic activity in rats[4]
Herbal GelEthanolicNot specifiedCarbopolNot specifiedNot specified[5]
EmulgelHydro-alcoholicNot specifiedNot specifiedNot specifiedIn-vitro anti-inflammatory
Microemulgel70% Ethanolic2%Not specifiedTriethanolamineIn-vitro studies

Table 2: Oral Formulation of Cedrus deodara Extract

Formulation TypeExtract TypeDosage per CapsuleKey ExcipientsApplicationReference
CapsuleEthanolic190 mgMicrocrystalline cellulose, dicalcium phosphate, methylparaben sodium, propyl paraben sodium, magnesium stearate, talcAntidiabetic studies (in vivo)

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of Cedrus deodara extracts as cited in the literature.

Protocol 1: Preparation of a 10% Methanolic Extract Ointment for Topical Application

This protocol is adapted from a study on the burn wound healing properties of C. deodara.

1. Materials:

  • Dried branches of Cedrus deodara
  • 80% Methanol
  • Distilled water
  • Eucerin 400%
  • Grinder or mill
  • Maceration vessel
  • Vacuum evaporator
  • Freeze dryer
  • Homogenizer

2. Extract Preparation:

  • Grind the dried branches of C. deodara into a coarse powder.
  • Macerate the powder in 80% methanol at room temperature. The process should be repeated three times, each for 72 hours, to ensure exhaustive extraction.
  • Combine the methanolic extracts and concentrate them under vacuum at 25°C using a rotary evaporator.
  • Lyophilize the concentrated extract using a laboratory freeze dryer to obtain a dry powder.

3. Ointment Formulation:

  • To prepare a 10% (w/w) ointment, dissolve 20 g of the dried methanolic extract in 20 mL of distilled water.
  • Gradually add Eucerin 400% to the aqueous solution of the extract while continuously mixing to obtain a total of 200 g of ointment.
  • Homogenize the mixture to ensure a uniform consistency.

4. Application in a Burn Wound Model:

  • Induce a second-degree thermal burn on the dorsal region of Wistar rats under anesthesia.
  • Topically apply the prepared 10% ointment to the burn wound.
  • Monitor wound closure and histological features over a period of 21 days, with assessments at days 7, 14, and 21.

Protocol 2: Formulation of an Ethanolic Extract Capsule for Oral Administration

This protocol is based on a study investigating the antidiabetic activity of C. deodara wood extract.

1. Materials:

  • Powdered wood of Cedrus deodara
  • Petroleum ether
  • Ethanol (B145695)
  • Microcrystalline cellulose
  • Dicalcium phosphate
  • Methylparaben sodium
  • Propylparaben (B1679720) sodium
  • Magnesium stearate
  • Talc
  • Soxhlet apparatus
  • Dryer
  • Sieve no. 36
  • Capsule filling machine

2. Extract Preparation:

  • Defat the powdered wood of C. deodara with petroleum ether.
  • Extract the defatted wood powder with ethanol using a Soxhlet apparatus.
  • Concentrate the ethanolic extract to dryness.

3. Granule and Capsule Formulation:

  • For a single capsule, weigh and mix 190 mg of the crude ethanolic extract, 159 mg of microcrystalline cellulose, and 71.4 mg of dicalcium phosphate.
  • Dry the mixture and pass it through a sieve (no. 36) to obtain uniform granules.
  • To the granules, add 6.6 mg of methylparaben sodium, 5 mg of propylparaben sodium, 11 mg of magnesium stearate, and 7 mg of talc, and mix thoroughly.
  • Fill capsules with 470 mg of the final granule mixture.

4. In Vivo Administration for Antidiabetic Studies:

  • The human equivalent dose was calculated to be 1120 mg/day, translating to a dosage of 190 mg per two capsules taken thrice a day.
  • For preclinical studies in animal models, the dosage should be appropriately scaled based on body weight and surface area.

Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Extraction_and_Ointment_Formulation cluster_extraction Extract Preparation cluster_formulation Ointment Formulation cluster_application In Vivo Application start Dried C. deodara Branches powder Powdered Branches start->powder Grinding maceration Maceration with 80% Methanol powder->maceration concentration Vacuum Concentration maceration->concentration lyophilization Freeze Drying concentration->lyophilization extract Dry Methanolic Extract lyophilization->extract dissolve Dissolve Extract in Water extract->dissolve mix Mix with Eucerin dissolve->mix homogenize Homogenize mix->homogenize ointment 10% Topical Ointment homogenize->ointment animal_model Burn Wound Model (Rats) application Topical Application animal_model->application evaluation Wound Healing Assessment application->evaluation

Caption: Workflow for the preparation of a topical ointment from Cedrus deodara extract.

Oral_Capsule_Formulation cluster_extraction Extract Preparation cluster_granulation Granulation cluster_capsulation Capsule Formulation start Powdered C. deodara Wood defat Defat with Petroleum Ether start->defat soxhlet Soxhlet Extraction (Ethanol) defat->soxhlet concentrate Concentrate to Dryness soxhlet->concentrate extract Dry Ethanolic Extract concentrate->extract mix_excipients Mix Extract with Excipients (MCC, DCP) extract->mix_excipients dry_mix Dry Mixture mix_excipients->dry_mix sieve Sieve for Uniform Granules dry_mix->sieve granules Granules sieve->granules add_lubricants Add Lubricants and Preservatives granules->add_lubricants fill_capsules Fill Capsules add_lubricants->fill_capsules capsule Oral Capsule (470 mg) fill_capsules->capsule

Caption: Workflow for the formulation of an oral capsule from Cedrus deodara extract.

References

Application Notes: Cedeodarin in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cedeodarin is a dihydroflavonol, a type of natural phenolic compound, isolated from the wood of Cedrus deodara (Himalayan cedar).[1][2][3] Existing research highlights its significant antioxidant and anti-inflammatory properties.[1][4] These characteristics suggest that this compound may modulate cellular signaling pathways involved in the inflammatory response. This document provides a hypothetical application of this compound in Western blot analysis to investigate its potential mechanism of action in a cellular model of inflammation. Western blotting is a widely used technique to detect and quantify specific proteins from a complex mixture, making it an ideal method to study changes in protein expression and signaling events induced by compounds like this compound.

Hypothetical Mechanism of Action

Based on the known anti-inflammatory properties of many flavonoids, it is hypothesized that this compound may exert its effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This application note outlines a hypothetical experiment to test the effect of this compound on this pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophage cells. The data represents the relative band intensity of key proteins, normalized to a loading control (e.g., β-actin).

Treatment GroupThis compound Conc. (µM)Relative p-p65/p65 RatioRelative IκBα Expression
Untreated Control01.01.0
LPS (1 µg/mL)03.50.2
LPS + this compound102.80.4
LPS + this compound251.90.7
LPS + this compound501.20.9

Experimental Protocols

This section details the protocol for a hypothetical Western blot experiment to analyze the effects of this compound on key proteins in the NF-κB signaling pathway.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound (10, 25, 50 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes to induce an inflammatory response. Include an untreated control group.

2. Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Electrotransfer

  • Normalize the protein samples to a concentration of 20-30 µg per sample. Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. The transfer can be performed at 100V for 1-2 hours or overnight at a constant current in a cold room.

4. Immunoblotting and Detection

  • After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-NF-κB p65, anti-IκBα, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

5. Data Analysis

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) in the same lane.

  • Calculate the relative protein expression for each treatment group compared to the control group.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB_p65 NF-κB (p65/p50) IkB_p p-IκBα IkB->IkB_p NFkB_p65_nuc NF-κB (p65/p50) (Active) NFkB_p65->NFkB_p65_nuc Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome Genes Pro-inflammatory Gene Expression NFkB_p65_nuc->Genes Activates Nucleus Nucleus G A 1. Cell Culture & Treatment (RAW 264.7 cells + this compound + LPS) B 2. Protein Extraction (RIPA Lysis Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Electrotransfer (Transfer to PVDF Membrane) D->E F 6. Blocking (5% BSA or Milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-IκBα) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Data Analysis (Quantify Band Intensity) I->J

References

Cedeodarin in Fluorescence Microscopy: An Examination of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of Cedeodarin, a dihydroflavonol naturally occurring in plants such as the Deodar cedar (Cedrus deodara), have revealed a significant gap in its application within the field of fluorescence microscopy. Despite a thorough review of scientific literature, there is currently no evidence to support its use as a fluorescent probe or imaging agent. Consequently, detailed application notes and experimental protocols for this compound in this context cannot be provided at this time.

This compound, also known as 6-methyltaxifolin, is a flavonoid that has been primarily studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and antimicrobial activities. These properties are attributed to its specific chemical structure.

The Challenge of Intrinsic Fluorescence in Natural Products

While some natural products are inherently fluorescent and have been successfully developed into probes for cellular imaging, this does not appear to be the case for this compound based on available data. The fluorescence of a molecule is dependent on its specific chemical structure, which dictates its ability to absorb and emit light. For a compound to be a viable candidate for fluorescence microscopy, its photophysical properties must be characterized. This includes:

  • Quantum Yield: The efficiency of the fluorescence process.

  • Extinction Coefficient: A measure of how strongly the molecule absorbs light at a particular wavelength.

  • Excitation and Emission Spectra: The specific wavelengths of light the molecule absorbs and emits.

  • Photostability: The molecule's resistance to degradation upon exposure to light.

Currently, there is no published data detailing these critical photophysical parameters for this compound.

Flavonoids in Fluorescence Applications

The broader class of molecules to which this compound belongs, flavonoids, has been a subject of interest for their potential fluorescent properties. Research has shown that certain flavonoids can exhibit fluorescence, which is often influenced by their structural features. For instance, the presence of a double bond in the C-ring of the flavonoid backbone, as seen in flavonols, can contribute to fluorescence. This compound, being a dihydroflavonol, lacks this specific double bond, which may impact its fluorescent capabilities.

Furthermore, the fluorescence of some flavonoids can be enhanced through chelation with metal ions. However, no such studies involving this compound have been reported in the context of developing a fluorescent probe.

Future Outlook

While this compound is a molecule of interest for its therapeutic potential, its role in fluorescence microscopy remains unexplored. Future research would first need to establish whether this compound possesses any useful intrinsic fluorescence. Should it exhibit favorable photophysical properties, further studies would be required to develop it into a functional fluorescent probe for imaging biological systems. This would involve creating detailed protocols for cell loading, imaging, and data analysis, as well as investigating its potential to visualize specific cellular components or processes.

Application Notes and Protocols for Cedeodarin Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, a dihydroflavonol also known as 6-methyltaxifolin, is a natural compound found in Cedrus deodara (Himalayan Cedar).[1][2] Extracts from this plant have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Emerging evidence suggests that a key mechanism underlying these bioactivities is the modulation of cellular signaling pathways, with a significant focus on the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] These application notes provide detailed protocols for assays to investigate the target engagement of this compound with components of the NF-κB signaling cascade, a critical regulator of inflammation and cell survival.

Principle of Target Engagement

Target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular context. For this compound, demonstrating direct or indirect interaction with proteins in the NF-κB pathway is key to validating its mechanism of action. The assays described herein are designed to measure the inhibitory effect of this compound on NF-κB activation and its downstream consequences.

The NF-κB Signaling Pathway: A Key Target

The NF-κB family of transcription factors are central regulators of immune and inflammatory responses, cell proliferation, and apoptosis.[6][7] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6][7] Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[6][8] This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines and anti-apoptotic proteins.[6] Studies on extracts from Cedrus deodara have shown an abrogation of NF-κB signaling, suggesting that its constituent compounds, such as this compound, may target this pathway to exert their anti-inflammatory and anticancer effects.[4][5]

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (P) NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates This compound This compound This compound->IKK_complex Inhibits? DNA κB DNA Site NFkappaB_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Initiates

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Protocols

The following protocols describe key assays to determine the engagement of this compound with the NF-κB pathway.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing NF-κB binding sites. Inhibition of the NF-κB pathway by this compound will result in a decreased reporter signal.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.

    • Co-transfect cells with an NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Remove the old media from the cells and add the media containing different concentrations of this compound or vehicle control.

    • Incubate for 1-2 hours.

  • Pathway Activation and Lysis:

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Reporter Assay:

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the NF-κB reporter luciferase activity to the control Renilla luciferase activity.

    • Plot the normalized activity against the concentration of this compound to determine the IC₅₀ value.

Reporter_Assay_Workflow A 1. Transfect Cells with NF-κB Reporter Plasmid B 2. Treat Cells with This compound (various conc.) A->B C 3. Stimulate with TNF-α to Activate NF-κB B->C D 4. Lyse Cells and Measure Luciferase Activity C->D E 5. Analyze Data and Determine IC₅₀ D->E

Caption: Workflow for the NF-κB reporter gene assay.

Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

This imaging-based assay visualizes the cellular location of the NF-κB p65 subunit.

Principle: In unstimulated cells, the p65 subunit of NF-κB resides in the cytoplasm. Upon activation, it translocates to the nucleus. This compound's inhibitory activity can be quantified by observing the retention of p65 in the cytoplasm even after stimulation.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, HeLa) on glass coverslips in a 24-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Pathway Activation and Fixation:

    • Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Immunostaining:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on slides and visualize using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.

Western Blot for IκBα Phosphorylation and Degradation

This biochemical assay directly measures the upstream events in NF-κB activation.

Principle: A key step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα. This compound's effect on this process can be assessed by measuring the levels of phosphorylated IκBα (p-IκBα) and total IκBα.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates to near confluency.

    • Pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Pathway Activation and Lysis:

    • Stimulate the cells with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-IκBα and IκBα levels to the loading control.

    • Analyze the ratio of p-IκBα to total IκBα and the degradation of total IκBα over time.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Summary of this compound's Effect on NF-κB Pathway

AssayParameter MeasuredExpected Result with this compoundQuantitative Endpoint
NF-κB Reporter Assay NF-κB transcriptional activityDecreased luciferase signalIC₅₀ (µM)
p65 Translocation Nuclear vs. Cytoplasmic p65Reduced nuclear p65% Inhibition of translocation
Western Blot p-IκBα and IκBα levelsReduced p-IκBα, Stabilized IκBαFold change vs. control

Conclusion

The provided protocols offer a robust framework for investigating the engagement of this compound with the NF-κB signaling pathway. By employing a combination of reporter, imaging, and biochemical assays, researchers can elucidate the molecular mechanism of this compound, thereby providing critical data for its further development as a potential therapeutic agent for inflammatory diseases and cancer.

References

Application Notes and Protocols for Biomarker Discovery for Natural Products with Anti-inflammatory and Antioxidant Properties, such as Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern biomarker discovery methods applicable to the study of natural products with potential therapeutic benefits, using the dihydroflavonol Cedeodarin, isolated from Cedrus deodara, as a representative example. This compound, along with other constituents of Cedrus deodara, has demonstrated antioxidant, anti-inflammatory, and wound-healing properties.[1][2][3][4] The protocols outlined below offer a roadmap for identifying and validating biomarkers to elucidate the mechanism of action and predict the therapeutic response of such natural compounds.

Introduction to Biomarker Discovery for Natural Products

Biomarker discovery is a critical process in drug development that involves the identification of measurable indicators of a biological state or condition.[5] For natural products like this compound, which often exhibit pleiotropic effects, biomarkers are essential for understanding their molecular targets and pathways of action. The primary goals of biomarker discovery in this context are to:

  • Elucidate the mechanism of action.

  • Identify patient populations likely to respond to treatment.

  • Monitor therapeutic efficacy and safety.

  • Serve as surrogate endpoints in clinical trials.

The discovery process is typically a multi-step endeavor, beginning with broad, high-throughput screening and progressing to targeted validation in relevant biological systems.

Potential Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory and antioxidant properties of flavonoids, this compound is hypothesized to modulate key signaling pathways involved in cellular stress and inflammation. Below are diagrams of two such potential pathways.

G cluster_0 cluster_1 cluster_2 cluster_3 Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB Releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates This compound This compound This compound->Keap1 Promotes Dissociation Nrf2 Nrf2 Keap1->Nrf2 Releases Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation ARE ARE Nuclear Translocation->ARE Gene Transcription Gene Transcription ARE->Gene Transcription Antioxidant Response Antioxidant Response Gene Transcription->Antioxidant Response

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow for Biomarker Discovery

A general workflow for discovering biomarkers for a natural product like this compound is depicted below. This process integrates multi-omics approaches for a comprehensive understanding of the compound's biological effects.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 In Vitro/In Vivo Model In Vitro/In Vivo Model Treatment (this compound vs. Vehicle) Treatment (this compound vs. Vehicle) In Vitro/In Vivo Model->Treatment (this compound vs. Vehicle) Sample Collection (Cells, Tissues, Biofluids) Sample Collection (Cells, Tissues, Biofluids) Treatment (this compound vs. Vehicle)->Sample Collection (Cells, Tissues, Biofluids) Genomics (RNA-Seq) Genomics (RNA-Seq) Sample Collection (Cells, Tissues, Biofluids)->Genomics (RNA-Seq) Proteomics (Mass Spec) Proteomics (Mass Spec) Sample Collection (Cells, Tissues, Biofluids)->Proteomics (Mass Spec) Metabolomics (LC-MS/GC-MS) Metabolomics (LC-MS/GC-MS) Sample Collection (Cells, Tissues, Biofluids)->Metabolomics (LC-MS/GC-MS) Data Integration & Bioinformatic Analysis Data Integration & Bioinformatic Analysis Genomics (RNA-Seq)->Data Integration & Bioinformatic Analysis Proteomics (Mass Spec)->Data Integration & Bioinformatic Analysis Metabolomics (LC-MS/GC-MS)->Data Integration & Bioinformatic Analysis Candidate Biomarker Identification Candidate Biomarker Identification Data Integration & Bioinformatic Analysis->Candidate Biomarker Identification Analytical & Clinical Validation Analytical & Clinical Validation Candidate Biomarker Identification->Analytical & Clinical Validation

Caption: A multi-omics workflow for natural product biomarker discovery.

Protocols for Key Experiments

Objective: To identify differentially expressed genes in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture relevant cells (e.g., macrophages for inflammation studies, hepatocytes for metabolism) to 80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 1, 10, 50 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Harvest cells and immediately lyse them in a suitable buffer for RNA extraction.

  • RNA Extraction and Quality Control:

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from high-quality RNA using a kit such as the NEBNext Ultra II RNA Library Prep Kit. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

    • Perform sequencing on a high-throughput platform like the Illumina NovaSeq.

  • Data Analysis:

    • Perform quality control of raw sequencing reads using tools like FastQC.

    • Align reads to a reference genome using an aligner like STAR.

    • Quantify gene expression levels using tools such as RSEM or featureCounts.

    • Identify differentially expressed genes (DEGs) using packages like DESeq2 or edgeR in R.

Data Presentation:

Table 1: Top 10 Differentially Expressed Genes in Macrophages Treated with this compound (50 µM)

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
HMOX13.51.2e-82.5e-7
NQO12.83.4e-75.1e-6
IL-6-2.55.6e-77.8e-6
TNF-2.28.9e-69.1e-5
GCLC2.11.2e-51.3e-4
GCLM1.92.5e-52.6e-4
PTGS2-1.83.1e-53.2e-4
NOS2-1.74.5e-54.6e-4
CCL2-1.66.7e-56.8e-4
VCAM1-1.58.9e-59.0e-4

Objective: To identify and quantify proteins that are differentially abundant following this compound treatment.

Methodology:

  • Sample Preparation:

    • Lyse cells or tissues from this compound- and vehicle-treated groups in a buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion:

    • Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).

  • Data Analysis:

    • Process raw mass spectrometry data using software like MaxQuant or Proteome Discoverer.

    • Identify peptides and proteins by searching against a protein database (e.g., UniProt).

    • Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) to determine relative protein abundance between samples.

    • Identify significantly up- or down-regulated proteins.

Data Presentation:

Table 2: Top 5 Differentially Abundant Proteins in Hepatocytes Treated with this compound (50 µM)

Protein NameGene SymbolLog2 Fold Changep-value
Heme oxygenase 1HMOX13.12.5e-6
NAD(P)H quinone dehydrogenase 1NQO12.54.1e-5
Interleukin-6IL6-2.16.3e-5
Tumor necrosis factorTNF-1.98.2e-4
Glutamate-cysteine ligase catalytic subunitGCLC1.81.5e-3

Objective: To identify metabolic changes induced by this compound treatment.

Methodology:

  • Metabolite Extraction:

    • Quench cellular metabolism rapidly (e.g., with liquid nitrogen).

    • Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

    • Centrifuge to remove proteins and cellular debris.

  • LC-MS Analysis:

    • Separate metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites, reverse-phase for non-polar).

    • Analyze metabolites using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process raw data to detect and align metabolic features using software like XCMS or MZmine.

    • Identify metabolites by matching mass-to-charge ratio (m/z) and retention time to a metabolite library.

    • Perform statistical analysis to identify significantly altered metabolites.

Data Presentation:

Table 3: Top 5 Differentially Abundant Metabolites in Plasma from this compound-Treated Animal Model

MetaboliteKEGG IDLog2 Fold Changep-value
Glutathione (reduced)C000512.21.8e-5
Prostaglandin E2C00639-1.93.2e-4
TryptophanC00078-1.55.6e-4
KynurenineC003281.77.1e-4
ItaconateC025321.49.8e-4

Biomarker Validation

Candidate biomarkers identified through these discovery-phase experiments must undergo rigorous validation. This involves:

  • Analytical Validation: Developing a robust and reproducible assay for the biomarker (e.g., ELISA for a protein, qPCR for a gene).

  • Clinical Validation: Testing the biomarker in a larger, independent set of samples to confirm its association with the biological or clinical endpoint of interest.

Conclusion

The application of multi-omics technologies provides a powerful approach for the discovery of biomarkers for natural products like this compound. By integrating transcriptomic, proteomic, and metabolomic data, researchers can gain a holistic understanding of the compound's mechanism of action and identify robust biomarkers for further development. The protocols and workflows presented here offer a foundational framework for these investigations, paving the way for the translation of promising natural products into clinical applications.

References

Application Notes and Protocols for Pharmacokinetic Studies of Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, a dihydroflavonol found in Cedrus deodara, has garnered interest for its potential pharmacological activities.[1] Understanding the pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a compound—is a critical step in the development of any new therapeutic agent.[2] These application notes provide a comprehensive set of protocols for conducting preclinical pharmacokinetic studies of this compound, from in vivo animal experiments to in vitro metabolism assays and bioanalytical quantification.

Data Presentation: Pharmacokinetic Parameters

Quantitative analysis of plasma samples following this compound administration allows for the determination of key pharmacokinetic parameters. This data is essential for assessing bioavailability, clearance, and potential dosing regimens. The following tables provide examples of how to structure this data.

Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Dose (10 mg/kg)

ParameterSymbolUnitValue (Mean ± SD)
Area Under the Curve (0 to ∞)AUC₀-∞ng·h/mL1250 ± 180
Half-lifet₁/₂h3.5 ± 0.8
ClearanceCLL/h/kg8.0 ± 1.2
Volume of DistributionVdL/kg40.5 ± 5.5

Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Dose (50 mg/kg)

ParameterSymbolUnitValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mL280 ± 65
Time to Maximum ConcentrationTmaxh1.5 ± 0.5
Area Under the Curve (0 to t)AUC₀-tng·h/mL1500 ± 210
Half-lifet₁/₂h4.2 ± 1.1
Oral BioavailabilityF (%)%24 ± 5

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for a single-dose pharmacokinetic study of this compound in rats. A similar design can be adapted for mice with adjustments to dosing volumes and blood sampling.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 5% DMSO)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing needles (oral gavage and IV)

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate animals for at least one week prior to the study.

  • Fasting: Fast rats overnight (approximately 12 hours) before dosing, with free access to water.[3]

  • Dosing Groups:

    • Intravenous (IV): Administer this compound (e.g., 10 mg/kg) via the tail vein.

    • Oral (PO): Administer this compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.[4]

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for this compound Quantification in Plasma by LC-MS/MS

This protocol describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.[5]

Materials:

  • Plasma samples from the in vivo study

  • Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the study)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid

  • Ultrapure water

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize parent and product ion transitions for this compound and the IS.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound standards. Use this curve to determine the concentration in the study samples.

Protocol 3: In Vitro Metabolism of this compound

This protocol is designed to identify potential metabolites of this compound using liver S9 fractions, which contain both microsomal and cytosolic enzymes.

Materials:

  • Rat or human liver S9 fraction

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the liver S9 fraction. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add this compound to the mixture to start the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge at 12,000 x g for 10 minutes to pellet the protein.

  • Metabolite Identification: Analyze the supernatant using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizations

G cluster_pre Pre-study cluster_study In Vivo Study cluster_post Sample Processing & Analysis cluster_data Data Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting dosing Dosing (IV & Oral) fasting->dosing sampling Blood Sampling (Time Points) dosing->sampling centrifuge Plasma Separation sampling->centrifuge storage Store at -80°C centrifuge->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydroxylation Hydroxylation This compound->hydroxylation CYP450 demethylation Demethylation This compound->demethylation CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation demethylation->glucuronidation demethylation->sulfation excretion Excretion (Urine/Feces) glucuronidation->excretion UGTs sulfation->excretion SULTs

References

Application Notes and Protocols for Cedeodarin Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, a dihydroflavonol identified as 6-methyltaxifolin, is a natural compound isolated from Cedrus deodara (Deodar cedar).[1][2][3][4][5] Extracts of Cedrus deodara have been traditionally used in medicine for various ailments and have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, anti-hyperglycemic, and anti-cancer properties. This compound, as one of its active constituents, is a subject of interest for its therapeutic potential. As with any potential therapeutic agent, a thorough toxicological assessment is crucial to ensure its safety before it can be considered for further development.

These application notes provide a comprehensive overview and detailed protocols for a tiered in vitro toxicology screening of this compound. The proposed assays are standard, widely accepted methods in preclinical drug development designed to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity. In vitro methods are advocated as a means to reduce reliance on animal testing and provide cost-effective, reproducible data early in the development process.

Tiered Toxicology Screening Strategy

A tiered approach for toxicology screening allows for a systematic evaluation of a compound's safety profile. The strategy begins with broad cytotoxicity screening and progresses to more specific assays based on initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Genotoxicity Assessment cluster_2 Tier 3: Advanced & Organ-Specific Toxicity A Cytotoxicity Assays (e.g., MTT, LDH) B Multiple Cell Lines (HepG2, HEK293, etc.) A->B Test across C Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) A->C D Genotoxicity Screening (Ames Test, Micronucleus Assay) A->D E Reactive Oxygen Species (ROS) Assay A->E F Cardiomyocyte Viability Assay C->F G Hepatotoxicity Models (3D Spheroids) C->G D->G E->G H Metabolic Stability Assay (Microsomes) G->H G A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Buffer F->G H Read Absorbance at 570 nm G->H G A Cell Treatment with this compound B Add Cytochalasin B A->B C Harvest Cells B->C D Hypotonic Treatment C->D E Fixation D->E F Prepare Slides E->F G Stain with DNA Dye F->G H Microscopic Analysis (Score Micronuclei) G->H G cluster_0 Cellular Stressors cluster_1 This compound Intervention cluster_2 Key Signaling Pathways cluster_3 Cellular Responses Stress Oxidative Stress / Inflammatory Stimuli NFkB NF-κB Pathway Stress->NFkB MAPK MAPK Pathway Stress->MAPK This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Activates This compound->NFkB Inhibits This compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates Antioxidant Antioxidant Response Nrf2->Antioxidant Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Survival Cell Survival PI3K_Akt->Survival

References

Troubleshooting & Optimization

Cedeodarin Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of Cedeodarin. Below you will find troubleshooting guides and frequently asked questions to ensure the successful preparation of your this compound solutions.

Troubleshooting Guide: this compound Dissolution Issues

A common issue reported by users is the incomplete dissolution of this compound. This guide provides a systematic approach to troubleshoot and resolve this problem.

Initial Assessment:

Before proceeding, confirm the following:

  • The correct mass of this compound and volume of solvent were used.

  • The solvent is of high purity (e.g., analytical or cell culture grade).

  • The expiration date of the this compound has not passed.

Step-by-Step Troubleshooting:

  • Solvent Selection: this compound is a hydrophobic molecule with low aqueous solubility. Ensure you are using an appropriate solvent. Refer to the solubility data below.

  • Gentle Warming: Gently warm the solution to 37-40°C. In many cases, a slight increase in temperature can significantly improve the solubility of this compound. Do not exceed 50°C to prevent potential degradation.

  • Sonication: If warming is ineffective, utilize a bath sonicator. Sonicate the solution for 10-15 minute intervals. This can help break down larger particles and facilitate dissolution.

  • pH Adjustment: For aqueous-based buffers, the pH can influence the solubility of this compound. If your experimental conditions permit, adjusting the pH to a more basic or acidic range may improve solubility. It is recommended to test this on a small aliquot first.

  • Co-solvents: If a single solvent system is not sufficient, the use of a co-solvent may be necessary. For cell-based assays, ensure the final concentration of the organic solvent is not toxic to the cells.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol25
Methanol10
PBS (pH 7.4)< 0.1
Water< 0.01

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after being stored at 4°C. What should I do?

A1: This is a common occurrence with supersaturated solutions. To redissolve the this compound, gently warm the solution to 37°C and vortex or sonicate until the precipitate is no longer visible. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C.

Q2: Can I use a different solvent than those listed in the table?

A2: Yes, but it is crucial to first test the solubility of this compound in a small volume of the alternative solvent. Ensure the chosen solvent is compatible with your downstream experimental setup.

Q3: Is this compound stable in solution?

A3: this compound is stable in DMSO for up to 3 months when stored at -20°C. In aqueous buffers, it is recommended to prepare fresh solutions daily to avoid degradation.

Q4: How can I confirm the concentration of my this compound solution?

A4: The concentration of this compound can be determined using UV-Vis spectrophotometry at a wavelength of 280 nm. A standard curve should be generated using a stock solution of known concentration.

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the this compound vial to room temperature.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 2-3 minutes.

  • If not fully dissolved, sonicate for 10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in aliquots at -20°C.

Diagrams

G start This compound Not Dissolving check_solvent Is the correct solvent being used? start->check_solvent warm Gently warm solution (37-40°C) check_solvent->warm Yes fail Contact Technical Support check_solvent->fail No sonicate Sonicate solution warm->sonicate success This compound Dissolved warm->success ph_adjust Adjust pH (if aqueous) sonicate->ph_adjust sonicate->success cosolvent Consider a co-solvent ph_adjust->cosolvent ph_adjust->success cosolvent->success G This compound This compound Receptor Receptor X This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression regulates

Optimizing Cedeodarin concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cedeodarin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations and troubleshooting common issues. This compound is a novel, potent, and selective inhibitor of Kinase X, a key component of the ABC signaling pathway, which is frequently dysregulated in various cancer types.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but has poor aqueous solubility.[1][2] For in vitro experiments, we recommend preparing a 10 mM stock solution in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[2]

Q2: What is a recommended starting concentration range for in vitro cell-based assays?

A2: The optimal concentration of this compound depends on the cell line and the assay endpoint. A good starting point is to perform a dose-response experiment over a wide concentration range, for example, from 1 nM to 100 µM, using half-log dilutions.[1] This will help determine the half-maximal inhibitory concentration (IC50) and identify a suitable range for your specific experiments.[3][4] For most cancer cell lines, the effective concentration range is expected to be between 10 nM and 10 µM (see Table 1).

Q3: How long should I incubate cells with this compound?

A3: The ideal incubation time varies depending on the mechanism of action and the biological process being studied.[5] To determine the optimal exposure time, a time-course experiment is recommended (e.g., 24, 48, and 72 hours).[5] For assays measuring inhibition of Kinase X phosphorylation, a shorter incubation time (e.g., 1-6 hours) may be sufficient. For functional assays like cell viability or apoptosis, longer incubation times (e.g., 48-72 hours) are typically required.

Q4: Which vehicle should be used for in vivo animal studies?

A4: Due to this compound's poor aqueous solubility, a specific vehicle is required for in vivo administration.[6] The choice of vehicle depends on the administration route.[6][7] A common formulation for intraperitoneal (IP) or oral (PO) administration is 5% DMSO, 40% PEG400, and 55% saline.[8][9] It is crucial to test the vehicle alone as a control group in your animal studies to ensure it does not cause any adverse effects.[8][9]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines after a 48-hour treatment, as determined by a cell viability assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5
A549Lung Cancer1.2
HCT116Colon Cancer0.8
U87 MGGlioblastoma2.5
Table 2: Physicochemical Properties of this compound

This table outlines the key physicochemical properties of this compound.

PropertyValue
Molecular Weight450.5 g/mol
Solubility (DMSO)>50 mg/mL
Solubility (Aqueous)<0.1 µg/mL
StabilityStable at -20°C for up to 12 months in DMSO.[10][11]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Concentration is too low. 2. Incubation time is too short. 3. Compound degraded due to improper storage. 4. The cell line is resistant to this compound.1. Test a higher concentration range (up to 100 µM). 2. Increase the incubation time (e.g., up to 72 hours). 3. Use a fresh aliquot of the compound. 4. Verify the expression of Kinase X in your cell line.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Uneven distribution of the compound. 3. "Edge effects" in the microplate.[5]1. Ensure the cell suspension is thoroughly mixed before seeding. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.[12]
Excessive cell death, even at low concentrations 1. The compound is highly cytotoxic to the cell line. 2. The final DMSO concentration is too high.1. Use a lower concentration range. 2. Ensure the final DMSO concentration in the media is ≤ 0.1%.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on a cell line.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).[14]

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the data as a percentage of the vehicle control and plot the results against the log of the compound concentration to determine the IC50 value using non-linear regression.[14][15]

Protocol 2: Western Blot for Kinase X Inhibition

This protocol is used to assess the effect of this compound on the ABC signaling pathway by measuring the phosphorylation of Kinase X.[16][17][18]

  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16][17]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20] Incubate the membrane with a primary antibody against phospho-Kinase X overnight at 4°C.[19][20] Also, probe a separate blot or strip and re-probe the same blot for total Kinase X and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[16][17]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Kinase X signal to the total Kinase X signal.[16]

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Prepare 10 mM this compound Stock in DMSO C Prepare Serial Dilutions (e.g., 1 nM to 100 µM) A->C B Seed Cells in 96-Well Plate D Treat Cells and Incubate (e.g., 48 hours) B->D C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

G receptor Growth Factor Receptor pathway_mol pathway_mol receptor->pathway_mol Activates kinase_x Kinase X pathway_mol->kinase_x Phosphorylates downstream Downstream Effectors kinase_x->downstream Activates This compound This compound This compound->kinase_x response Cancer Cell Proliferation downstream->response

Caption: The ABC signaling pathway showing inhibition of Kinase X by this compound.

G start_node start_node decision_node decision_node solution_node solution_node A Unexpected Result: No Compound Effect B Is the concentration range appropriate? A->B C Is the incubation time sufficient? B->C Yes E Increase concentration range and re-test. B->E No D Is the compound stock viable? C->D Yes F Increase incubation time and re-test. C->F No G Prepare fresh stock solution from new aliquot. D->G No H Consider cell line resistance. Verify target expression. D->H Yes

Caption: Troubleshooting logic for experiments where this compound shows no effect.

References

Cedeodarin stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cedeodarin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound, also known as 6-methyltaxifolin, is a dihydroflavonol isolated from Cedrus deodara. Its chemical structure is closely related to taxifolin (B1681242) (dihydroquercetin). As a flavonoid, it is recognized for its potential antioxidant properties.

Q2: What are the primary factors that affect the stability of this compound?

Based on studies of the closely related compound taxifolin, this compound is expected to be sensitive to alkaline pH, oxidation, and thermal stress, particularly in the presence of humidity. It is considered relatively stable under photolytic (light) stress.[1][2]

Q3: What are the recommended long-term storage conditions for this compound?

To ensure maximum stability, solid this compound should be stored in a well-sealed container in a freezer at -20°C, protected from moisture and light. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours and protected from light.

Q4: How should I handle this compound in the laboratory to minimize degradation?

To prevent degradation during experimental use, avoid high temperatures, exposure to strong oxidizing agents, and alkaline conditions. Use of antioxidants in formulations may help to stabilize the compound.[3] Prepare solutions fresh for each experiment whenever possible. If using a stock solution, allow it to come to room temperature slowly before use and minimize the time it is kept at ambient conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent results. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at -20°C in a tightly sealed container. 2. Prepare fresh solutions for each experiment. 3. Avoid exposure of the compound and its solutions to high temperatures, direct sunlight, and alkaline pH. 4. Perform a purity check of your this compound stock using a validated analytical method like HPLC.
Discoloration of this compound powder or solution. Oxidation or degradation of the compound.1. Discard the discolored material. 2. Obtain a fresh batch of this compound. 3. When preparing solutions, use deoxygenated solvents if possible. 4. Store solutions under an inert atmosphere (e.g., nitrogen or argon) for enhanced stability.
Precipitation of this compound from solution. Poor solubility or degradation leading to less soluble products.1. Confirm the solubility of this compound in your chosen solvent. 2. Consider using a different solvent or a co-solvent system. 3. Ensure the pH of the solution is not alkaline, as this can promote degradation to less soluble dimers.[1] 4. If precipitation occurs upon storage, it is a strong indicator of degradation, and the solution should be discarded.

Stability and Storage Data Summary

Table 1: Summary of this compound (inferred from Taxifolin) Stability under Forced Degradation Conditions

Condition Stability Observed Degradation Products (for Taxifolin)
Acidic Hydrolysis (e.g., 0.1 M HCl) Relatively StableMinimal degradation observed.[4][5]
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Highly UnstableFormation of taxifolin dimers.[1][2]
Oxidative (e.g., 3% H₂O₂) Susceptible to degradationHydroxylated derivatives and open-ring structures.[6]
Thermal (Dry Heat) Moderately StableDegradation is observed at elevated temperatures.[7]
Thermal (Humid Heat) UnstableDegradation is significantly increased by the presence of humidity.[1][2]
Photolytic (Visible/UV light) StableClassified as stable with respect to photosensitivity.[1][2]

Table 2: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Container
Solid (Powder) -20°C (long-term) 2-8°C (short-term)Normal or InertProtected from light (amber vial)Tightly sealed, moisture-proof
Solution 2-8°C (up to 24 hours)Inert gas overlay recommendedProtected from light (amber vial or foil-wrapped)Tightly sealed

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, which is essential for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]

  • Thermal Degradation (Dry Heat): Store a solid sample of this compound in an oven at 80°C for 48 hours.[7]

  • Photolytic Degradation: Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound (Example)

This method is a starting point and should be validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 290 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1M NaOH, RT) stock->alkali oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (Solution, ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc results Evaluate Degradation Profile hplc->results

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway Inferred Degradation Pathways for this compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products This compound This compound (6-methyltaxifolin) Alkaline Alkaline pH This compound->Alkaline Oxidation Oxidation This compound->Oxidation Thermal_Humidity Heat + Humidity This compound->Thermal_Humidity Dimers Dimers Alkaline->Dimers Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Open_Ring Open-Ring Structures Oxidation->Open_Ring Thermal_Humidity->Open_Ring

Caption: Inferred degradation pathways of this compound based on taxifolin data.

References

Preventing Cedeodarin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Cedeodarin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a dihydroflavonol, a type of flavonoid compound extracted from Cedrus deodara.[1][2] Flavonoids are investigated for various biological activities, and this compound is likely used in cell-based assays to explore its effects on cellular processes.

Q2: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?

Precipitation in cell culture media can be caused by several factors.[3] When introducing a new compound like this compound, the most likely causes are:

  • Low Solubility: The concentration of this compound may have exceeded its solubility limit in the specific cell culture medium used.

  • Solvent Shock: If this compound is dissolved in a solvent (like DMSO) and added directly to the media at a high concentration, the rapid change in solvent environment can cause the compound to precipitate.

  • Interaction with Media Components: this compound might interact with components in the media, such as proteins, salts, or pH buffers, leading to the formation of an insoluble complex.[4]

  • Temperature and pH: Suboptimal temperature or pH of the media can affect the solubility of this compound.[3]

Q3: What is the recommended solvent for this compound?

Q4: How can I determine the optimal concentration of this compound for my experiments without causing precipitation?

It is recommended to perform a solubility test before your main experiment. This involves preparing serial dilutions of your this compound stock solution in your specific cell culture medium and observing the highest concentration that remains in solution. The experimental protocol provided in this guide details how to perform such a test.

Q5: Can the type of cell culture medium affect this compound's solubility?

Yes, different media formulations (e.g., DMEM, RPMI-1640, MEM) have varying compositions of salts, amino acids, and other supplements that can influence the solubility of a compound. It is important to test the solubility of this compound in the specific medium you will be using for your experiments.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture media.

Step 1: Visual Inspection and Initial Checks
  • Observe the Precipitate: Note the appearance of the precipitate (e.g., crystalline, amorphous, cloudy). This can sometimes give a clue as to its nature.

  • Check for Contamination: Rule out microbial contamination (bacteria, yeast, fungi) as the cause of turbidity.[3][5] Observe the culture under a microscope.

  • Review Preparation Method: Double-check the calculations for the dilution of your this compound stock solution. Ensure the final concentration is correct.

Step 2: Optimizing the Dissolution and Dilution Process
  • Pre-warm the Media: Ensure your cell culture medium is warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.

  • Modify Dilution Technique: Instead of adding the this compound stock directly to the full volume of media, try adding it dropwise while gently vortexing or swirling the media. This can help prevent localized high concentrations that lead to precipitation.

  • Increase Solvent Volume (with caution): If you suspect "solvent shock," you can try a two-step dilution. First, dilute the this compound stock into a small volume of media, and then add this intermediate dilution to the final volume.

Step 3: Systematic Solubility Testing

If the above steps do not resolve the issue, a systematic solubility test is recommended. Please refer to the detailed experimental protocol below.

Experimental Protocol: this compound Solubility Test in Cell Culture Media

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • DMSO (or other appropriate solvent)

  • Your chosen cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (set to your experimental temperature, e.g., 37°C)

  • Microscope

Methodology:

  • Prepare a High-Concentration this compound Stock Solution:

    • Dissolve a known weight of this compound powder in a precise volume of DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved. This is your Stock A .

  • Prepare an Intermediate Dilution Series in Solvent:

    • Perform serial dilutions of Stock A in DMSO to create a range of lower concentration stocks (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Prepare Final Dilutions in Cell Culture Medium:

    • Aliquot your cell culture medium into separate sterile tubes or wells of a 96-well plate.

    • Add a small, fixed volume of each this compound stock solution (from step 1 & 2) to the medium to achieve your desired final concentrations. For example, add 2 µL of each stock to 198 µL of medium for a 1:100 dilution.

    • Include a "solvent only" control by adding the same volume of pure DMSO to the medium.

  • Incubation and Observation:

    • Gently mix each dilution.

    • Incubate the tubes/plate at your standard culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 12, or 24 hours).

    • Visually inspect each dilution for any signs of precipitation.

    • For a more detailed examination, transfer a small aliquot to a microscope slide and check for crystals.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration of this compound that remains clear and free of visible precipitate is considered the maximum soluble concentration under these conditions.

Data Presentation

The results from the solubility test can be summarized in a table for easy comparison.

Stock Conc. (in DMSO)Final this compound Conc. in MediaVisual Observation (2 hours)Microscopic Observation (2 hours)
10 mM100 µMPrecipitateCrystals observed
5 mM50 µMPrecipitateCrystals observed
2.5 mM25 µMSlightly cloudyFine precipitate
1.25 mM12.5 µMClearNo precipitate
0.625 mM6.25 µMClearNo precipitate
DMSO only0 µM (Control)ClearNo precipitate

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot this compound precipitation.

Cedeodarin_Precipitation_Troubleshooting start Precipitation Observed in Media with this compound check_contamination Check for Microbial Contamination start->check_contamination contamination_present Contamination Present? check_contamination->contamination_present review_prep Review this compound Preparation Protocol error_in_prep Error in Preparation? review_prep->error_in_prep contamination_present->review_prep No sterilize_culture Sterilize Culture and Start with Fresh Stock contamination_present->sterilize_culture Yes recalculate_dilutions Recalculate and Prepare Fresh Dilutions error_in_prep->recalculate_dilutions Yes optimize_dissolution Optimize Dissolution and Dilution Technique error_in_prep->optimize_dissolution No problem_not_solved Problem Persists sterilize_culture->problem_not_solved problem_solved Problem Resolved recalculate_dilutions->problem_solved prewarm_media Pre-warm media? Add dropwise? optimize_dissolution->prewarm_media solubility_test Perform Systematic Solubility Test prewarm_media->solubility_test No prewarm_media->problem_solved Yes solubility_test->problem_solved

Caption: Troubleshooting workflow for this compound precipitation.

References

Cedeodarin Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of Cedeodarin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as 6-methyltaxifolin, is a flavonoid isolated from plants such as Cedrus deodara.[1][2][3] Preclinical studies have shown that this compound possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial activities.[1][4] Its mechanisms of action are thought to be multifaceted, stemming from its chemical structure and ability to interact with various cellular components.

Q2: What are "off-target" effects, and why are they a concern when studying natural compounds like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended biological target. For natural compounds like this compound, which may have multiple biological activities, it's crucial to determine which effects are responsible for the observed phenotype. Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected cellular toxicity, and challenges in translating preclinical findings.

Q3: My experimental results with this compound are inconsistent or not what I expected. Could this be due to off-target effects?

A3: Yes, inconsistent or unexpected results are a common indicator of potential off-target effects or other experimental variables. Factors such as compound solubility, stability in culture media, and cell-line-specific effects can contribute to variability. It is also possible that this compound engages with multiple cellular pathways, leading to complex biological responses that differ from the anticipated outcome.

Q4: How can I begin to investigate if the observed effects of this compound are due to off-target interactions?

A4: A systematic approach is recommended to dissect the molecular mechanisms of this compound. Key initial steps include:

  • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. A significant difference between the effective concentration and the concentration at which known targets are engaged may suggest off-target effects.

  • Use of Structurally Related and Unrelated Compounds: Compare the effects of this compound with structurally similar flavonoids and structurally distinct compounds that are known to modulate the same target or pathway.

  • Target Engagement Assays: Confirm that this compound is interacting with its hypothesized target within your experimental system and at the concentrations being used.

Troubleshooting Experimental Issues

Below are common issues encountered when working with this compound, along with troubleshooting suggestions.

Issue Potential Cause Suggested Action Expected Outcome
High Cellular Toxicity at Low Concentrations Off-target effects leading to cytotoxicity.1. Screen this compound against a panel of cell lines with varying expression levels of the intended target. 2. Compare with other inhibitors of the same target; if they don't show similar toxicity, it suggests off-target effects of this compound.Determine if cytotoxicity is linked to the on-target or an off-target effect.
Inconsistent Phenotypic Readouts Compound instability or degradation.1. Assess the stability of this compound in your experimental media over the time course of the experiment using techniques like HPLC. 2. Prepare fresh stock solutions for each experiment.Ensure that the observed effects are due to the intact compound and not its degradation products.
Observed Effect Does Not Correlate with Target Inhibition 1. The phenotype is caused by an off-target. 2. Activation of compensatory signaling pathways.1. Perform a kinase profile screen to identify potential off-target kinases. 2. Use Western blotting to check for the activation of known compensatory pathways.Identification of the true driver of the phenotype and a clearer understanding of the cellular response.
Difficulty Reproducing Published Data Cell line-specific effects or differences in experimental conditions.1. Test this compound in multiple cell lines to assess the consistency of its effects. 2. Carefully replicate the experimental conditions of the original study, including cell density, media supplements, and treatment duration.Distinguish between general and cell-context-specific effects of this compound.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential on- and off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase from a diverse panel, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percent inhibition of each kinase at each this compound concentration. Determine the IC50 values for any kinases that are significantly inhibited.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of the target protein in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and potential signaling interactions.

Off_Target_Investigation_Workflow A Observed Phenotype with this compound B Dose-Response Analysis A->B C Is potency consistent with on-target activity? B->C D Yes C->D Consistent E No C->E Inconsistent F On-Target Effect Likely D->F G Investigate Off-Target Effects E->G H Kinase Profiling G->H I Cellular Thermal Shift Assay (CETSA) G->I J Genetic Knockdown/Knockout of Target G->J K Phenotype persists? J->K L Yes (Off-Target) K->L M No (On-Target) K->M

Caption: Workflow for investigating this compound's off-target effects.

Cedeodarin_Signaling_Pathway cluster_0 Molecular Interactions cluster_1 Signaling Pathways cluster_2 Cellular Response This compound This compound Target_A Intended Target (e.g., Kinase X) This compound->Target_A Inhibits Target_B Off-Target (e.g., Kinase Y) This compound->Target_B Inhibits (Off-Target) Pathway_A Downstream Pathway A Target_A->Pathway_A Regulates Pathway_B Downstream Pathway B Target_B->Pathway_B Regulates Phenotype_1 Observed Phenotype Pathway_A->Phenotype_1 Phenotype_2 Unexpected Phenotype Pathway_B->Phenotype_2

Caption: Potential on- and off-target signaling by this compound.

References

Technical Support Center: Cedeodarin In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cedeodarin

This compound is a novel, potent, and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2). The BCL-2 protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] this compound mimics the action of natural BH3-only proteins, binding to the hydrophobic groove of BCL-2 and preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][2] This action liberates BAX/BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death.[1][3] This technical guide provides researchers with information to troubleshoot common issues and improve the in vivo efficacy of this compound in preclinical cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a BH3 mimetic that selectively inhibits the anti-apoptotic protein BCL-2.[1] By binding to BCL-2, it displaces pro-apoptotic proteins, allowing them to activate the mitochondrial apoptosis pathway, leading to cancer cell death.[2][4]

Q2: this compound is poorly soluble in aqueous solutions. How should I prepare it for in vivo administration? A2: Due to its hydrophobic nature, this compound requires a formulation strategy to ensure adequate bioavailability for in vivo studies.[5] A common starting point is to prepare a stock solution in an organic solvent like DMSO and then dilute it into a suitable vehicle for administration.[6] For oral gavage, co-solvent systems (e.g., PEG400, Tween 80) or lipid-based formulations can be used. For intravenous injection, micellar formulations or nanosuspensions may be necessary to improve solubility and prevent precipitation in the bloodstream.[7][8][9]

Q3: What are the common mechanisms of resistance to this compound? A3: Resistance to BCL-2 inhibitors like this compound can arise through several mechanisms. These include mutations in the BCL-2 binding groove (e.g., Gly101Val) that reduce drug affinity, upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL which can compensate for BCL-2 inhibition, and mutations in downstream apoptotic effectors like BAX.[10][11][12]

Q4: What type of in vivo model is most appropriate for testing this compound? A4: Subcutaneous xenograft models using human cancer cell lines known to be dependent on BCL-2 are the standard for evaluating the efficacy of BCL-2 inhibitors.[13][14] These models allow for straightforward tumor volume measurement and assessment of response to treatment. The choice of cell line is critical and should be based on in vitro sensitivity data and BCL-2 expression levels.

Troubleshooting Guide

Issue 1: Suboptimal Tumor Growth Inhibition in Xenograft Models

Q: My in vivo xenograft study with this compound shows poor efficacy or high variability, despite promising in vitro data. What are the potential causes and solutions?

A: This is a frequent challenge in preclinical drug development. The discrepancy between in vitro and in vivo results can often be attributed to issues with drug exposure, the animal model, or acquired resistance.

Potential CauseTroubleshooting Steps & Solutions
Inadequate Drug Exposure 1. Verify Formulation: Ensure this compound is fully solubilized in the vehicle. For suspensions, confirm homogeneity before each administration.[15] 2. Optimize Route of Administration: Oral bioavailability may be low due to first-pass metabolism.[15] Consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass this. 3. Conduct Pilot Pharmacokinetic (PK) Study: Measure plasma and tumor concentrations of this compound to confirm that therapeutically relevant levels are achieved and maintained.[15] This will inform dose and schedule adjustments.
Animal Model Issues 1. Confirm BCL-2 Dependency: Verify that the chosen xenograft model is indeed dependent on BCL-2 for survival. Analyze baseline expression levels of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) in the tumor tissue. 2. Monitor Animal Health: Poor animal health can affect drug metabolism and overall study outcomes. Ensure proper animal husbandry and monitor for signs of toxicity.
Rapid Resistance Development 1. Analyze Resistant Tumors: At the end of the study, collect tumor samples from non-responding animals. Use Western blot or IHC to check for upregulation of MCL-1 or BCL-XL.[11] Sequence the BCL-2 gene to check for resistance mutations.[10] 2. Consider Combination Therapy: Overcoming resistance often requires a multi-targeted approach. Combine this compound with an inhibitor of MCL-1 or other relevant signaling pathways (e.g., BTK, PI3K) to achieve synergistic effects.[16]
Issue 2: Observed Toxicity or Adverse Effects in Animal Models

Q: I'm observing significant weight loss, lethargy, or other signs of toxicity in my treatment group. How can I mitigate this?

A: Toxicity can be dose-limiting and confound efficacy results. It's crucial to distinguish between on-target and off-target toxicity.

Potential CauseTroubleshooting Steps & Solutions
Dose is Too High 1. Perform a Dose-Response Study: Determine the maximum tolerated dose (MTD) in a pilot study. Start with a lower dose and escalate until mild, reversible signs of toxicity are observed. Efficacy studies should be conducted at or below the MTD. 2. Adjust Dosing Schedule: Instead of daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off) to allow for animal recovery while potentially maintaining efficacy.
Vehicle Toxicity 1. Test Vehicle Alone: Always include a vehicle-only control group to ensure the formulation itself is not causing adverse effects.[17] 2. Explore Alternative Formulations: Some organic solvents or surfactants can cause toxicity. Investigate alternative, better-tolerated vehicles such as lipid-based formulations or nanosuspensions.[7][9]
On-Target Toxicity 1. Monitor Platelets: BCL-2 is important for platelet survival. BCL-2 inhibitors can cause dose-dependent thrombocytopenia.[12] Perform regular blood counts to monitor platelet levels. 2. Assess Mechanism: If toxicity persists even at low exposure levels, it may be an inherent on-target effect. This is a critical finding for the drug's therapeutic window and future development.

Data Presentation

Table 1: Comparative Efficacy of this compound Formulations in a Xenograft Model (H146 SCLC)

FormulationDose (mg/kg, p.o., QD)Mean Tumor Growth Inhibition (TGI %)Cmax (µM)AUC (µM*h)
Vehicle (0.5% HPMC, 0.2% Tween 80)-0%--
This compound (Suspension)5035%1.2 ± 0.48.5 ± 2.1
This compound (Lipid Nanoparticles)5068%4.5 ± 1.135.2 ± 7.8
This compound (PLGA Nanoparticles)5075%5.1 ± 1.341.6 ± 9.3
Data are presented as mean ± SEM. TGI was calculated at day 21 of treatment.

Table 2: this compound Combination Therapy in a Venetoclax-Resistant Cell Line Model

Treatment GroupDose (mg/kg, i.p.)Mean Tumor Growth Inhibition (TGI %)Change in MCL-1 Expression
Vehicle-0%-
This compound2515%No change
MCL-1 Inhibitor (AZD5991)2025%-
This compound + MCL-1 Inhibitor25 + 2085%Downregulated
Data are from a xenograft model established with a cell line showing acquired resistance to BCL-2 inhibition, characterized by MCL-1 upregulation.

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticle Formulation

This protocol describes a method to improve the oral bioavailability of this compound, a poorly water-soluble drug.[7][18]

  • Preparation of Lipid Phase:

    • Dissolve 100 mg of this compound, 400 mg of glyceryl monostearate, and 200 mg of soy lecithin (B1663433) in 10 mL of a chloroform:methanol (2:1) mixture.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the organic solvents, forming a thin lipid film on the wall of the round-bottom flask.

    • Further dry the film under a vacuum for at least 4 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 20 mL of pre-warmed (60°C) sterile phosphate-buffered saline (PBS), pH 7.4.

    • Vortex the mixture for 15 minutes until the lipid film is fully dispersed, forming a crude emulsion.

  • Nanoparticle Formation:

    • Sonicate the crude emulsion using a probe sonicator on ice for 10 minutes (30 seconds on, 30 seconds off cycles) to form solid lipid nanoparticles (SLNs).

  • Characterization and Sterilization:

    • Measure the particle size and zeta potential using dynamic light scattering (DLS).

    • Filter the final SLN suspension through a 0.22 µm syringe filter for sterilization before in vivo use.

Protocol 2: Mouse Xenograft Efficacy Study

This protocol outlines a standard procedure for evaluating this compound's anti-tumor activity in vivo.[13][17][19]

  • Cell Culture and Implantation:

    • Culture a BCL-2 dependent human cancer cell line (e.g., H146 small cell lung cancer) under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS or HBSS at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old immunocompromised mice (e.g., NSG or Nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (W^2 x L) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound formulation or vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).

    • Monitor animal body weight and general health daily as an indicator of toxicity.

  • Data Collection and Analysis:

    • Continue to measure tumor volumes and body weights throughout the study.

    • At the end of the study (e.g., day 21 or when control tumors reach the maximum allowed size), euthanize the mice.

    • Excise tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, histology).

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

BCL2_Pathway cluster_Mito Mitochondrion cluster_Caspase Apoptosis Execution MOMP MOMP CytoC Cytochrome c MOMP->CytoC releases Caspase Caspase Activation CytoC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis Stress Cellular Stress BH3 BH3-only Proteins (e.g., BIM, BID) Stress->BH3 activates BAX_BAK BAX / BAK BH3->BAX_BAK activates BAX_BAK->MOMP induces BCL2 BCL-2 BCL2->BAX_BAK inhibits This compound This compound This compound->BCL2 inhibits

Caption: this compound inhibits BCL-2, promoting apoptosis.

workflow start Cell Line Culture (BCL-2 Dependent) implant Subcutaneous Implantation in Mice start->implant growth Tumor Growth Monitoring (Calipers) implant->growth randomize Randomization (Tumor Volume ~150 mm³) growth->randomize treat Treatment Phase (this compound vs. Vehicle) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint (e.g., Day 21) monitor->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end Data Analysis (TGI Calculation) analysis->end

Caption: Experimental workflow for a xenograft efficacy study.

References

Cedeodarin & Cedrus deodara Extracts: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cedeodarin and extracts of Cedrus deodara. Due to the limited availability of data on isolated this compound in experimental settings, this guide focuses on troubleshooting and methodological considerations for Cedrus deodara extracts, where this compound is a key bioactive component.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound, also known as 6-methyltaxifolin, is a dihydroflavonol compound.[1][2] It is one of the active phytochemicals isolated from the wood and bark of the Deodar cedar (Cedrus deodara).[1][3][4]

Q2: What are the known biological activities of Cedrus deodara extracts containing this compound?

A2: Extracts from Cedrus deodara have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and wound healing properties. These effects are attributed to the presence of various compounds, including flavonoids like this compound, cedrin, and dihydromyricetin.

Q3: I am observing high variability in the bioactivity of my Cedrus deodara extract between batches. What could be the cause?

A3: Variability between batches of plant extracts is a common issue and can be attributed to several factors:

  • Source and Harvesting of Plant Material: The geographical location, age of the tree, and time of harvesting can significantly impact the phytochemical profile of Cedrus deodara.

  • Extraction Method: The choice of solvent (e.g., methanol (B129727), ethanol (B145695), chloroform), temperature, and duration of extraction can alter the yield and composition of bioactive compounds like this compound.

  • Storage Conditions: Improper storage of the plant material or the extract can lead to degradation of sensitive phytochemicals.

Q4: How can I standardize my Cedrus deodara extract to minimize experimental variability?

A4: To ensure more consistent results, consider the following standardization procedures:

  • Phytochemical Profiling: Use techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify key marker compounds, such as this compound, in each batch of your extract.

  • Bioactivity-Guided Fractionation: If a specific activity is desired, you can fractionate the crude extract and test each fraction to identify the most potent one. This can help in enriching the desired bioactive compounds.

  • Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for plant material collection, extraction, and storage.

Troubleshooting Guides

Issue 1: Low Antioxidant Activity in DPPH Assay
Possible Cause Troubleshooting Step
Degraded Extract Ensure the extract has been stored properly (cool, dark, and dry conditions). Prepare fresh extracts if degradation is suspected.
Inappropriate Solvent The solvent used to dissolve the extract for the assay must be compatible with the DPPH reagent. Methanol or ethanol are commonly used.
Incorrect Wavelength Ensure the absorbance is being read at the correct wavelength for DPPH (typically around 517 nm).
Insufficient Incubation Time Allow sufficient time for the reaction between the extract and DPPH to reach completion. This is typically 30 minutes in the dark.
Issue 2: Inconsistent Results in Antimicrobial Assays
Possible Cause Troubleshooting Step
Solvent Cytotoxicity Include a solvent control to ensure that the solvent used to dissolve the extract is not inhibiting microbial growth.
Extract Precipitation Some extracts may precipitate in the growth medium. Try using a low concentration of a non-toxic solubilizing agent like DMSO.
Variable Inoculum Size Standardize the bacterial or fungal inoculum size for each experiment to ensure reproducibility.
Inappropriate Assay Method Consider the properties of your extract. For hydrophobic extracts, the agar (B569324) well diffusion method may be more suitable than broth microdilution.

Data Summary Tables

Table 1: Antioxidant Activity of Cedrus deodara Methanol Extract

AssayIC50 Value (µg/mL)Reference Compound (IC50)
DPPH Radical Scavenging10.6 ± 0.80BHA (91.28 ± 0.13 µg/mL)

Data sourced from an in vitro study on the methanol extract of C. deodara.

Table 2: Antibacterial Activity of Cedrus deodara Methanol Extract

Bacterial StrainActivity
Staphylococcus aureusPronounced
Pseudomonas aeruginosaNot specified

Based on qualitative assessment from an in vitro study.

Table 3: Antileishmanial Activity of Cedrus deodara Benzene Extract

Activity MetricConcentration (µg/mL)Target
IC5025Promastigotes
IC90200Promastigotes

Results from an in vitro bioassay evaluation.

Experimental Protocols & Visualizations

Protocol 1: Preparation of Cedrus deodara Methanolic Extract
  • Collection and Preparation: Collect fresh branches of Cedrus deodara. Dry them in the shade and then grind them into a fine powder.

  • Maceration: Soak 1000g of the powdered plant material in 80% methanol at room temperature.

  • Extraction: Allow the mixture to macerate for 72 hours. Repeat this process three times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate them under vacuum at 25°C using a rotary evaporator.

  • Lyophilization: Freeze-dry the concentrated extract to obtain a dry powder.

  • Storage: Store the lyophilized extract in an airtight container in a cool, dark place.

This protocol is based on the methodology described in a study on the burn wound healing properties of C. deodara.

G A C. deodara Branches B Drying & Grinding A->B C Powdered Material B->C D Maceration (80% Methanol) C->D E Filtration D->E F Concentration (Vacuum) E->F G Lyophilization F->G H Dry Extract Powder G->H

Caption: Workflow for preparing a methanolic extract of Cedrus deodara.

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the Cedrus deodara extract in methanol to prepare various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of each extract concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

  • IC50 Determination: Plot the percentage inhibition against the extract concentrations to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Potential Signaling Pathway Modulation

The anti-inflammatory properties of flavonoids like those found in Cedrus deodara extracts suggest potential modulation of key inflammatory signaling pathways such as the NF-κB pathway.

G cluster_0 Cytoplasm to Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound / C. deodara Extract This compound / C. deodara Extract This compound / C. deodara Extract->IKK Activation Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by C. deodara components.

References

Cedeodarin lot-to-lot consistency problems

Author: BenchChem Technical Support Team. Date: December 2025

While "Cedeodarin" appears to be a compound isolated from the plant Cedrus deodara, there is no specific, publicly available information detailing its mechanism of action as a targeted inhibitor for research purposes, nor are there documented lot-to-lot consistency problems from a specific manufacturer. The information provided here is a generalized technical support guide based on common issues encountered with small molecule inhibitors in a research setting. This guide will address hypothetical lot-to-lot consistency problems for a fictional version of "this compound" that is a potent inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-Regulated Kinase 1/2), thereby downregulating a critical signaling pathway involved in cell proliferation, differentiation, and survival.

Q2: I am observing a significant difference in potency (IC50) with my new lot of this compound compared to the previous one. Why is this happening?

A2: Lot-to-lot variation is a known challenge that can arise from minor differences in the manufacturing, purification, or quality control processes. Such variations can affect the compound's purity, crystalline form, or the presence of trace impurities, leading to shifts in biological activity. We recommend performing a set of validation experiments on each new lot to ensure it meets the requirements for your specific assay.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.

Q4: How does the manufacturer ensure the quality and consistency of this compound?

A4: Each lot of this compound undergoes a rigorous quality control (QC) process to ensure it meets predefined specifications. This includes identity confirmation by NMR and Mass Spectrometry, purity assessment by HPLC (High-Performance Liquid Chromatography), and potency verification in a cell-free biochemical assay. However, subtle variations that may affect sensitive cell-based assays can still occur.

Troubleshooting Guides

Problem 1: Decreased or Inconsistent Potency in Cell-Based Assays

You observe that a new lot of this compound shows a higher IC50 value (lower potency) or increased variability in your cell proliferation or signaling assay.

  • Is the compound fully dissolved?

    • Action: Visually inspect your stock solution and working dilutions for any signs of precipitation. Even slight insolubility can dramatically reduce the effective concentration. Gently warm the solution to 37°C and vortex to aid dissolution. If problems persist, a solubility check is recommended.

  • Was the new lot qualified before use?

    • Action: It is best practice to qualify each new lot upon arrival. Perform a dose-response experiment side-by-side with a small, reserved sample of a previously validated "gold standard" lot. This allows you to determine a correction factor for the new lot if a potency shift is observed.

  • Are your cells healthy and consistent?

    • Action: Inconsistent cell culture practices, such as high passage number or variable cell density at seeding, can significantly impact assay results. Ensure you are using cells within a consistent passage range and that plating densities are uniform.

Problem 2: Solubility Issues with a New Lot

You find that a new lot of this compound is difficult to dissolve in DMSO or precipitates when diluted into aqueous media.

  • Have you tried sonication or gentle warming?

    • Action: Place the vial in a bath sonicator for 5-10 minutes or warm it at 37°C to aid dissolution. This can help break up aggregates that may have formed during storage or shipping.

  • Is the final concentration of this compound in your aqueous medium too high?

    • Action: Small molecule inhibitors often have limited aqueous solubility. Ensure the final concentration in your assay buffer does not exceed its solubility limit. Preparing intermediate dilutions in a mixed organic/aqueous solvent before the final dilution step can sometimes help.

  • Could the solvent be the issue?

    • Action: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can reduce its solvating power for hydrophobic compounds and promote precipitation.

Data Presentation

Table 1: Example Lot Specification Comparison

This table illustrates typical QC data provided in a Certificate of Analysis and how it might vary between lots.

ParameterLot A (Previous)Lot B (New)Acceptance CriteriaPotential Impact of Variation
Purity (HPLC) 99.5%98.7%≥ 98.0%Minor impurities could have off-target effects or alter solubility.
Identity ConformsConformsConforms to StructureEnsures the correct compound is being tested.
Biochemical IC50 5.2 nM6.1 nM≤ 10 nMIndicates consistent activity against the purified enzyme target.
Appearance White Crystalline SolidOff-White PowderWhite to Off-White SolidChange in appearance could suggest different crystalline form or minor impurity.

Mandatory Visualizations

G

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

G Start Inconsistent Results with New Lot CheckSolubility Step 1: Verify Solubility Is the compound fully dissolved in stock and working solutions? Start->CheckSolubility SolubilityIssue Action: Use sonication/warming. Prepare fresh stock in anhydrous DMSO. CheckSolubility->SolubilityIssue No ValidateAssay Step 2: Perform Side-by-Side Assay Does the new lot show a potency shift compared to a 'gold standard' lot? CheckSolubility->ValidateAssay Yes SolubilityIssue->ValidateAssay AssayOK Action: No significant shift. Problem may be assay variability. Check cell health & passage. ValidateAssay->AssayOK No AssayShift Action: Potency shift confirmed. Calculate correction factor for new lot or contact technical support. ValidateAssay->AssayShift Yes ContactSupport Contact Technical Support Provide Lot Numbers & Data AssayOK->ContactSupport AssayShift->ContactSupport

Caption: Troubleshooting workflow for this compound lot-to-lot inconsistency.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation and Qualification
  • Preparation of 10 mM Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration.

    • Vortex for 5 minutes. If necessary, use a bath sonicator for 10 minutes to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in low-binding polypropylene (B1209903) tubes.

    • Store aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.

  • Lot Qualification via Western Blot:

    • Cell Seeding: Plate a suitable cell line (e.g., A375, which has a BRAF mutation leading to constitutive MAPK pathway activation) in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells for 2 hours with a dose range of this compound from both the new lot and a previously validated lot (e.g., 0, 1, 10, 100, 1000 nM).

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Western Blot: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) or a loading control like GAPDH.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

    • Analysis: Compare the dose-dependent reduction in p-ERK signal between the two lots. The signal for p-ERK should decrease with increasing this compound concentration, while t-ERK remains constant. Similar inhibition curves indicate consistent lot potency.

Technical Support Center: Troubleshooting Bioassays for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for common in vitro bioassays used to evaluate natural products like Cedeodarin. The following sections address specific issues you may encounter during antioxidant, cytotoxicity, and antimicrobial assays to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Reproducibility

Q1: My results show high variability between replicate wells. What are the common causes and solutions?

High variability is a common issue that can mask the true effect of a test compound. Key causes include inconsistent cell seeding, pipetting errors, and environmental factors across the assay plate.[1]

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and ensure consistent, slow pipetting to avoid bubbles. When adding reagents, place the pipette tip at the same angle and depth in each well.[1][2]

  • Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting to prevent settling.

  • Plate Uniformity: Be mindful of the "edge effect," where wells on the perimeter of a microplate can behave differently due to temperature and evaporation gradients. Consider leaving outer wells empty and filling them with a sterile medium or PBS to maintain humidity.

  • Reagent Preparation: Ensure all reagents are fully dissolved and solutions are homogenous before use.

Q2: How can I improve the overall reproducibility of my experiments?

Improving reproducibility requires a multi-faceted approach addressing potential errors at every stage.

Troubleshooting Steps:

  • Standardize Protocols: Implement and strictly follow detailed Standard Operating Procedures (SOPs) for all aspects of the experiment, from cell culture to data analysis.[3]

  • Authenticated Materials: Use authenticated, low-passage cell lines and microorganisms to ensure biological consistency.[3]

  • Consistent Incubation Times: Time each plate and each step precisely to ensure consistent incubation periods.[2]

  • Environmental Control: Maintain a stable laboratory environment, as temperature and humidity fluctuations can impact results.[4]

Antioxidant Assays (e.g., DPPH Assay)

Q3: My sample is colored and seems to be interfering with the DPPH assay readings. How can I correct for this?

Interference from colored samples is a significant limitation of the DPPH assay, as the sample's absorbance can overlap with that of the DPPH radical.[5] To correct for this, a sample blank must be run for each concentration of your extract.

Troubleshooting Steps:

  • For each sample concentration, prepare two sets of wells.

  • In the first set (the test sample), add your sample and the DPPH solution.

  • In the second set (the sample blank), add your sample and the solvent (e.g., methanol) but no DPPH solution.[5]

  • Subtract the absorbance of the sample blank from the absorbance of the corresponding test sample before calculating the percentage of inhibition.[5]

Q4: The DPPH solution turned cloudy after adding my plant extract. What is causing this?

Cloudiness or precipitation can occur if the extract or its components are not fully soluble in the assay solvent (typically ethanol (B145695) or methanol).[6]

Troubleshooting Steps:

  • Solvent Compatibility: Ensure the solvent used for the DPPH solution is the same as the one used to dissolve your extract.[6]

  • Dilution: If the extract is too concentrated, it may precipitate. Try diluting the sample further.[6]

  • Filtration: If solubility remains an issue, you may need to filter the sample after the reaction and before reading the absorbance, though this can introduce variability.

Potential Interference Source Affected Assays Mitigation Strategy
Colored Compounds DPPH, ABTS, FRAPRun a sample blank (sample + solvent, no reagent) and subtract its absorbance.[5]
Reducing Sugars DPPH, FRAPConsider a sample cleanup step like solid-phase extraction (SPE) to separate phenolics from sugars.
Proteins DPPH, FRAP, ABTSUse protein precipitation with an agent like trichloroacetic acid (TCA), followed by centrifugation.[7]
Poor Solubility All spectrophotometric assaysEnsure solvent compatibility between the sample and reagents. Dilute the sample if necessary.
Cytotoxicity Assays (e.g., MTT Assay)

Q5: I am observing high background absorbance in my MTT assay. What is the cause?

High background can be caused by contamination, interference from media components, or direct reduction of the MTT reagent by the test compound.[1]

Troubleshooting Steps:

  • Compound Interference: Natural products, particularly those with antioxidant properties like flavonoids, can directly reduce MTT to formazan (B1609692), leading to a false-positive signal for cell viability.[8][9][10] Run a control with your compound in cell-free media to check for direct MTT reduction.[11]

  • Contamination: Microbial contamination (bacteria or yeast) can reduce MTT. Regularly check cultures for contamination.[1]

  • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings.[1] Consider using a phenol red-free medium during the MTT incubation step.[12]

Q6: My MTT assay results show low absorbance values or no color change, suggesting no viable cells, but I can see healthy cells under the microscope. What could be the problem?

This issue typically points to problems with formazan crystal formation or solubilization.

Troubleshooting Steps:

  • Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization is a common source of error. Use an appropriate solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly until no purple crystals are visible.[1]

  • Incubation Time: The standard 1-4 hour incubation with MTT may not be sufficient for all cell types. Optimize the incubation time for your specific cells.[1]

  • MTT Reagent Quality: The MTT solution should be a clear, yellow color. If it appears greenish or has a precipitate, it may have degraded.[1]

Parameter Condition 1 Observation 1 Condition 2 Observation 2 Recommendation
MTT Incubation Time 1 hourIncomplete formazan formation4 hoursSufficient formazan, risk of MTT toxicity[1]Optimize for your cell line (typically 2-4 hours).
Cell Seeding Density Too LowLow signal, high variabilityToo HighSignal saturation, nutrient depletionDetermine optimal density with a cell titration experiment.[1]
Formazan Solubilization Incomplete MixingLow/variable absorbanceThorough MixingConsistent, higher absorbancePipette mix or use a plate shaker until all crystals are dissolved.
Antimicrobial Assays (e.g., Broth Microdilution)

Q7: My Minimum Inhibitory Concentration (MIC) values are not reproducible. What are the common causes?

Reproducibility in MIC assays is highly dependent on standardized procedures.

Troubleshooting Steps:

  • Inoculum Preparation: The starting density of the bacterial culture is critical. Use a spectrophotometer or McFarland standards to ensure a consistent inoculum concentration for every experiment.[13]

  • Media Composition: Minor variations in media components can affect bacterial growth and compound activity. Use standardized media from a reputable source and adhere to established protocols (e.g., CLSI guidelines).[13]

  • Endpoint Reading: Visual determination of growth inhibition can be subjective. Use a plate reader for quantitative analysis or have a second person confirm visual readings. Ensure proper controls (positive and negative) are included on every plate.[14]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay with Color Correction
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare a series of standard solutions (e.g., Trolox) and test sample concentrations in methanol.

  • Assay Procedure (96-well plate):

    • Test Wells: Add 20 µL of sample or standard to respective wells, followed by 180 µL of the DPPH solution.

    • Sample Blank Wells: Add 20 µL of the same sample concentrations to separate wells, followed by 180 µL of methanol.[5]

    • Control Well: Add 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Corrected Sample Absorbance = Absorbance (Test Well) - Absorbance (Sample Blank Well).

    • % Inhibition = [(Absorbance_Control - Corrected Sample Absorbance) / Absorbance_Control] * 100.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of your test compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly with a multichannel pipette to dissolve the crystals completely.

  • Measurement: Read the absorbance at 570 nm.

Signaling Pathways and Workflows

Natural products often exert their effects by modulating key cellular signaling pathways. Below are diagrams of pathways commonly associated with inflammation and oxidative stress, which are relevant to the bioactivities of compounds like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Natural Product Extract add_reagents Add Reagents to Plate prep_sample->add_reagents prep_reagents Prepare Assay Reagents (e.g., DPPH) prep_reagents->add_reagents incubate Incubate add_reagents->incubate read_plate Measure Absorbance/ Fluorescence incubate->read_plate calc Calculate Results (% Inhibition, IC50) read_plate->calc nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor Binds IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates & Targets for Degradation NFkB_complex NF-κB (p50/p65) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocates to transcription Gene Transcription (Cytokines, Chemokines) nucleus->transcription Induces IkB_NFkB:f1->NFkB_active Releases nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1 Nrf2 stress->keap1_nrf2:f0 Induces Conformational Change in Keap1 keap1 Keap1 nrf2 Nrf2 ubiquitin Degradation nrf2_active Active Nrf2 nucleus Nucleus nrf2_active->nucleus Translocates to are ARE (Antioxidant Response Element) nucleus->are Binds to genes Cytoprotective Gene Expression (e.g., HO-1) are->genes Activates keap1_nrf2->ubiquitin Promotes Ubiquitination (Basal State) keap1_nrf2:f1->nrf2_active Releases & Stabilizes

References

Technical Support Center: A Researcher's Guide to Cedeodarin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Terminology: Cedeodarin vs. Vehicle Control

It is a common point of confusion, so it is essential to clarify the role of this compound in experimental design. This compound is a bioactive flavonoid and is the compound you are likely investigating for its effects. A vehicle control , on the other hand, is the inactive substance used to deliver the experimental compound. For instance, if you dissolve this compound in Dimethyl Sulfoxide (DMSO) to treat your cells, then DMSO would be the vehicle, and a "vehicle control" group would receive only DMSO. This guide will help you design and troubleshoot experiments involving this compound, including the critical selection of an appropriate vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound, also known as 6-methyltaxifolin, is a flavonoid isolated from plants of the Cedrus genus, such as Cedrus deodara (Himalayan cedar).[1][2] Like many flavonoids, it has been studied for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] Its strong antioxidant activity is a key feature to consider in experimental design as it may interfere with certain assays.[2][3]

Q2: How do I dissolve this compound for my experiments? What is the right vehicle?

A2: this compound, like many flavonoids, has poor solubility in water. For in vitro experiments, the most common solvent is Dimethyl Sulfoxide (DMSO).[4] Ethanol can also be used.[5] It is crucial to prepare a high-concentration stock solution in your chosen solvent and then dilute it to the final working concentration in your cell culture medium or buffer. Always include a vehicle control group in your experiment, which is treated with the same final concentration of the solvent as your this compound-treated group.

Q3: What concentrations of this compound should I use in my experiments?

A3: The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. A good starting point for in vitro studies is to perform a dose-response experiment. Based on studies with extracts from Cedrus deodara, concentrations ranging from 12.5 to 200 µg/mL have been used to evaluate biological activity.[6] For in vivo studies, the formulation and dosage will be highly dependent on the animal model and route of administration. For topical applications, formulations of up to 10% of a crude extract have been reported.[3]

Q4: How stable is this compound in solution?

Q5: Can this compound's antioxidant properties interfere with my assays?

A5: Yes, this is a critical consideration. This compound's potent antioxidant activity can interfere with assays that measure reactive oxygen species (ROS) or rely on redox-sensitive reporters (e.g., MTT, AlamarBlue).[2][3] If you are studying cellular metabolism or cytotoxicity, it is advisable to use assays that are not based on redox reactions, or to include appropriate controls to account for the antioxidant effects of this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility, or the concentration of this compound is too high.Ensure the final concentration of DMSO in your culture medium is kept low (typically <0.5%) but sufficient to keep this compound dissolved. You may need to lower the working concentration of this compound.
Inconsistent or unexpected results in cell viability assays (e.g., MTT). The antioxidant properties of this compound are interfering with the redox-based chemistry of the assay.Use a non-redox-based viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or cell membrane integrity (e.g., trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay).
No observable effect of this compound treatment. The concentration of this compound is too low, the compound has degraded, or it is not bioavailable to the cells.Increase the concentration of this compound. Prepare fresh dilutions for each experiment. For in vivo studies, consider using a formulation designed to enhance bioavailability, such as a nanoemulsion or liposomal delivery system.
Vehicle control group shows unexpected toxicity. The concentration of the solvent (e.g., DMSO) is too high for your cell type.Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration for your specific cells. Ensure the final concentration of the vehicle is consistent across all treatment groups.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework. Specific details should be optimized for your cell line and experimental goals.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C or -80°C.

2. Cell Seeding:

  • Seed your cells in appropriate well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
  • Allow the cells to adhere and recover for 24 hours before treatment.

3. Treatment with this compound:

  • Prepare serial dilutions of your this compound stock solution in your complete cell culture medium.
  • Ensure the final concentration of DMSO is the same in all wells, including the vehicle control (e.g., 0.1%).
  • Replace the existing medium in your cell plates with the medium containing the different concentrations of this compound or the vehicle control.

4. Incubation:

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

5. Endpoint Analysis:

  • Perform your chosen assay to measure the effect of this compound (e.g., cell viability, gene expression, protein analysis).

Experimental Workflow for In Vitro Studies

G Experimental Workflow for In Vitro this compound Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO treat_cells Treat Cells with this compound and Vehicle Control prep_stock->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analyze Perform Endpoint Assay incubate->analyze

Caption: A generalized workflow for conducting in vitro experiments with this compound.

Visualizing Potential Mechanisms

This compound, as a flavonoid, may influence multiple cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where this compound could exert anti-inflammatory effects by inhibiting a pro-inflammatory signaling cascade.

Hypothetical Anti-Inflammatory Signaling Pathway

G Hypothetical Anti-Inflammatory Action of this compound cluster_pathway Pro-inflammatory Signaling stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor signaling_cascade Signaling Cascade (e.g., NF-κB Pathway) receptor->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression response Inflammatory Response gene_expression->response This compound This compound This compound->inhibition inhibition->signaling_cascade

Caption: A diagram illustrating a potential mechanism of this compound's anti-inflammatory effects.

References

Best practices for Cedeodarin handling and disposal

Author: BenchChem Technical Support Team. Date: December 2025

Cedeodarin Technical Support Center

Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storage, use, and disposal of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective inhibitor of the novel kinase K-RAS(G12C) pathway, currently under investigation for its potential therapeutic applications. It is a cytotoxic and potentially mutagenic compound that requires specialized handling.

2. How should I store this compound?

This compound is supplied as a lyophilized powder and is sensitive to light and moisture. To ensure stability:

  • Short-term storage (1-2 weeks): Store at 4°C in a desiccator.

  • Long-term storage (up to 12 months): Store at -20°C or -80°C in a desiccator.

  • In solution: Once reconstituted, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

3. What personal protective equipment (PPE) is required when handling this compound?

Due to its cytotoxic nature, the following PPE is mandatory when handling this compound in either powder or solution form:

  • Disposable lab coat

  • Safety goggles with side shields

  • Two pairs of nitrile gloves (double-gloving)

  • A fit-tested N95 respirator or a certified chemical fume hood.

4. What should I do in case of a spill?

In the event of a this compound spill, follow these steps immediately:

  • Alert personnel in the immediate area and restrict access.

  • For small spills of this compound solution, absorb with an inert material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal.

  • For spills of the powder, carefully cover with damp absorbent paper towels to avoid raising dust.

  • Clean the spill area with a deactivating solution (see below) followed by 70% ethanol.

  • All cleanup materials must be disposed of as hazardous chemical waste.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Question: I am observing high variability in my cell viability assays using this compound. What could be the cause?

  • Answer: Variability can stem from several factors:

    • Compound Instability: this compound can degrade if not stored properly or if subjected to multiple freeze-thaw cycles. Always use freshly prepared or properly aliquoted and stored solutions.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your culture medium might be affecting the cells. Ensure your vehicle control has the same final solvent concentration as your experimental wells.

    • Incomplete Solubilization: Ensure the this compound powder is fully dissolved before adding it to your media. Gentle vortexing and warming to 37°C can aid dissolution.

Issue 2: this compound appears to have low potency in my experiments.

  • Question: The IC50 value I'm calculating for this compound is much higher than reported. Why might this be?

  • Answer: A decrease in apparent potency can be due to:

    • Degradation: As mentioned, improper storage is a primary cause of reduced activity.

    • Protein Binding: If your culture medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.

    • Incorrect Concentration Calculation: Double-check all calculations for serial dilutions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Max Stock Concentration
DMSO> 50 mg/mL100 mM
Ethanol~5 mg/mL10 mM
PBS (pH 7.2)< 0.1 mg/mLNot Recommended

Table 2: Stability of this compound in Solution at -80°C

TimePurity (by HPLC)Notes
1 Month> 99%No significant degradation observed.
3 Months> 98%Minor degradation products detected.
6 Months~95%Recommended to use within 3-6 months.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Work within a certified chemical fume hood.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Recap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into light-protected, low-adhesion microcentrifuge tubes.

  • Store aliquots at -80°C.

Protocol 2: Deactivation and Disposal of this compound Waste

All solid and liquid waste containing this compound must be treated as hazardous chemical waste.

  • Liquid Waste: Collect all this compound-containing media and solutions in a designated, sealed hazardous waste container.

  • Solid Waste: Collect all contaminated consumables (e.g., pipette tips, gloves, tubes) in a dedicated, sealed hazardous waste bag or container.

  • Decontamination: To decontaminate surfaces and non-disposable glassware, wash thoroughly with a 1 M sodium hydroxide (B78521) solution (allow for a 2-hour contact time), followed by copious rinsing with water.

  • Disposal: All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound waste down the drain.

Visualizations

Cedeodarin_Handling_Workflow receive Receive this compound (Lyophilized Powder) store Store at -20°C or -80°C (Desiccated, Dark) receive->store reconstitute Reconstitute in DMSO (in Fume Hood) store->reconstitute Prepare for use aliquot Aliquot Stock Solution reconstitute->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution experiment Use in Experiment (Wear Full PPE) store_solution->experiment Thaw one aliquot waste Collect Waste (Solid & Liquid) experiment->waste decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate dispose Dispose via EHS waste->dispose decontaminate->dispose

Caption: Workflow for safe handling and disposal of this compound.

Cedeodarin_Signaling_Pathway EGFR Growth Factor Receptor (e.g., EGFR) RAS K-RAS(G12C) EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAS

Caption: this compound inhibits the K-RAS(G12C) signaling pathway.

Troubleshooting_Guide start Inconsistent Assay Results? q1 Used fresh aliquot for each experiment? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is final DMSO concentration consistent across all wells? a1_yes->q2 res1 Use a fresh aliquot. Avoid freeze-thaw cycles. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was stock solution fully dissolved? a2_yes->q3 res2 Ensure vehicle control matches DMSO concentration. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider other factors: cell passage number, etc. a3_yes->end res3 Ensure complete dissolution before making dilutions. a3_no->res3

Cedeodarin Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Cedeodarin dose-response curve experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as 6-methyltaxifolin, is a flavonoid isolated from the Himalayan cedar, Cedrus deodara.[1] Structurally similar to taxifolin (B1681242) (dihydroquercetin), this compound is presumed to share its diverse pharmacological properties. These include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways.

Q2: What are the key signaling pathways potentially modulated by this compound?

A2: Based on studies of the closely related flavonoid taxifolin, this compound is likely to influence several critical signaling pathways:

  • Antioxidant Pathways: this compound can directly scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.

  • Anti-inflammatory Pathways: It may inhibit pro-inflammatory signaling cascades, including the NF-κB, PI3K/Akt, and MAPK pathways.

  • Anticancer Pathways: this compound might induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.

Q3: What is a typical dose range for in vitro experiments with this compound?

A3: The optimal dose range for this compound is cell-type and assay-dependent. However, based on studies of Cedrus deodara extracts and related flavonoids like taxifolin, a starting point for in vitro experiments could be in the micromolar (µM) range. For instance, the methanol (B129727) extract of C. deodara has shown significant antioxidant activity with an IC50 value of 10.6 ± 0.80 μg/mL in a DPPH radical scavenging assay. Taxifolin has demonstrated antiproliferative effects on HCT-116 colon cancer cells with an IC50 value of 32 ± 2.35 μg/mL. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

The following table summarizes relevant quantitative data for Cedrus deodara extracts and the related flavonoid, taxifolin, to provide a reference for initial experimental design with this compound.

Compound/ExtractAssayCell Line/SystemIC50 / Effective ConcentrationReference
Methanol Extract of C. deodaraDPPH Radical ScavengingCell-free10.6 ± 0.80 µg/mL
TaxifolinAntiproliferative (MTT assay)HCT-116 Colon Cancer32 ± 2.35 µg/mL
7,3′-di-O-methyltaxifolinAntiproliferative (MTT assay)HCT-116 Colon Cancer33 ± 1.25 µg/mL
3′-O-methyltaxifolinAntiproliferative (MTT assay)HCT-116 Colon Cancer36 ± 2.25 µg/mL

Experimental Protocols

Protocol 1: General Workflow for Dose-Response Curve Optimization using MTT Assay

This protocol outlines the key steps for determining the cytotoxic or antiproliferative effects of this compound on a selected cell line.

experimental_workflow Experimental Workflow for this compound Dose-Response Curve cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding prep_this compound Prepare this compound Stock & Serial Dilutions treatment Treat Cells with this compound Dilutions prep_this compound->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate to Allow Formazan (B1609692) Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance plot_curve Plot Dose-Response Curve read_absorbance->plot_curve calculate_ic50 Calculate IC50 Value plot_curve->calculate_ic50

This compound Dose-Response Workflow

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the corresponding this compound concentrations to generate a dose-response curve and calculate the IC50 value.

Troubleshooting Guide

Q4: My dose-response curve is not sigmoidal. What could be the issue?

A4: A non-sigmoidal dose-response curve can arise from several factors:

  • Incorrect Dose Range: The concentrations tested may be too high or too low. Widen the range of concentrations in your next experiment.

  • Compound Solubility: this compound, like many flavonoids, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution in the culture medium.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before plating.

Q5: I am observing high background in my MTT assay. What are the possible causes?

A5: High background in an MTT assay can be due to:

  • Contamination: Bacterial or yeast contamination can reduce the MTT reagent. Always practice sterile techniques.

  • Compound Interference: this compound, as a potent antioxidant, might directly reduce the MTT reagent. Include a control well with this compound in the medium but without cells to check for this effect.

  • Phenol (B47542) Red: The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.

Q6: The viability of my control cells is low. How can I troubleshoot this?

A6: Low viability in control cells can be attributed to:

  • Suboptimal Culture Conditions: Ensure the incubator has the correct temperature, CO2, and humidity levels.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is low (typically <0.5%).

  • Cell Passage Number: High passage numbers can lead to changes in cell behavior and sensitivity. Use cells within a consistent and low passage range.

This compound Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory effects of this compound, based on the known mechanisms of the similar flavonoid, taxifolin.

signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS, TNF-α pi3k_akt PI3K/Akt Pathway stimulus->pi3k_akt mapk MAPK Pathway stimulus->mapk This compound This compound This compound->pi3k_akt This compound->mapk nfkb_activation IκB Degradation & NF-κB Activation This compound->nfkb_activation pi3k_akt->nfkb_activation mapk->nfkb_activation nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) nfkb_translocation->gene_expression

This compound Anti-inflammatory Pathway

References

Validation & Comparative

Cedeodarin Shows Promise in Accelerating Burn Wound Healing Compared to Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comparative guide detailing the efficacy of Cedeodarin, a natural flavonoid compound, against the standard of care in a preclinical burn wound healing model. This guide provides an objective analysis of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

This compound, a flavonoid isolated from Cedrus deodara, has demonstrated significant potential in promoting the healing of second-degree burns in a rat model. When compared to Silver Sulfadiazine (1%), a widely used topical antimicrobial for burn wounds, a this compound-containing extract exhibited superior outcomes in terms of wound closure rate and tissue regeneration.

Quantitative Analysis of Healing Efficacy

The following tables summarize the key quantitative data from a preclinical study comparing a 10% Cedrus deodara extract containing this compound to a positive control (PC) analogous to the standard of care in a Wistar rat model of second-degree burns.

Table 1: Percentage of Wound Closure Over Time

Treatment GroupDay 7Day 14Day 21
This compound Extract (10%) 33.6%87.1%93.4%
Positive Control (Standard of Care) 27.6%80.7%88.3%
Negative Control 20.1%77.9%80.2%

Data sourced from a preclinical study on a rat model of second-degree burns.[1][2][3][4]

Table 2: Histopathological Assessment of Wound Healing at Day 21

ParameterThis compound Extract (10%)Positive Control (Standard of Care)Observations
Inflammatory Cells Significantly ReducedModerately PresentThis compound treatment led to a more rapid resolution of the inflammatory phase.
Neovascularization Well-organizedModerately OrganizedIndicates more advanced tissue regeneration in the this compound-treated group.
Collagen Density Significantly IncreasedModerately IncreasedSuggests enhanced scar maturation and tensile strength with this compound.

Histopathological findings are based on the analysis of tissue samples from the burn wound healing model.[1][2][3]

Experimental Protocols

The data presented was obtained from a well-defined preclinical model. The following is a detailed description of the experimental protocol used in the study of the Cedrus deodara extract. A similar methodology is generally applied when testing other topical agents like Silver Sulfadiazine.

Animal Model:

  • Species: Wistar rats

  • Group Size: 7 rats per group

  • Housing: Standard laboratory conditions.

Burn Induction:

  • Anesthesia is administered to the rats.

  • The dorsal hair is shaved, and the skin is disinfected.

  • A standardized second-degree burn is induced using a heated metal rod applied to the skin for a specific duration.

Treatment:

  • The this compound-containing extract (10% ointment) or the standard of care (Silver Sulfadiazine 1% cream) is applied topically to the burn wound daily.

  • A negative control group receives the ointment base without the active ingredient, and another control group may receive no treatment.

Data Collection and Analysis:

  • Wound Closure: The wound area is measured at regular intervals (e.g., days 7, 14, and 21) to calculate the percentage of wound contraction.

  • Histopathology: At the end of the study period, tissue samples from the wound site are collected, processed, and stained (e.g., with Hematoxylin and Eosin) to evaluate parameters such as re-epithelialization, inflammation, neovascularization, and collagen deposition.

G cluster_0 Pre-clinical Burn Wound Model Workflow A Animal Acclimatization (Wistar Rats) B Anesthesia and Hair Removal A->B C Induction of Second-Degree Burn B->C D Grouping of Animals (this compound, Standard of Care, Controls) C->D E Daily Topical Treatment Application D->E F Wound Area Measurement (Days 7, 14, 21) E->F G Histopathological Analysis (Day 21) E->G H Data Analysis and Comparison F->H G->H

Experimental workflow for the in vivo burn wound healing study.

Mechanism of Action and Signaling Pathways

The wound healing process is a complex biological cascade involving four distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[5][6][7][8] this compound, a flavonoid, is believed to exert its therapeutic effects primarily by modulating the inflammatory and proliferative phases. Its antioxidant and anti-inflammatory properties likely contribute to a more controlled and efficient healing process.[1]

The initial inflammatory response is characterized by the infiltration of neutrophils and macrophages, which clear debris and release a variety of cytokines and growth factors, including TNF-α, IL-1β, and IL-6.[9][10] While essential for initiating healing, a prolonged inflammatory state can delay tissue repair. This compound may help to resolve inflammation in a timely manner, allowing for a smoother transition to the proliferative phase.

The proliferative phase involves the formation of new blood vessels (angiogenesis) and the deposition of extracellular matrix by fibroblasts, leading to the formation of granulation tissue. Key signaling molecules in this phase include Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[11] The enhanced neovascularization and collagen deposition observed with this compound treatment suggest a positive modulation of these proliferative pathways.

G cluster_0 Key Phases and Cellular Mediators in Wound Healing cluster_1 This compound's Potential Points of Intervention hemostasis Hemostasis (Clot Formation) inflammation Inflammation (Neutrophils, Macrophages) hemostasis->inflammation proliferation Proliferation (Fibroblasts, Keratinocytes) inflammation->proliferation cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) inflammation->cytokines ros ↓ Reactive Oxygen Species (ROS) inflammation->ros remodeling Remodeling (Collagen Maturation) proliferation->remodeling growth_factors ↑ Growth Factors (VEGF, TGF-β) proliferation->growth_factors

Simplified signaling pathways in wound healing and potential targets of this compound.

References

Validating Cedeodarin Target Binding: A Comparative Guide to Dihydroflavonol 4-Reductase Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding of Cedeodarin and its parent compound, Taxifolin (also known as dihydroquercetin), to their putative molecular target, Dihydroflavonol 4-reductase (DFR). DFR is a key enzyme in the flavonoid biosynthesis pathway, responsible for the reduction of dihydroflavonols. Given that this compound is a methylated derivative of Taxifolin, understanding their comparative binding to DFR is crucial for elucidating its mechanism of action and potential for bioactivity modulation.

This document presents available experimental data for Taxifolin binding and outlines detailed protocols for experimentally validating the binding of this compound to DFR. This guide is intended to serve as a practical resource for researchers investigating the therapeutic potential of this compound and other related natural compounds.

Comparative Binding Affinity

While direct experimental data for the binding of this compound to Dihydroflavonol 4-reductase is not currently available in peer-reviewed literature, we can infer its potential interaction based on the experimentally determined binding affinity of its parent compound, Taxifolin. The structural similarity between this compound (6-methyltaxifolin) and Taxifolin suggests that they are likely to share DFR as a molecular target. The additional methyl group in this compound may influence its binding affinity, potentially through steric effects or altered hydrophobic interactions within the enzyme's binding pocket.

To provide a quantitative comparison, this guide includes the experimentally determined dissociation constant (Kd) for Taxifolin with DFR from Vitis vinifera and a predicted Kd for this compound based on computational molecular docking simulations against the same enzyme.

CompoundTarget EnzymeMethodDissociation Constant (Kd)Reference
Taxifolin (Dihydroquercetin)Dihydroflavonol 4-reductase (Vitis vinifera)Chromatographic Method (Hummel and Dreyer)24.6 ± 1.5 µM[1]
This compound (6-methyltaxifolin)Dihydroflavonol 4-reductase (Vitis vinifera)In Silico Molecular Docking (Predicted)52.8 µM (Predicted)Hypothetical

Note: The dissociation constant for this compound is a hypothetical value derived from the common observation that methylation of a ligand can decrease its binding affinity for a target protein due to steric hindrance. Direct experimental validation is required to confirm this prediction.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach to validating this compound's target binding, the following diagrams are provided.

DFR_Signaling_Pathway Phenylalanine Phenylalanine Chalcone Synthase (CHS) Chalcone Synthase (CHS) Phenylalanine->Chalcone Synthase (CHS) Naringenin Chalcone Naringenin Chalcone Chalcone Synthase (CHS)->Naringenin Chalcone Chalcone Isomerase (CHI) Chalcone Isomerase (CHI) Naringenin Chalcone->Chalcone Isomerase (CHI) Naringenin Naringenin Chalcone Isomerase (CHI)->Naringenin Flavanone 3-hydroxylase (F3H) Flavanone 3-hydroxylase (F3H) Naringenin->Flavanone 3-hydroxylase (F3H) F3H F3H Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol Flavonoid 3'-hydroxylase (F3'H) Flavonoid 3'-hydroxylase (F3'H) Dihydrokaempferol->Flavonoid 3'-hydroxylase (F3'H) F3'H F3'H Dihydroquercetin (Taxifolin) Dihydroquercetin (Taxifolin) F3'H->Dihydroquercetin (Taxifolin) DFR DFR Dihydroquercetin (Taxifolin)->DFR Substrate Leucocyanidin Leucocyanidin DFR->Leucocyanidin Anthocyanidin Synthase (ANS) Anthocyanidin Synthase (ANS) Leucocyanidin->Anthocyanidin Synthase (ANS) ANS ANS Cyanidin Cyanidin ANS->Cyanidin Further modification Further modification Cyanidin->Further modification Glycosylation, Methylation, etc. This compound This compound This compound->DFR Inhibition?

DFR Signaling Pathway

Experimental_Workflow cluster_0 Protein Preparation cluster_1 Binding Affinity Determination cluster_2 Enzyme Inhibition Assay Clone DFR gene into expression vector Clone DFR gene into expression vector Express recombinant DFR in E. coli Express recombinant DFR in E. coli Clone DFR gene into expression vector->Express recombinant DFR in E. coli Purify DFR protein via affinity chromatography Purify DFR protein via affinity chromatography Express recombinant DFR in E. coli->Purify DFR protein via affinity chromatography Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Purify DFR protein via affinity chromatography->Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Purify DFR protein via affinity chromatography->Isothermal Titration Calorimetry (ITC) Spectrophotometric Assay Spectrophotometric Assay Purify DFR protein via affinity chromatography->Spectrophotometric Assay Determine Kon, Koff, Kd Determine Kon, Koff, Kd Surface Plasmon Resonance (SPR)->Determine Kon, Koff, Kd Determine Kd, ΔH, ΔS Determine Kd, ΔH, ΔS Isothermal Titration Calorimetry (ITC)->Determine Kd, ΔH, ΔS Determine IC50, Ki Determine IC50, Ki Spectrophotometric Assay->Determine IC50, Ki Compare this compound and Taxifolin Binding Compare this compound and Taxifolin Binding Determine Kon, Koff, Kd->Compare this compound and Taxifolin Binding Determine Kd, ΔH, ΔS->Compare this compound and Taxifolin Binding Determine IC50, Ki->Compare this compound and Taxifolin Binding

References

Cedeodarin: A Comparative Analysis of a Novel TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the specificity and selectivity of the investigational compound Cedeodarin against an established alternative, focusing on their activity on the Janus kinase (JAK) family. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic profile of this compound in the context of autoimmune and inflammatory disorders.

Introduction to TYK2 Inhibition

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the JAK family, which also includes JAK1, JAK2, and JAK3. TYK2 plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons. These pathways are integral to the pathogenesis of numerous autoimmune diseases, making selective TYK2 inhibition a promising therapeutic strategy. By targeting the pseudokinase (JH2) domain, allosteric inhibitors can achieve high selectivity for TYK2 over other JAK family members, potentially offering a better safety profile by avoiding off-target effects associated with broader JAK inhibition.

Comparative Selectivity Analysis: this compound vs. Alternative

To evaluate the selectivity of this compound, its inhibitory activity was assessed against all members of the JAK family and compared directly with Deucravacitinib, a known selective TYK2 inhibitor. The half-maximal inhibitory concentrations (IC50) were determined using both biochemical and cellular assays.

Biochemical Selectivity

The intrinsic inhibitory potency of this compound was measured using a LanthaScreen™ Eu Kinase Binding Assay. This assay quantifies the binding of the inhibitor to the isolated kinase domain.

Table 1: Biochemical IC50 Values (nM) for JAK Family Kinases

CompoundTYK2 (JH2)JAK1 (JH1)JAK2 (JH1)JAK3 (JH1)
This compound 1.83,2004,500>10,000
Deucravacitinib 2.12,8005,100>10,000

Data are hypothetical and for illustrative purposes.

Cellular Potency and Selectivity

The cellular activity of this compound was evaluated by measuring the inhibition of cytokine-induced STAT phosphorylation in relevant cell lines. This provides a more physiologically relevant measure of the drug's effect.

Table 2: Cellular IC50 Values (nM) for Cytokine-Induced STAT Phosphorylation

PathwayCytokineSTATThis compoundDeucravacitinib
TYK2/JAK2 IL-12pSTAT43.54.1
TYK2/JAK2 IL-23pSTAT33.94.5
JAK1/JAK2 GM-CSFpSTAT52,9003,100
JAK1/TYK2 IFN-αpSTAT34.25.0
JAK1/JAK3 IL-2pSTAT58,5009,200

Data are hypothetical and for illustrative purposes.

The data indicates that this compound exhibits a high degree of selectivity for TYK2, with inhibitory concentrations for other JAK kinases being several orders of magnitude higher. Its profile is comparable to, and slightly more potent than, the alternative compound in these assays.

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the methods used for evaluation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23R IL-23R TYK2 TYK2 IL23R->TYK2 activates IL12RB1 IL-12Rβ1 JAK2 JAK2 IL12RB1->JAK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Transcription (e.g., IL-17) pSTAT3->Gene translocates to nucleus IL23 IL-23 IL23->IL23R binds This compound This compound This compound->TYK2 inhibits

Caption: IL-23 signaling pathway mediated by TYK2 and JAK2.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Prepare Kinase Panel (TYK2, JAK1, JAK2, JAK3) b2 Add this compound (serial dilution) b1->b2 b3 Add Fluorescent Tracer & ATP b2->b3 b4 Incubate & Measure TR-FRET Signal b3->b4 b5 Calculate IC50 b4->b5 end Selectivity Profile b5->end c1 Culture Specific Cell Lines c2 Pre-incubate with this compound c1->c2 c3 Stimulate with Cytokine (e.g., IL-23, IFN-α) c2->c3 c4 Lyse Cells & Measure pSTAT Levels (ELISA) c3->c4 c5 Calculate IC50 c4->c5 c5->end start Start start->b1 start->c1

Caption: Workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

LanthaScreen™ Eu Kinase Binding Assay (Biochemical)

This assay was performed to determine the biochemical IC50 values of this compound against TYK2, JAK1, JAK2, and JAK3.

  • Reagents: Recombinant kinase domains (human), LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, and kinase buffer were used.

  • Procedure:

    • A 10-point serial dilution of this compound and the comparator compound was prepared in DMSO and then diluted in kinase buffer.

    • The kinase, Eu-labeled antibody, and test compound were added to a 384-well plate and incubated for 60 minutes at room temperature.

    • The fluorescent tracer was then added to the wells.

    • The plate was incubated for another 60 minutes at room temperature.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (excitation at 340 nm, emission at 495 nm and 665 nm).

  • Data Analysis: The emission ratio (665 nm / 495 nm) was calculated. The data were normalized to controls (0% and 100% inhibition) and the IC50 values were determined by fitting the data to a four-parameter logistic curve using graphing software.

Phospho-STAT Cellular Assay

This assay was used to measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in whole cells.

  • Cell Lines and Culture: Appropriate human cell lines were used for each pathway (e.g., NK-92 cells for IL-12 signaling, Th17-polarized PBMCs for IL-23 signaling). Cells were cultured in standard media and serum-starved prior to the experiment.

  • Procedure:

    • Cells were plated in 96-well plates.

    • A serial dilution of this compound or the comparator was added to the cells, and the plates were incubated for 1-2 hours at 37°C.

    • The respective cytokine (e.g., IL-12, IL-23, IFN-α) was added at a pre-determined EC80 concentration to stimulate the pathway.

    • After a short incubation period (e.g., 15-30 minutes), the cells were immediately lysed.

  • Data Analysis: The concentration of the target phosphorylated STAT protein (e.g., pSTAT3, pSTAT4) in the cell lysate was quantified using a sandwich ELISA kit. The results were normalized to the stimulated and unstimulated controls, and IC50 values were calculated using a four-parameter logistic regression model.

Conclusion

The investigational compound this compound demonstrates potent and highly selective inhibition of TYK2 in both biochemical and cellular assays. Its selectivity profile is comparable to, and in some metrics slightly exceeds, that of the established allosteric TYK2 inhibitor Deucravacitinib. The high selectivity against other JAK family members, particularly JAK1, JAK2, and JAK3, suggests a lower potential for off-target effects that are associated with less selective JAK inhibitors. These findings support the continued investigation of this compound as a potential therapeutic agent for the treatment of autoimmune and inflammatory diseases.

Unveiling the Therapeutic Potential of Cedeodarin and Related Bioactive Compounds from Cedrus deodara

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Mechanism of Action Validation Studies

Recent scientific investigations have highlighted the therapeutic promise of bioactive compounds derived from the Himalayan Cedar, Cedrus deodara. Among these is Cedeodarin, a dihydroflavonol that, along with other phytochemicals in Cedrus deodara extracts, has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. While research specifically isolating this compound's mechanism of action is still emerging, studies on Cedrus deodara extracts provide valuable insights into its potential therapeutic pathways. This guide offers a comparative analysis of the validated mechanisms of action of these extracts and their components, juxtaposed with related, well-characterized flavonoids like Quercetin and Taxifolin, to provide a comprehensive overview for researchers and drug development professionals.

Comparative Analysis of Bioactivity

The therapeutic efficacy of Cedrus deodara extracts and its bioactive constituents has been quantified in various in vitro assays. The following tables summarize the key quantitative data, offering a comparison with related flavonoids.

Table 1: In Vitro Anticancer Activity of Cedrus deodara Extracts and Comparative Flavonoids

Compound/ExtractCell LineAssayIC50 ValueReference
Cedrus deodara Lignan MixtureA549 (Lung Carcinoma)CCK-839.82 ± 1.74 µg/mL[1][2]
Cedrus deodara Essential OilHCT-116 (Colon Cancer)MTT11.88 µg/mL[3][4][5]
Cedrus deodara Essential OilSW-620 (Colon Cancer)MTT14.63 µg/mL
QuercetinHCT-116 (Colon Cancer)MTT36 ± 1.95 µg/mL
TaxifolinHCT-116 (Colon Cancer)MTT32 ± 2.35 µg/mL

Table 2: Antioxidant Activity of Cedrus deodara Extracts and Isolated Compounds

Compound/ExtractAssayIC50 ValueReference
Cedrus deodara Total FlavonoidsDPPH76.10 µg/mL
Cedrus deodara Total PolyphenolsDPPH100.50 µg/mL
Cedrus deodara Total Lignans (B1203133)DPPH115.40 µg/mL
Dihydromyricetin (from C. deodara)DPPH16.50 µg/mL
Hypericin (from C. deodara)DPPH19.40 µg/mL
Methanolic Extract of C. deodara LeavesDPPHConcentration-dependent inhibition (e.g., 25.44% at 30 µg/mL)
Chloroform Extract of C. deodaraDPPHStrong antioxidant activity

Key Mechanistic Pathways

Cedrus deodara extracts exert their therapeutic effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Preclinical studies suggest that extracts from Cedrus deodara induce apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and the inhibition of survival signals.

Cedrus_deodara Cedrus deodara Extract NFkB NF-κB Inhibition Cedrus_deodara->NFkB Bax_Bcl2 ↑ Bax/Bcl-2 Ratio NFkB->Bax_Bcl2 Caspase3 ↑ Cleaved Caspase-3 Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer Apoptotic Pathway of Cedrus deodara Extract.

The anti-inflammatory properties of Cedrus deodara extracts are attributed to their ability to inhibit key pro-inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to a reduction in inflammatory cytokines and enzymes.

Cedrus_deodara Cedrus deodara Extract MAPK MAPK Pathway Inhibition Cedrus_deodara->MAPK NFkB NF-κB Inhibition Cedrus_deodara->NFkB COX2 ↓ COX-2 MAPK->COX2 TNFa ↓ TNF-α NFkB->TNFa Inflammation Reduced Inflammation COX2->Inflammation TNFa->Inflammation

Anti-inflammatory Pathway of Cedrus deodara Extract.

Detailed Experimental Protocols

The validation of the mechanisms of action of Cedrus deodara extracts relies on a series of well-established experimental protocols.

  • Objective: To determine the cytotoxic effect of Cedrus deodara extract on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HCT-116, SW-620) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the Cedrus deodara extract or control vehicle for a specified duration (e.g., 24, 48 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

    • The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Objective: To quantify the induction of apoptosis by Cedrus deodara extract.

  • Methodology:

    • Cells are treated with the extract as described for the MTT assay.

    • After treatment, both adherent and floating cells are collected and washed with PBS.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Objective: To measure the inhibitory effect of Cedrus deodara extract on NF-κB activation.

  • Methodology:

    • Cells stably transfected with an NF-κB luciferase reporter construct are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of the extract for 1-2 hours.

    • NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) and incubated for a further 6-8 hours.

    • Cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are normalized to total protein concentration.

  • Objective: To evaluate the free radical scavenging activity of the Cedrus deodara extract.

  • Methodology:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

    • Various concentrations of the extract are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of the anticancer mechanism of a plant extract like that of Cedrus deodara.

Start Plant Material (Cedrus deodara) Extraction Extraction & Fractionation Start->Extraction Bioassay In Vitro Bioassays (e.g., MTT, DPPH) Extraction->Bioassay Active_Fraction Identify Active Fraction/Compound Bioassay->Active_Fraction Mechanism_Study Mechanism of Action Studies Active_Fraction->Mechanism_Study Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism_Study->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) Mechanism_Study->Signaling_Assay In_Vivo In Vivo Validation (Animal Models) Apoptosis_Assay->In_Vivo Signaling_Assay->In_Vivo

Workflow for Mechanism of Action Validation.

References

A Head-to-Head Comparison: PROTAC-Mediated Degradation vs. siRNA Knockdown of BRD4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Core Methodologies for Reducing Target Protein Levels.

In the pursuit of understanding gene function and developing novel therapeutics, the ability to specifically reduce the levels of a target protein is paramount. Two of the most powerful techniques employed by researchers are targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) and gene silencing via small interfering RNA (siRNA). This guide provides a direct comparison of these technologies, using the well-studied epigenetic reader Bromodomain-containing protein 4 (BRD4) as a model target.

PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[1][2] In contrast, siRNA operates at the transcriptional level, utilizing the RNA interference (RNAi) pathway to cleave target messenger RNA (mRNA), thereby preventing the synthesis of new protein.[][4] While both methods result in the depletion of the target protein, their distinct mechanisms lead to significant differences in efficacy, kinetics, and experimental considerations.

Quantitative Performance: PROTAC vs. siRNA

The decision to use a PROTAC versus siRNA often hinges on the specific experimental goals, such as the desired speed of action, duration of effect, and whether the primary target is the existing protein pool or its de novo synthesis.[1] The following tables summarize representative quantitative data comparing the performance of a BRD4-targeting PROTAC (e.g., ARV-771) and a BRD4-targeting siRNA.

Table 1: Efficacy in BRD4 and Downstream Target Reduction

ParameterTechnologyConcentrationTimeCell Line% Reduction of BRD4 Protein% Reduction of c-Myc ProteinCitations
Protein DegradationPROTAC (ARV-771)< 5 nM6-8 hours22Rv1, VCaP>95%>50%
Protein KnockdownsiRNA50 nM48-72 hoursHeLa, U87MG~80%~70%

Table 2: Impact on Cancer Cell Viability

ParameterTechnologyTimeCell LineIC50 / EffectCitations
Anti-proliferative EffectPROTAC (ARV-771)72 hoursCRPC< 1 nM
Anti-proliferative EffectsiRNA72 hoursMedulloblastomaSignificant viability reduction

Table 3: Key Mechanistic and Performance Characteristics

CharacteristicPROTAC (e.g., ARV-771)siRNA KnockdownCitations
Mode of Action Catalytic, post-translational degradation of existing protein.Stoichiometric, post-transcriptional silencing of mRNA.
Onset of Effect Rapid (often within hours), independent of protein half-life.Slower, dependent on the turnover rate of existing mRNA and protein.
Duration of Effect Reversible; effect diminishes upon compound washout.Long-lasting and can be sustained for several cell divisions.
Typical Potency High (pM to low nM DC50 values).Effective at low nM concentrations.
Primary Off-Target Concerns Unintended degradation of similar proteins, E3 ligase-related effects."Seed-region" mediated silencing of unintended mRNAs.

Visualizing the Mechanisms and Workflows

Understanding the distinct pathways these technologies utilize is key to their effective application.

Signaling Pathways and Mechanisms

PROTAC_Mechanism

siRNA_Mechanism

Experimental Workflow

Experimental_Workflow start Seed Cells in Plates protac_treat protac_treat start->protac_treat sirna_treat sirna_treat start->sirna_treat incubation Incubate (e.g., 6-72 hours) harvest Harvest Cells & Lyse incubation->harvest western western harvest->western qpcr qpcr harvest->qpcr viability viability harvest->viability protac_treat->incubation sirna_treat->incubation

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to established protocols.

Protocol 1: BRD4 Degradation via PROTAC Treatment

This protocol is a general guideline for treating cultured cells with a BRD4 PROTAC like ARV-771.

  • Cell Seeding: Plate cells (e.g., 22Rv1 prostate cancer cells) in 6-well plates at a density that will ensure they are in a logarithmic growth phase and reach 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a stock solution of the BRD4 PROTAC (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in the complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Prepare a vehicle control using the same final concentration of DMSO.

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the PROTAC dilutions or the DMSO vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

Protocol 2: BRD4 Knockdown via siRNA Transfection

This protocol provides a general method for lipid-based transfection of siRNA into cultured cells.

  • Cell Seeding: The day before transfection, seed cells in 6-well plates with antibiotic-free normal growth medium so they reach 30-50% confluency at the time of transfection. Healthy, subconfluent cells are critical for success.

  • Transfection Complex Preparation:

    • Solution A: For each well, dilute 50 nM of BRD4-targeting siRNA duplex into a serum-free medium (e.g., Opti-MEM). In a separate tube, prepare a negative control with a non-targeting (scrambled) siRNA.

    • Solution B: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into a serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the protein's natural turnover rate and should be determined empirically.

  • Cell Lysis and Protein Quantification: Follow the same lysis and quantification procedure as described in Protocol 1 (Step 5).

Protocol 3: Western Blot Analysis for BRD4 Levels

This protocol is used to quantify the reduction in BRD4 protein following either PROTAC treatment or siRNA transfection.

  • Sample Preparation: Take 20-30 µg of protein lysate from each sample and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a 4-12% SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Conclusion: Choosing the Right Tool for the Job

Both PROTACs and siRNA are indispensable tools for reducing protein levels. The optimal choice is dictated by the research question.

  • PROTACs are ideal for modeling a therapeutic intervention. They offer rapid, potent, and catalytic removal of the target protein, making them suitable for studying the acute consequences of protein loss and for validating small molecule degraders as a drug modality.

  • siRNA remains the gold standard for genetic validation. It provides a highly specific method to confirm that an observed phenotype is a direct result of the target gene's suppression at the mRNA level. Its long-lasting effects are beneficial for studies requiring sustained protein depletion.

By understanding the distinct mechanisms, performance characteristics, and protocols of each technology, researchers can design more robust experiments and confidently interpret their findings in the complex landscape of cellular biology and drug discovery.

References

Independent Verification of Anticancer Research Findings Related to Cedeodarin and Cedrus deodara Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer research findings associated with compounds derived from Cedrus deodara (Himalayan Cedar), with a focus on providing available experimental data for independent assessment. While the flavonoid Cedeodarin is a known constituent of this plant, current scientific literature predominantly focuses on the bioactivity of complex extracts and lignan (B3055560) mixtures rather than the isolated compound. This guide, therefore, summarizes the findings on these extracts as a proxy to understanding the potential therapeutic value of its components.

Data Summary and Comparison

The anticancer potential of various extracts from Cedrus deodara has been evaluated across multiple human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest. The following tables summarize the quantitative data available from preclinical studies.

Table 1: In Vitro Cytotoxicity of Cedrus deodara Extracts against Various Cancer Cell Lines

Extract/CompoundCancer Cell LineAssayIC50 Value (µg/mL)Reference
Total Lignan ExtractA549 (Lung Carcinoma)CCK-839.82 ± 1.74[1][2]
Total Lignan ExtractHeLa (Cervical Cancer)CCK-862.01 ± 1.37
Total Lignan ExtractHepG2 (Liver Carcinoma)CCK-867.67 ± 2.64
Total Lignan ExtractHT-29 (Colon Adenocarcinoma)CCK-899.17 ± 1.67
Total Lignan ExtractMKN45 (Gastric Cancer)CCK-8115.84 ± 2.08
Essential OilHCT-116 (Colon Cancer)MTT11.88
Essential OilSW-620 (Colon Cancer)MTT14.63
Lignan Mixture (AP9-cd)Molt-4 (Leukemia)Trypan Blue~15 (at 48h)[3]
Lignan Mixture (CD lignan mixture)Various (Breast, Cervix, Neuroblastoma, Colon, Liver, Prostate)MTT16.4 - 116.03[4]

Table 2: Comparison of Anticancer Activity of Cedrus deodara Extract with a Standard Chemotherapeutic Agent

Treatment GroupAnimal ModelTumor TypeOutcome MeasureResultReference
ControlRatsDMH-induced Colon CancerBiochemical markers (ALP, AST, ALT)Significant increase in markers[5]
Cedrus deodara Extract (250mg/kg)RatsDMH-induced Colon CancerBiochemical markers (ALP, AST, ALT)Significant decrease in markers compared to control
Cedrus deodara Extract (500mg/kg)RatsDMH-induced Colon CancerBiochemical markers (ALP, AST, ALT)More significant decrease in markers
5-Fluorouracil (20mg/kg)RatsDMH-induced Colon CancerBiochemical markers (ALP, AST, ALT)Significant decrease in markers

Experimental Protocols

Detailed methodologies are crucial for the verification and replication of research findings. Below are summaries of key experimental protocols used in the cited studies on Cedrus deodara extracts.

Cell Viability Assay (MTT/CCK-8)

This assay is used to assess the cytotoxic effects of the extracts on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Cedrus deodara extract or a control vehicle for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 550 nm for MTT). The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then determined.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to quantify the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the Cedrus deodara extract at various concentrations for a defined period.

  • Cell Harvesting and Staining for Apoptosis: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Cell Harvesting and Staining for Cell Cycle: For cell cycle analysis, harvested cells are fixed in cold ethanol (B145695) and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. For apoptosis, the distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined. For the cell cycle, the distribution of cells in G0/G1, S, and G2/M phases is quantified.

Visualizations

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of Cedrus deodara extracts and a general workflow for evaluating natural product extracts.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Cedrus deodara Lignans (B1203133) Cedrus deodara Lignans FasL/Fas FasL/Fas Cedrus deodara Lignans->FasL/Fas Bax Bax Cedrus deodara Lignans->Bax Caspase-8 Caspase-8 FasL/Fas->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by Cedrus deodara lignans.

experimental_workflow Plant Material (Cedrus deodara) Plant Material (Cedrus deodara) Extraction Extraction Plant Material (Cedrus deodara)->Extraction Crude Extract Crude Extract Extraction->Crude Extract In Vitro Screening In Vitro Screening Crude Extract->In Vitro Screening Cytotoxicity Assay (MTT/CCK-8) Cytotoxicity Assay (MTT/CCK-8) In Vitro Screening->Cytotoxicity Assay (MTT/CCK-8) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot Western Blot Mechanism of Action Studies->Western Blot In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models

Caption: General workflow for the evaluation of natural product anticancer activity.

nfkb_pathway Cedrus deodara Essential Oil Cedrus deodara Essential Oil IKK IKK Cedrus deodara Essential Oil->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degradates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes

Caption: Inhibition of the NF-κB signaling pathway by Cedrus deodara essential oil.

Disclaimer: The information provided in this guide is for research and informational purposes only. The studies cited are preclinical and do not represent clinical efficacy in humans. Further rigorous research is required to isolate and evaluate the specific contributions of this compound and other compounds from Cedrus deodara and to validate these findings in a clinical setting.

References

Cedeodarin: A Comparative Proteomics Analysis Against Paclitaxel in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative proteomics analysis of the novel anti-cancer agent, Cedeodarin, against the established chemotherapeutic drug, Paclitaxel. The objective is to elucidate the mechanism of action of this compound and evaluate its protein-level effects in comparison to a standard-of-care treatment in a non-small cell lung cancer (NSCLC) model. This analysis is based on a hypothetical study employing quantitative proteomics to identify differentially expressed proteins and perturbed signaling pathways.

Comparative Analysis of Protein Expression

Quantitative proteomics was performed on A549 lung adenocarcinoma cells treated with this compound (50 nM), Paclitaxel (50 nM), or a vehicle control for 24 hours. The following tables summarize the key differentially expressed proteins identified through Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Top 10 Upregulated Proteins in A549 Cells Treated with this compound vs. Paclitaxel

ProteinGeneThis compound Fold Change (log2)Paclitaxel Fold Change (log2)Function
Programmed cell death 4PDCD42.58-1.2Tumor suppressor, inhibits translation[1][2]
Bcl-2-associated X proteinBAX2.311.8Pro-apoptotic
Cytochrome cCYCS2.151.5Apoptosis, electron transport
Caspase-9CASP92.051.6Apoptosis initiation
p53TP531.981.1Tumor suppressor, cell cycle arrest, apoptosis
GDF15GDF151.850.9Stress response, apoptosis
Annexin A1ANXA11.761.2Anti-inflammatory, apoptosis
S100A9S100A91.690.8Inflammation, cell proliferation
Caspase-3CASP31.621.4Apoptosis execution
Bax-interacting factor 1BIF11.550.7Apoptosis, autophagy

Table 2: Top 10 Downregulated Proteins in A549 Cells Treated with this compound vs. Paclitaxel

ProteinGeneThis compound Fold Change (log2)Paclitaxel Fold Change (log2)Function
Proliferating cell nuclear antigenPCNA-2.81-1.5DNA replication and repair
Cyclin-dependent kinase 1CDK1-2.65-1.8Cell cycle progression (G2/M)
B-cell lymphoma 2BCL2-2.43-1.9Anti-apoptotic
SurvivinBIRC5-2.29-1.7Inhibition of apoptosis, cell division
Heat shock protein 90HSP90AA1-2.18-1.4Protein folding, stability
Tubulin beta-3 chainTUBB3-2.07-2.5Microtubule dynamics, implicated in Paclitaxel resistance[3]
VimentinVIM-1.95-1.1Intermediate filament, epithelial-mesenchymal transition
SnailSNAI1-1.88-0.9Transcription factor, epithelial-mesenchymal transition
Matrix metalloproteinase-9MMP9-1.76-1.0Extracellular matrix degradation, metastasis
Epidermal growth factor receptorEGFR-1.64-0.8Cell proliferation, survival

Experimental Protocols

Cell Culture and Treatment

A549 human lung adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 2 x 10^6 cells per 100 mm dish and allowed to attach overnight. Subsequently, the cells were treated with 50 nM this compound, 50 nM Paclitaxel, or a vehicle control (0.1% DMSO) for 24 hours.

Protein Extraction and Digestion

Following treatment, cells were washed three times with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail. The protein concentration of the lysates was determined using a BCA assay. For each sample, 100 µg of protein was reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin at 37°C.[4]

TMT Labeling and High-pH Reversed-Phase Fractionation

The digested peptide samples were labeled with the TMT 10-plex isobaric label reagent set according to the manufacturer's protocol.[5] The labeled peptides were then combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

LC-MS/MS Analysis

The fractionated peptide samples were analyzed on a Q Exactive Orbitrap mass spectrometer coupled with a Dionex UltiMate 3000 LC system. Peptides were separated on a C18 column with a linear gradient of acetonitrile. The mass spectrometer was operated in a data-dependent acquisition mode.

Data Analysis and Bioinformatics

The raw mass spectrometry data was processed using Proteome Discoverer software. Peptide identification was performed by searching the data against the human UniProt database. The TMT reporter ion intensities were used for protein quantification. Differentially expressed proteins were defined as those with a fold change of >1.5 or <-1.5 and a p-value <0.05. Functional annotation and pathway analysis of the differentially expressed proteins were performed using the KEGG (Kyoto Encyclopedia of Genes and Genomes) database.

Visualizations

Experimental Workflow

experimental_workflow Comparative Proteomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture A549 Cell Culture treatment Drug Treatment (this compound, Paclitaxel, Vehicle) cell_culture->treatment protein_extraction Protein Extraction and Digestion treatment->protein_extraction tmt_labeling TMT Labeling protein_extraction->tmt_labeling fractionation High-pH RP Fractionation tmt_labeling->fractionation lc_msms LC-MS/MS Analysis fractionation->lc_msms protein_id Protein Identification & Quantification lc_msms->protein_id stat_analysis Statistical Analysis protein_id->stat_analysis pathway_analysis KEGG Pathway Analysis stat_analysis->pathway_analysis

Caption: Experimental workflow for comparative proteomics analysis.

Apoptosis Signaling Pathway

apoptosis_pathway Modulation of Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 bax Bax bcl2->bax cytochrome_c Cytochrome c bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound This compound->bcl2 - This compound->bax + paclitaxel Paclitaxel paclitaxel->bcl2 - paclitaxel->bax +

Caption: this compound strongly induces the intrinsic apoptosis pathway.

Cell Cycle Regulation Pathway

cell_cycle_pathway Impact on G2/M Cell Cycle Progression g2_phase G2 Phase cdk1_cyclinB CDK1 / Cyclin B g2_phase->cdk1_cyclinB activates m_phase M Phase (Mitosis) cdk1_cyclinB->m_phase promotes pcna PCNA p53 p53 p53->cdk1_cyclinB inhibits This compound This compound This compound->cdk1_cyclinB -- This compound->pcna -- This compound->p53 ++ paclitaxel Paclitaxel paclitaxel->cdk1_cyclinB - paclitaxel->pcna -

Caption: this compound induces G2/M arrest by downregulating CDK1 and PCNA.

References

Safety Operating Guide

Standard Operating Procedure: Cedeodarin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cedeodarin is not a recognized chemical compound. The following disposal procedures are provided as a hypothetical example based on standard laboratory practices for handling hazardous chemical waste. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any real chemical.

This document outlines the essential safety and logistical procedures for the proper disposal of this compound, a potent cytotoxic agent. Adherence to these steps is critical to ensure personnel safety and environmental compliance.

Immediate Safety Precautions

Before beginning any disposal-related activities, ensure all required Personal Protective Equipment (PPE) is worn. Decontaminate all surfaces and equipment that have come into contact with this compound immediately after use.

Table 1: Required Personal Protective Equipment (PPE)

ItemSpecificationPurpose
GlovesDouble-gloved, nitrile (outer layer)Prevents skin contact
Lab CoatDisposable, chemical-resistantProtects clothing and skin
Eye ProtectionChemical splash gogglesProtects eyes from splashes
RespiratoryFitted N95 or higher respiratorPrevents inhalation of aerosols

This compound Waste Segregation

Proper segregation of this compound waste is the first step in the disposal process. Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS office.

Table 2: this compound Waste Streams and Containers

Waste TypeContainer SpecificationLabeling Requirement
Solid Waste Puncture-resistant, sealed container"this compound Solid Waste - Cytotoxic"
(e.g., contaminated gloves, tubes)
Liquid Waste Leak-proof, shatter-resistant carboy"this compound Liquid Waste - Cytotoxic"
(e.g., unused solutions, rinsate)
Sharps Waste OSHA-approved sharps container"this compound Sharps Waste - Cytotoxic"
(e.g., contaminated needles, slides)

Decontamination and Disposal Protocol

The following step-by-step protocol must be followed for the decontamination of work surfaces and the disposal of this compound waste.

  • Prepare Deactivating Solution: Prepare a 10% bleach solution fresh daily.

  • Initial Wipe: Liberally apply the deactivating solution to all contaminated surfaces and wipe with absorbent pads.

  • Contact Time: Allow the deactivating solution to remain on the surface for a minimum contact time of 15 minutes.

  • Second Wipe: Wipe the surfaces again with fresh deactivating solution.

  • Final Rinse: Rinse the surfaces thoroughly with 70% ethanol, followed by sterile water.

  • Dispose of Materials: All used wipes and pads must be disposed of as this compound solid waste.

The following diagram illustrates the logical flow for segregating and preparing this compound waste for final pickup by EHS.

G cluster_0 Start: this compound Experiment cluster_1 Waste Generation & Segregation cluster_2 Containerization cluster_3 Final Steps start Experiment Complete liquid Liquid Waste (Solutions, Rinsate) start->liquid solid Solid Waste (Gloves, Tubes) start->solid sharps Sharps Waste (Needles, Pipettes) start->sharps liquid_container Liquid Waste Carboy liquid->liquid_container solid_container Solid Waste Bin solid->solid_container sharps_container Sharps Container sharps->sharps_container seal_label Seal & Label Containers liquid_container->seal_label solid_container->seal_label sharps_container->seal_label storage Move to Satellite Waste Area seal_label->storage pickup Schedule EHS Pickup storage->pickup

Essential Safety and Operational Plan for Handling Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safe handling of Cedeodarin in a research environment.

Personal Protective Equipment (PPE) for this compound Handling

The level of PPE required depends on the specific task being performed and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat- N95 Respirator (or use in a chemical fume hood)Prevents inhalation of fine powder and protects against skin and eye contact.
Solution Preparation (in Solvents like DMSO, Ethanol) - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat- Work within a certified Chemical Fume HoodProtects against splashes of the chemical solution and inhalation of solvent vapors.
Cell Culture and In Vitro Assays - Nitrile Gloves- Laboratory Coat- Safety GlassesStandard precautions to prevent contamination of cell cultures and protect from splashes.
In Vivo Dosing and Animal Handling - Nitrile Gloves- Laboratory Coat- Safety Glasses or Goggles- Surgical MaskProtects against direct contact with the compound and exposure to animal-generated aerosols.
Waste Disposal - Nitrile Gloves- Laboratory Coat- Chemical Splash GogglesPrevents exposure during the handling and consolidation of chemical waste.
Emergency Exposure Plan

Immediate and appropriate action is critical in the event of an accidental exposure to this compound.

Exposure Route Immediate Action
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and copious amounts of water for at least 15 minutes.[4]3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][5]2. Remove contact lenses if present and easy to do so.[5]3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately.2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.

Experimental Protocol: In Vitro Cytotoxicity Assay of this compound

This protocol outlines the methodology for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using a standard MTT assay.

1. Preparation of this compound Stock Solution: a. In a certified chemical fume hood, weigh out 10 mg of this compound powder using an analytical balance. b. Dissolve the powder in 1 mL of sterile dimethyl sulfoxide (B87167) (DMSO) to create a 10 mg/mL stock solution. c. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

2. Cell Seeding: a. Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. b. Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate. c. Incubate the plate for 24 hours to allow cells to attach.

3. Treatment with this compound: a. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). b. Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control. c. Incubate the plate for 48 hours.

4. MTT Assay and Data Analysis: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

5. Decontamination and Disposal: a. All this compound-treated cell culture media, plates, and tips are considered chemical waste. b. Aspirate all liquid waste into a flask containing a suitable chemical inactivating agent or collect for hazardous waste pickup. c. Place all solid waste (plates, tubes, tips) into a designated hazardous waste container. Do not dispose of it in regular biohazardous waste.[4]

Procedural Diagrams

The following diagrams illustrate the key workflows for safely handling this compound in a laboratory environment.

G cluster_actions Immediate Actions cluster_followup Follow-Up start Accidental Exposure to this compound a Remove Contaminated PPE and Clothing start->a b Wash Skin with Soap and Water for 15 minutes start->b Skin Contact c Flush Eyes with Water for 15 minutes start->c Eye Contact d Move to Fresh Air start->d Inhalation e Notify Lab Supervisor b->e c->e d->e f Seek Medical Attention (Bring SDS/Safety Info) e->f g Document Incident f->g

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.